molecular formula C16H14O5 B3418090 Pinobanksin 5-methyl ether CAS No. 119309-36-3

Pinobanksin 5-methyl ether

Cat. No.: B3418090
CAS No.: 119309-36-3
M. Wt: 286.28 g/mol
InChI Key: NIMIDMFTGGTHOH-JKSUJKDBSA-N
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Description

4H-1-Benzopyran-4-one, 2,3-dihydro-3,7-dihydroxy-5-methoxy-2-phenyl-, (2R,3R)- has been reported in Dalbergia parviflora with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R)-3,7-dihydroxy-5-methoxy-2-phenyl-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-20-11-7-10(17)8-12-13(11)14(18)15(19)16(21-12)9-5-3-2-4-6-9/h2-8,15-17,19H,1H3/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMIDMFTGGTHOH-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C(=O)C(C(O2)C3=CC=CC=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=C1C(=O)[C@@H]([C@H](O2)C3=CC=CC=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40922934
Record name 3,7-Dihydroxy-5-methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40922934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87620-04-0, 119309-36-3
Record name 4H-1-Benzopyran-4-one, 2,3-dihydro-3,7-dihydroxy-5-methoxy-2-phenyl-, (2R,3R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087620040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pinobanksin-5-methylether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119309363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7-Dihydroxy-5-methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40922934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Natural Provenance of Pinobanksin 5-Methyl Ether: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the natural sources of Pinobanksin (B127045) 5-methyl ether, a flavonoid of growing interest in the scientific community. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on the compound's origins, quantification, and biological context.

Introduction

Pinobanksin 5-methyl ether is a naturally occurring flavonoid, a class of secondary metabolites in plants known for their diverse biological activities. As a derivative of pinobanksin, this methylated form exhibits unique properties that make it a subject of investigation for its potential therapeutic applications. Understanding its natural sources is a critical first step in its journey from a natural product to a potential pharmaceutical agent.

Natural Sources of this compound

This compound is predominantly found in two major natural reservoirs: bee propolis and various plant species, particularly from the Populus genus.

Bee Propolis

Propolis, a resinous substance produced by honeybees from plant exudates, is a significant and chemically diverse source of this compound. The composition of propolis, including the concentration of this flavonoid, is highly dependent on the geographical location and the local flora visited by the bees. Propolis from regions with a prevalence of poplar trees is often rich in this compound. Studies have identified this compound in propolis samples from various parts of the world, including Europe, Asia, and the Americas[1][2][3].

The primary plant precursors for propolis rich in this compound are species of the Populus genus, commonly known as poplars, aspens, and cottonwoods[4].

Plant Sources

Direct analysis of plant tissues has confirmed the presence of this compound. The primary plant sources identified are:

  • Populus Species: Bud exudates of various poplar species are a direct source of this flavonoid. Populus nigra (black poplar) is a particularly noteworthy source[4][5].

  • Other Plant Species: While the Populus genus is the most cited source, related flavonoids are found in a wide array of plants. Research on the plant origins of propolis has indirectly pointed to other potential plant sources. For instance, studies on Philippine propolis have identified related compounds in the exudates of mango (Mangifera indica), jackfruit (Artocarpus heterophyllus), pili (Canarium ovatum), caimito (Chrysophyllum cainito), and chico (Achras sapota)[6]. However, the direct quantification of this compound in these species requires further investigation.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the source, geographical origin, and extraction method. While a comprehensive database is still emerging, the following table summarizes available data from scientific literature.

Natural SourcePlant Precursor/SpeciesGeographic OriginConcentration (% of Extract)Analytical MethodReference
PropolisPopulus spp.Northern IndiaPresent, not quantifiedUHPLC-DAD-QToF-MS/MS[7]
PropolisPopulus spp.Northern SpainIdentified, not quantifiedUHPLC-DAD-MS/MS[2]
PropolisNot SpecifiedChileIdentified, not quantifiedHPLC-ESI-QTOF-MS/MS[1][3]
Poplar BudsPopulus nigraNot SpecifiedPresent, not quantifiedHPLC, MS, NMR[4]
Poplar BudsPopulus spp.Not SpecifiedIdentified as a flagship compound in flavonoid-type extractsLC-UV-ESI-qTOF-MS/MS[5]

Note: Quantitative data for this compound is often not reported as a discrete value but as part of a broader flavonoid profile. The term "Present" or "Identified" indicates that the compound was detected but not quantified in the cited study.

Experimental Protocols

The extraction and quantification of this compound from natural sources are critical for research and development. The following sections provide a synthesized overview of the methodologies cited in the literature.

Extraction of this compound

A common method for extracting flavonoids, including this compound, from propolis and plant materials is solvent extraction.

Objective: To extract this compound from raw propolis or plant bud exudates.

Materials:

  • Raw propolis or dried plant buds

  • Ethanol (B145695) (70-96%)

  • Grinder or mortar and pestle

  • Shaker or magnetic stirrer

  • Filter paper or centrifugation apparatus

  • Rotary evaporator

Protocol:

  • Sample Preparation: Grind the raw propolis or dried plant buds into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Macerate the powdered sample in ethanol at a solid-to-liquid ratio of approximately 1:10 (w/v).

    • Agitate the mixture for 24-48 hours at room temperature.

  • Filtration/Centrifugation: Separate the ethanolic extract from the solid residue by filtration or centrifugation.

  • Concentration: Concentrate the extract using a rotary evaporator under reduced pressure to obtain a crude extract.

  • Drying: Dry the extract completely, for example, by freeze-drying, to remove any residual solvent.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a suitable detector is the standard method for the quantification of this compound.

Objective: To separate and quantify this compound in the crude extract.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Diode Array Detector (DAD) or Mass Spectrometer (MS)

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • This compound analytical standard

Protocol:

  • Standard Preparation: Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol (B129727) or ethanol). Create a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve a known amount of the dried crude extract in the mobile phase or a suitable solvent to a known concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.

    • Gradient Program: A typical gradient might start at 20% B, increase to 90% B over 40 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Injection Volume: 10-20 µL.

    • Detection: DAD at a wavelength of approximately 290 nm, or MS in negative ion mode.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the analytical standard against its concentration.

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time and UV-Vis or mass spectrum with the standard.

    • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways

The biological activity of flavonoids is often attributed to their interaction with cellular signaling pathways. While research on this compound is ongoing, preliminary studies and research on the parent compound, pinobanksin, provide insights into its potential mechanisms of action.

Anti-Inflammatory and Antioxidant Pathways (Nrf2 and NF-κB)

A study on propolis flavonoids, including this compound, has suggested their involvement in modulating the Nrf2 and NF-κB signaling pathways, which are crucial in the cellular response to oxidative stress and inflammation[1].

Nrf2_NFkB_Pathway ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 activates IKK IKK ROS->IKK activates P5ME This compound & other flavonoids P5ME->Keap1 inhibits P5ME->IKK inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes induces transcription IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB->Inflammatory_Genes translocates to nucleus and induces transcription

Caption: Nrf2 and NF-κB signaling pathways modulated by flavonoids.

Apoptotic Pathway (of Pinobanksin)

Research on the parent compound, pinobanksin, has demonstrated its ability to induce apoptosis in cancer cells through the activation of caspases[8][9]. While this has not been confirmed for the 5-methyl ether derivative, it provides a plausible hypothesis for its mode of action.

Apoptosis_Pathway Pinobanksin Pinobanksin Mitochondria Mitochondria Pinobanksin->Mitochondria induces loss of membrane potential Caspase8 Caspase-8 Pinobanksin->Caspase8 activates Caspase9 Caspase-9 Mitochondria->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

References

Technical Guide: Isolation and Purification of Pinobanksin 5-Methyl Ether from Propolis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating pinobanksin (B127045) 5-methyl ether, a flavonoid compound found in propolis. Propolis is a complex resinous mixture produced by honey bees from plant exudates and is known for its rich composition of bioactive compounds, including polyphenols and flavonoids.[1] Pinobanksin 5-methyl ether has been identified as a constituent in propolis from various geographical origins.[2][3][4] This document outlines a generalized workflow, from raw material processing to final purification and identification, based on established protocols for flavonoid separation from propolis.

Data Presentation: Composition and Analytical Quantification

While specific preparative isolation yields for this compound are not extensively detailed in the literature, analytical studies provide data on the presence and concentration of related flavonoids in propolis extracts. This information is crucial for selecting appropriate raw materials and developing purification strategies.

Table 1: Analytical Data on Flavonoid Content in Propolis Extracts

Compound/ParameterPropolis OriginMethodReported Concentration/ValueSource
This compoundNorthern IndiaUHPLC-DAD-MSIdentified, but not quantified individually[2]
PinobanksinChileanHPLC-ESI-QTOF-MS/MS9.56 ± 0.25 mg/g Dry Weight[3]
General FlavonoidsCanada (A. mellifera)Colorimetric (AlCl₃)36.00 ± 8.07 mg QE/100 g extract[5]
General FlavonoidsPhilippines (T. biroi)Colorimetric (AlCl₃)9.40 ± 0.47 mg QE/100 g extract[5]
PinocembrinArgentinaHPLC-ESI/MS~49% of total identified flavonoids[6]
ChrysinChileanHPLC-ESI-QTOF-MS/MS30.56 ± 0.60 mg/g Dry Weight[3]
GalanginChileanHPLC-ESI-QTOF-MS/MS16.69 ± 0.45 mg/g Dry Weight[3]

Note: QE = Quercetin Equivalent. Data represents the complexity and variability of propolis composition.

Experimental Protocols

The isolation of this compound is a multi-step process involving extraction, fractionation, and purification. The following protocols are synthesized from standard methods for flavonoid isolation from propolis.[7][8]

Raw Material Preparation and Extraction

The initial step aims to create a crude extract containing a broad range of phytochemicals, including the target flavonoid.

Protocol 2.1.1: Preparation of Crude Ethanolic Propolis Extract

  • Freezing and Grinding: Freeze raw propolis overnight at -20°C to make it brittle.[8][9] Grind the frozen propolis into a fine powder (particle size ~10–80 μm) using a coffee mill or a similar device.[9]

  • Solvent Extraction:

    • Macerate the propolis powder in 70% ethanol (B145695) (a common solvent ratio is 1:30 w/v).[8]

    • Agitate the mixture by shaking at room temperature for a period ranging from 24 to 100 hours.[10][11] Alternatively, sonicate the suspension for approximately 20 minutes in an ultrasonic bath to enhance extraction efficiency.[8]

  • Filtration and Concentration:

    • Filter the suspension through a suitable filter (e.g., Whatman paper) to remove solid residues.

    • Concentrate the resulting filtrate using a rotary evaporator under reduced pressure to obtain the crude ethanolic extract (EEP).

Preliminary Purification and Fractionation

This stage is designed to remove non-flavonoid compounds like waxes and highly non-polar substances, thereby enriching the extract in flavonoids.

Protocol 2.2.1: Defatting and Initial Fractionation

  • Hexane (B92381) Wash (Defatting): Shake the crude EEP (re-dissolved in 70% ethanol) several times with an equal volume of n-hexane in a separatory funnel.[7][12] Discard the upper hexane layer, which contains lipids and waxes.

  • Liquid-Liquid Extraction:

    • Evaporate the remaining ethanol from the defatted extract.

    • Dissolve the residue in ethyl ether and wash it sequentially with distilled water and a 0.5 M NH₄HCO₃ solution to remove aliphatic and phenolic acids.[7][12]

  • Preliminary Column Chromatography (Optional): For highly complex extracts, a preliminary fractionation step on a polyamide column can be employed to separate flavonoids from other phenolic compounds, making subsequent purification easier.[7]

Chromatographic Isolation

Preparative column chromatography is the core step for isolating individual flavonoids from the enriched fraction.

Protocol 2.3.1: Silica (B1680970) Gel Column Chromatography

  • Column Preparation: Pack a glass column with silica gel 60 as the stationary phase, using a suitable non-polar solvent (e.g., a hexane-chloroform mixture) to create a slurry and ensure even packing.

  • Sample Loading: Adsorb the flavonoid-rich fraction onto a small amount of silica gel, allow the solvent to evaporate, and carefully load the dry powder onto the top of the prepared column.

  • Elution: Elute the column with a gradient of solvents, starting with a non-polar mobile phase (e.g., chloroform) and gradually increasing the polarity by adding solvents like ethyl acetate (B1210297) or methanol. The specific solvent system must be optimized based on preliminary Thin-Layer Chromatography (TLC) analysis.[7]

  • Fraction Collection: Collect the eluate in separate fractions. Monitor the separation process using TLC, spotting each fraction on a plate and developing it in an appropriate solvent system. Fractions containing compounds with similar Rf values are pooled.

Purity Assessment and Structural Identification

The final stage involves verifying the purity of the isolated compound and confirming its chemical structure.

Protocol 2.4.1: Analysis of Purified Compound

  • Purity Confirmation: Assess the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC).[6] A pure sample should yield a single, sharp peak under various detection wavelengths.

  • Structural Elucidation:

    • Mass Spectrometry (MS): Use Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., silylation) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight and fragmentation pattern of the compound.[2][8]

    • Nuclear Magnetic Resonance (NMR): Perform ¹H NMR and ¹³C NMR spectroscopy to obtain detailed structural information and confirm the identity as this compound.

Visualization of Experimental Workflow

The following diagram illustrates the comprehensive workflow for the isolation of this compound from raw propolis.

G Workflow for the Isolation of this compound from Propolis cluster_0 Preparation & Extraction cluster_1 Preliminary Purification cluster_2 Isolation & Purification cluster_3 Analysis & Identification raw_propolis Raw Propolis grinding Freezing (-20°C) & Grinding raw_propolis->grinding powdered_propolis Powdered Propolis grinding->powdered_propolis extraction Solvent Extraction (70% Ethanol, Sonication) powdered_propolis->extraction crude_extract Crude Ethanolic Extract (EEP) extraction->crude_extract defatting Defatting with Hexane crude_extract->defatting fractionation Liquid-Liquid Fractionation (Enrichment Step) defatting->fractionation flavonoid_rich Flavonoid-Rich Fraction fractionation->flavonoid_rich purification Preparative Chromatography (Silica Gel Column) flavonoid_rich->purification fractions Collected Fractions (TLC Monitored) purification->fractions pure_compound Purified Pinobanksin 5-Methyl Ether fractions->pure_compound purity_analysis Purity Assessment (HPLC) pure_compound->purity_analysis identification Structural Identification (MS, NMR) purity_analysis->identification final_product Confirmed Structure identification->final_product

Caption: Generalized experimental workflow for isolating this compound.

References

The Biosynthesis of Pinobanksin 5-Methyl Ether in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthetic pathway of Pinobanksin (B127045) 5-methyl ether, a methylated flavonoid of interest found in various plant species, notably within the Pinus genus. While the complete enzymatic characterization of the final methylation step remains an active area of research, this document synthesizes current knowledge on the general flavonoid pathway, the crucial role of O-methyltransferases (OMTs), and provides detailed experimental protocols relevant to the study of this and related compounds.

Introduction to Pinobanksin and its Methylated Derivatives

Pinobanksin is a dihydroflavonol, a type of flavonoid commonly found in the heartwood of Pinus species, as well as in propolis and honey.[1] Like other flavonoids, it is derived from the phenylpropanoid pathway and serves various roles in plants, including defense against pathogens and UV protection. The biological activity of flavonoids can be significantly altered by modifications such as glycosylation and methylation. O-methylation, catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs), is a critical modification that can increase the lipophilicity, metabolic stability, and bioavailability of the compound, thereby enhancing its therapeutic potential. Pinobanksin 5-methyl ether is one such derivative, where a methyl group is added to the hydroxyl group at the C-5 position of the A-ring.

The Core Biosynthetic Pathway

The formation of this compound is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid biosynthesis pathway. The core structure is synthesized and then tailored by subsequent modification enzymes.

Phenylpropanoid and Flavonoid Biosynthesis

The pathway initiates with the amino acid L-Phenylalanine. A series of core enzymes build the characteristic C6-C3-C6 flavonoid backbone.

  • L-Phenylalanine is converted to cinnamic acid by Phenylalanine Ammonia-Lyase (PAL) .

  • Cinnamic acid is hydroxylated to 4-coumaric acid by Cinnamate-4-Hydroxylase (C4H) .

  • 4-Coumarate-CoA Ligase (4CL) then activates 4-coumaric acid to form 4-coumaroyl-CoA.

  • Chalcone (B49325) Synthase (CHS) , a key enzyme, catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

  • Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of the chalcone into the flavanone (B1672756) (2S)-pinocembrin. It is important to note that for pinobanksin biosynthesis, the B-ring remains unhydroxylated, meaning pinocembrin (B1678385), not naringenin, is the key flavanone intermediate.

Formation of Pinobanksin

The dihydroflavonol pinobanksin is synthesized from its flavanone precursor, pinocembrin.

  • Flavanone 3-Hydroxylase (F3H) , a 2-oxoglutarate-dependent dioxygenase, introduces a hydroxyl group at the C-3 position of pinocembrin to form (2R,3R)-pinobanksin.

The Final Methylation Step

The terminal step to produce this compound involves the regiospecific methylation of the pinobanksin backbone.

  • O-Methyltransferase (OMT) : A currently uncharacterized OMT catalyzes the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the 5-hydroxyl group of pinobanksin, yielding this compound and S-adenosyl-L-homocysteine (SAH). While OMTs with specificity for the 3'-, 4'-, and 7-hydroxyl positions of flavonoids are well-documented, the specific enzyme responsible for 5-O-methylation of dihydroflavonols like pinobanksin is yet to be isolated and characterized from Pinus or other plant species.[2][3]

The overall biosynthetic pathway is visualized in the diagram below.

This compound Biosynthesis phe L-Phenylalanine coumaroyl_coa 4-Coumaroyl-CoA + 3x Malonyl-CoA phe->coumaroyl_coa General Phenylpropanoid Pathway pinocembrin Pinocembrin (Flavanone) coumaroyl_coa->pinocembrin CHS, CHI pinobanksin Pinobanksin (Dihydroflavonol) pinocembrin->pinobanksin F3H p5me This compound pinobanksin->p5me OMT sah SAH p5me->sah sam SAM sam->p5me pal_c4h_4cl PAL, C4H, 4CL chs_chi CHS, CHI f3h F3H omt Flavonoid 5-O-Methyltransferase (Putative)

Caption: General biosynthetic pathway of this compound.

Quantitative Data

Direct kinetic data for a specific Pinobanksin 5-O-methyltransferase is not yet available in the literature. However, to provide a quantitative context for researchers, the following table summarizes kinetic parameters for a well-characterized flavonoid O-methyltransferase from Citrus reticulata (CrOMT2), which demonstrates activity on various flavonoid substrates, and a 7-O-methyltransferase from Eucalyptus nitida (EnOMT1) acting on pinocembrin. This data serves as a valuable proxy for understanding the potential efficiency of such enzymes.

EnzymeSubstrateK_m (μM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Source
CrOMT2 Eriodictyol4.6 ± 0.50.0076 ± 0.00021650.8[4]
Luteolin7.6 ± 0.80.0206 ± 0.00072707.9[4]
Quercetin18.2 ± 1.90.0163 ± 0.0005895.6[4]
Caffeic Acid31.5 ± 2.60.0068 ± 0.0002215.9[4]
EnOMT1 Pinocembrin1.83 ± 0.23--[5]
S-adenosyl-L-methionine (SAM)4.99 ± 0.61--[5]

Table 1: Kinetic parameters of representative flavonoid O-methyltransferases. CrOMT2 is a multifunctional OMT, while EnOMT1 is a 7-O-methyltransferase acting on the direct precursor of pinobanksin.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to identify, characterize, and quantify the enzymes and products in the this compound biosynthetic pathway.

Gene Identification and Cloning

The logical workflow for identifying a candidate OMT gene is outlined below.

Gene_Discovery_Workflow start Plant Tissue Selection (e.g., Pinus densiflora heartwood) rna_extraction Total RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis pcr Degenerate PCR using conserved OMT motifs cdna_synthesis->pcr cloning Cloning into Vector (e.g., pJET, pET) pcr->cloning sequencing DNA Sequencing and Sequence Analysis cloning->sequencing expression Proceed to Heterologous Expression sequencing->expression

Caption: Workflow for candidate OMT gene identification and cloning.
Heterologous Expression and Protein Purification of OMT

This protocol is adapted from methodologies used for characterizing various plant OMTs.[4][6]

  • Vector Construction : The full-length coding sequence of the candidate OMT gene is cloned into an expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for purification.

  • Transformation : The resulting construct is transformed into a suitable E. coli expression host strain, such as BL21(DE3).

  • Culture Growth : A single colony is used to inoculate 5 mL of LB medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grown overnight at 37°C with shaking. This starter culture is then used to inoculate 1 L of LB medium.

  • Induction : The culture is grown at 37°C until the OD₆₀₀ reaches 0.6-0.8. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM. The culture is then incubated for an additional 16-20 hours at a lower temperature (e.g., 18°C) to enhance soluble protein expression.

  • Cell Lysis : Cells are harvested by centrifugation (e.g., 6,000 x g, 10 min, 4°C). The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT). Cells are lysed by sonication on ice.

  • Purification : The cell lysate is clarified by centrifugation (e.g., 12,000 x g, 30 min, 4°C). The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer (lysis buffer with 20 mM imidazole) and the protein is eluted with an elution buffer (lysis buffer with 250 mM imidazole).

  • Verification : The purity and size of the recombinant protein are confirmed by SDS-PAGE analysis. Protein concentration is determined using a Bradford assay.

In Vitro OMT Enzyme Assay

This protocol outlines a typical procedure to determine the activity and substrate specificity of the purified recombinant OMT.[1]

  • Reaction Mixture : The standard assay is performed in a total volume of 100 µL. The reaction mixture contains:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 100 µM flavonoid substrate (e.g., pinobanksin, dissolved in DMSO)

    • 500 µM S-adenosyl-L-methionine (SAM) as the methyl donor

    • 1-5 µg of purified recombinant OMT enzyme

  • Incubation : The reaction is initiated by the addition of the enzyme. The mixture is incubated at 30-37°C for a duration ranging from 30 minutes to 2 hours.

  • Reaction Quenching : The reaction is stopped by adding an equal volume (100 µL) of methanol (B129727) or by adding 20 µL of 20% HCl.

  • Negative Controls : Two controls are essential:

    • A reaction mixture with a heat-inactivated (boiled) enzyme.

    • A reaction mixture without the enzyme.

  • Product Analysis : The reaction mixture is centrifuged to pellet any precipitated protein, and the supernatant is filtered through a 0.22 µm filter before analysis.

Product Identification and Quantification by HPLC-MS
  • Instrumentation : A High-Performance Liquid Chromatography (HPLC) system coupled with a Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF-MS) is used for analysis.

  • Chromatographic Separation :

    • Column : A C18 reverse-phase column (e.g., ZORBAX C₁₈, 4.6 x 150 mm, 5 µm).

    • Mobile Phase A : Water with 0.1% formic acid.

    • Mobile Phase B : Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient : A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

    • Flow Rate : 0.5 - 1.0 mL/min.

    • Detection : Diode Array Detector (DAD) to monitor at characteristic wavelengths for flavonoids (e.g., 290 nm and 340 nm).

  • Mass Spectrometry :

    • Ionization Mode : Electrospray Ionization (ESI), typically in negative mode for flavonoids.

    • Analysis : The formation of the methylated product is confirmed by detecting its specific mass-to-charge ratio (m/z). For this compound, the expected [M-H]⁻ ion would be at m/z 285.07, compared to m/z 271.06 for the pinobanksin substrate.

  • Quantification : For kinetic studies, a calibration curve is generated using an authentic standard of the methylated product. The peak area from the HPLC chromatogram is used to determine the concentration of the product formed.

Conclusion and Future Outlook

The biosynthesis of this compound follows the canonical flavonoid pathway, culminating in a key methylation step. While the specific O-methyltransferase responsible for the 5-O-methylation of pinobanksin has not yet been definitively identified and characterized, the wealth of knowledge on other flavonoid OMTs provides a strong foundation for its future discovery. The protocols and data presented in this guide offer researchers a comprehensive toolkit to investigate this pathway, isolate the putative enzyme from Pinus or other relevant species, and explore the biotechnological production of this and other valuable methylated flavonoids. Future work in this area will be crucial for unlocking the full therapeutic potential of these specialized plant metabolites.

References

Pinobanksin 5-Methyl Ether: A Technical Guide to its Antioxidant Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinobanksin (B127045) 5-methyl ether is a naturally occurring flavonoid predominantly found in propolis, a resinous substance produced by honeybees.[1] As a member of the flavanone (B1672756) class of polyphenols, it has garnered significant interest within the scientific community for its potential therapeutic properties, particularly its antioxidant activity. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous chronic and degenerative diseases. Consequently, the exploration of potent antioxidants like pinobanksin 5-methyl ether is a important area of research for the development of novel therapeutic agents.

This technical guide provides an in-depth examination of the core mechanisms underlying the antioxidant activity of this compound. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering a summary of current quantitative data, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways and experimental workflows.

Core Antioxidant Mechanisms of this compound

The antioxidant capacity of this compound is multifaceted, involving both direct and indirect mechanisms to counteract oxidative stress. These mechanisms primarily include direct radical scavenging, modulation of intracellular antioxidant defense systems via the Nrf2 signaling pathway, and the chelation of pro-oxidant metal ions.

Direct Radical Scavenging Activity

This compound can directly neutralize free radicals through hydrogen atom transfer (HAT) or sequential proton loss electron transfer (SPLET) mechanisms, a characteristic feature of phenolic compounds.[2] The presence of hydroxyl groups in its structure allows it to donate a hydrogen atom or an electron to a free radical, thereby stabilizing the radical and terminating the oxidative chain reaction.[1]

The radical scavenging potential of this compound has been quantified in several in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays being the most common. The half-maximal inhibitory concentration (IC50) values from these assays provide a quantitative measure of the compound's radical scavenging efficacy.

Modulation of the Nrf2 Signaling Pathway

Beyond direct radical scavenging, this compound is believed to exert its antioxidant effects by upregulating the endogenous antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4][5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the antioxidant response element (ARE) in the promoter regions of its target genes, initiating their transcription. While the direct quantitative effects of this compound on the expression of Nrf2, HO-1, and NQO1 are still under active investigation, studies on honey constituents, including this compound, have shown their ability to induce detoxification genes, suggesting a role in this pathway.[6]

Metal Chelation

Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can contribute to oxidative stress by catalyzing the formation of highly reactive hydroxyl radicals via the Fenton reaction. Flavonoids, including this compound, possess structural motifs that enable them to chelate these metal ions. By binding to and sequestering these pro-oxidant metals, this compound can prevent them from participating in redox cycling and the generation of ROS. The specific quantitative metal-chelating capacity of this compound is an area that warrants further investigation.

Quantitative Antioxidant Activity Data

The following table summarizes the available quantitative data on the in vitro antioxidant activity of this compound.

AssayIC50 (µg/mL)IC50 (µM)Reference
DPPH Radical Scavenging98.4343.7[7]
ABTS Radical Scavenging>100>349.3[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of the antioxidant activity of this compound.

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store the solution in the dark.

  • Sample Preparation: Dissolve this compound in methanol to prepare a stock solution. Prepare a series of dilutions from the stock solution.

  • Assay:

    • In a 96-well plate, add 100 µL of each sample dilution to a well.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

    • For the blank, use 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined by plotting the percentage of scavenging activity against the sample concentrations.

ABTS Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form is measured spectrophotometrically.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•⁺):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Preparation of ABTS•⁺ Working Solution: Dilute the ABTS•⁺ stock solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of this compound in methanol.

  • Assay:

    • Add 10 µL of each sample dilution to a 96-well plate.

    • Add 190 µL of the ABTS•⁺ working solution to each well.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Western Blotting for Nrf2, HO-1, and NQO1

Principle: This technique is used to detect and quantify the protein levels of Nrf2, HO-1, and NQO1 in cells treated with this compound.

Procedure:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HepG2, HaCaT) and treat with various concentrations of this compound for a specified time.

  • Protein Extraction: Lyse the cells and extract total protein. Determine the protein concentration using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

Immunofluorescence for Nrf2 Nuclear Translocation

Principle: This method is used to visualize the subcellular localization of Nrf2 and to determine if this compound induces its translocation from the cytoplasm to the nucleus.

Procedure:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Blocking: Block with a suitable blocking solution (e.g., 1% bovine serum albumin in PBS).

  • Primary Antibody Incubation: Incubate with an anti-Nrf2 primary antibody.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

  • Counterstaining: Stain the nuclei with a fluorescent nuclear stain (e.g., DAPI).

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Analysis: Analyze the images to determine the extent of Nrf2 nuclear translocation.

Visualizations

The following diagrams, generated using Graphviz, illustrate key mechanisms and experimental workflows related to the antioxidant activity of this compound.

G cluster_0 Antioxidant Mechanisms of this compound cluster_1 Direct Radical Scavenging cluster_2 Nrf2 Pathway Activation cluster_3 Metal Chelation P5ME This compound ROS Reactive Oxygen Species (ROS) P5ME->ROS Donates H• or e- Nrf2_Keap1 Nrf2-Keap1 Complex P5ME->Nrf2_Keap1 Induces Dissociation Metals Fe²⁺ / Cu²⁺ P5ME->Metals Chelates Keap1 Keap1 Nrf2_cyto Nrf2 (cytoplasm) Nrf2_nuc Nrf2 (nucleus) Nrf2_cyto->Nrf2_nuc Translocation Nrf2_Keap1->Nrf2_cyto ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Enzymes HO-1, NQO1, etc. ARE->Antioxidant_Enzymes Upregulates Transcription

Caption: Core antioxidant mechanisms of this compound.

G cluster_0 Workflow for In Vitro Antioxidant Capacity Assessment (DPPH Assay) A Prepare DPPH Solution (0.1 mM in Methanol) C Mix Sample and DPPH Solution in 96-well Plate A->C B Prepare this compound Dilutions B->C D Incubate in the Dark (30 min, Room Temperature) C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging and IC50 Value E->F

Caption: Experimental workflow for the DPPH radical scavenging assay.

G cluster_0 Workflow for Assessing Nrf2 Pathway Activation cluster_1 Western Blot Analysis cluster_2 Immunofluorescence Analysis A Cell Culture and Treatment with This compound B1 Protein Extraction and Quantification A->B1 C1 Cell Fixation and Permeabilization A->C1 B2 SDS-PAGE and Protein Transfer B1->B2 B3 Antibody Incubation (Nrf2, HO-1, NQO1) B2->B3 B4 Detection and Quantification B3->B4 C2 Antibody Staining (Nrf2) and Nuclear Counterstain C1->C2 C3 Fluorescence Microscopy C2->C3 C4 Analysis of Nrf2 Nuclear Translocation C3->C4

Caption: Experimental workflow for analyzing Nrf2 pathway activation.

Conclusion

This compound demonstrates significant promise as a natural antioxidant compound. Its mechanisms of action are comprehensive, encompassing direct radical scavenging and the modulation of the critical Nrf2 antioxidant response pathway. The quantitative data available, particularly from DPPH and ABTS assays, provide a solid foundation for its characterization as a potent antioxidant.

However, to fully elucidate its therapeutic potential, further research is warranted. Specifically, quantitative investigations into its ferric reducing antioxidant power, cellular antioxidant activity, and metal-chelating capabilities are needed. Furthermore, detailed studies quantifying the dose- and time-dependent effects of this compound on the expression of Nrf2 and its downstream target genes, HO-1 and NQO1, will provide a more complete understanding of its role in cellular defense.

References

Unveiling the Anti-inflammatory Potential of Pinobanksin 5-Methyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinobanksin (B127045) 5-methyl ether, a flavonoid found in various natural sources including propolis, is a compound of growing interest for its potential pharmacological activities.[1][2][3] As a derivative of pinobanksin, a well-documented anti-inflammatory and antioxidant agent, pinobanksin 5-methyl ether is hypothesized to possess significant therapeutic properties.[1][4] This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the anti-inflammatory properties of this compound, alongside data for its parent compound, pinobanksin. It details relevant experimental protocols and visualizes key signaling pathways to facilitate further research and drug development in this area. While direct evidence for the anti-inflammatory effects of this compound is still emerging, this document serves as a foundational resource for its scientific exploration.

Quantitative Data on Bioactivity

Quantitative data on the direct anti-inflammatory activity of this compound is currently limited. However, its antioxidant capacity, a property closely linked to anti-inflammatory effects, has been evaluated. The following table summarizes the available antioxidant data for this compound. For comparative purposes and to guide future research, a summary of the anti-inflammatory and antioxidant activities of the parent compound, pinobanksin, is also provided.

Table 1: Antioxidant Activity of this compound

AssayEndpointResult (IC50)Source
DPPH Radical ScavengingAntioxidant Activity98.4 µg/mL[2]
ABTS Radical ScavengingAntioxidant ActivityWeak Activity[2]

Table 2: Anti-inflammatory and Antioxidant Activity of Pinobanksin (Parent Compound)

Model SystemTreatmentKey FindingsSource
LPS-induced H9c2 cells5-80 µM PinobanksinDose-dependent anti-inflammatory response.[4]
H2O2-induced H9c2 cells5-40 µM PinobanksinDose-dependent antioxidant effects.[1]
H2O2-induced H9c2 cells40-80 µM PinobanksinPro-oxidant effects observed at higher concentrations.[1]

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of flavonoids like pinobanksin are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it induces the transcription of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as iNOS and COX-2.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkB_active->Genes Pinobanksin Pinobanksin 5-methyl ether (Hypothesized) Pinobanksin->IKK Inhibition MAPK_Pathway LPS LPS Receptor Receptor LPS->Receptor ASK1 ASK1 Receptor->ASK1 MKK MKK3/6 MKK4/7 ASK1->MKK p38_JNK p38 / JNK MKK->p38_JNK P AP1 AP-1 p38_JNK->AP1 P Genes Pro-inflammatory Gene Expression AP1->Genes Pinobanksin Pinobanksin 5-methyl ether (Hypothesized) Pinobanksin->p38_JNK Inhibition Experimental_Workflow start Start invitro In Vitro Assays start->invitro cytotoxicity Cytotoxicity Assay (MTT) invitro->cytotoxicity no_assay Nitric Oxide (NO) Production Assay (Griess Assay) invitro->no_assay cytokine_assay Cytokine Measurement (ELISA for TNF-α, IL-6) invitro->cytokine_assay western_blot Western Blot Analysis (NF-κB, MAPK pathways) invitro->western_blot invivo In Vivo Models invitro->invivo data_analysis Data Analysis & Interpretation cytotoxicity->data_analysis no_assay->data_analysis cytokine_assay->data_analysis western_blot->data_analysis paw_edema Carrageenan-Induced Paw Edema invivo->paw_edema lps_model LPS-Induced Systemic Inflammation invivo->lps_model paw_edema->data_analysis lps_model->data_analysis end Conclusion data_analysis->end

References

In Vitro Biological Activities of Pinobanksin 5-Methyl Ether: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinobanksin (B127045) 5-methyl ether, a flavonoid naturally occurring in sources such as propolis, has garnered scientific interest for its potential biological activities.[1] As a member of the flavonoid family, it is studied for its antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the currently available in vitro data on pinobanksin 5-methyl ether, detailing its biological effects, the experimental methodologies used to determine these activities, and the potential signaling pathways involved.

Antioxidant Activity

This compound has demonstrated antioxidant properties by scavenging free radicals.[1] The antioxidant capacity is attributed to its ability to donate hydrogen atoms or electrons, thereby neutralizing reactive oxygen species.[1]

Quantitative Antioxidant Data

A study on the ethanolic extract of Mexican brown propolis provides specific quantitative data on the antioxidant activity of this compound through two common assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging.

CompoundAntioxidant AssayIC50 (µg/mL)
This compoundDPPH Radical Scavenging98.4[2]
This compoundABTS Radical Scavenging>100[2]

Table 1: Antioxidant Activity of this compound. The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals in the assay.

Putative Anti-inflammatory and Anticancer Activities

Flavonoids are known to exert their anti-inflammatory effects through various mechanisms, including the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway.[3] This pathway is a key regulator of the inflammatory response.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the general protocols for the assays mentioned in this guide.

Antioxidant Activity Assays

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

  • Preparation of Reagents:

    • DPPH solution (e.g., 0.1 mM in methanol).

    • Test sample solutions of this compound at various concentrations.

    • Positive control (e.g., Ascorbic acid or Trolox).

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test sample or standard to a solution of DPPH.

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

  • Preparation of Reagents:

    • ABTS stock solution (e.g., 7 mM in water).

    • Potassium persulfate solution (e.g., 2.45 mM in water).

    • ABTS•+ working solution: Mix the ABTS stock solution and potassium persulfate solution and allow it to stand in the dark at room temperature for 12-16 hours. Dilute the solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.[7]

    • Test sample solutions of this compound at various concentrations.

    • Positive control (e.g., Trolox).

  • Assay Procedure:

    • Add a small volume of the test sample or standard to the ABTS•+ working solution.[7]

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[7]

  • Data Analysis:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cell Viability Assay

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture:

    • Seed cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) at 37°C.[8]

    • Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[8]

    • Measure the absorbance at a wavelength between 500 and 600 nm.[8]

  • Data Analysis:

    • Cell viability is expressed as a percentage of the control (untreated cells).

    • The IC50 value (concentration that inhibits 50% of cell growth) can be calculated.

In Vitro Anti-inflammatory Assay

Nitric Oxide (NO) Scavenging Assay

This assay is used to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in stimulated macrophages.

  • Cell Culture:

    • Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for a short period (e.g., 1 hour).

    • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.

  • Assay Procedure:

    • After a 24-hour incubation, collect the cell culture supernatant.

    • Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent.[9]

    • The Griess reagent reacts with nitrite to form a colored azo dye, which can be measured spectrophotometrically (around 540 nm).[9][10]

  • Data Analysis:

    • The amount of NO produced is calculated from a standard curve of sodium nitrite.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Visualizations

Signaling Pathway

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates p_IkB p-IκBα NFkB NF-κB (p65/p50) NFkB_IkB NF-κB-IκBα (Inactive) Ub_p_IkB Ub-p-IκBα p_IkB->Ub_p_IkB Ubiquitination Proteasome Proteasome Degradation Ub_p_IkB->Proteasome Active_NFkB Active NF-κB (p65/p50) Proteasome->Active_NFkB Releases Nucleus Nucleus Active_NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Gene_Expression Induces Pinobanksin Pinobanksin 5-methyl ether (Putative) Pinobanksin->IKK_complex Inhibits (Hypothesized)

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflows

DPPH_Assay_Workflow start Start prep_reagents Prepare DPPH Solution & Sample Dilutions start->prep_reagents add_to_plate Add Samples and DPPH to 96-well Plate prep_reagents->add_to_plate incubate Incubate in Dark (30 min, RT) add_to_plate->incubate measure Measure Absorbance (517 nm) incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

Caption: Workflow for the DPPH Radical Scavenging Assay.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_compound Add this compound (Various Concentrations) seed_cells->add_compound incubate_cells Incubate (e.g., 24-72h, 37°C) add_compound->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate (3-4h, 37°C) add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize measure Measure Absorbance (570 nm) solubilize->measure analyze Calculate Cell Viability and IC50 measure->analyze end End analyze->end

References

Pinobanksin 5-Methyl Ether: A Comprehensive Technical Guide on its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinobanksin (B127045) 5-methyl ether is a naturally occurring flavonoid, predominantly found in bee propolis and various plant sources. As a derivative of pinobanksin, it belongs to the flavanone (B1672756) class of polyphenols, which are recognized for their diverse biological activities. This technical guide provides an in-depth overview of the current scientific understanding of Pinobanksin 5-methyl ether's potential therapeutic applications, focusing on its antioxidant, anti-inflammatory, anticancer, and anti-Helicobacter pylori properties. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Chemical and Physical Properties

This compound, with the chemical formula C₁₆H₁₄O₅ and a molecular weight of 286.28 g/mol , is structurally characterized by a flavanone backbone with a methoxy (B1213986) group at the C-5 position.[1]

PropertyValue
CAS Number 119309-36-3
Molecular Formula C₁₆H₁₄O₅
Molecular Weight 286.28 g/mol
SMILES COC1=CC(=O)C2=C(O1)C(C(C3=CC=CC=C3)O2)O
Storage Store at < -15°C in a well-closed container.

Potential Therapeutic Applications

Current research, primarily on propolis extracts containing this compound and its parent compound pinobanksin, suggests several promising therapeutic avenues.

Antioxidant Activity

This compound exhibits antioxidant properties by scavenging reactive oxygen species (ROS), which are implicated in various pathological conditions, including cardiovascular and neurodegenerative diseases.[1] Its antioxidant mechanism is attributed to its ability to donate hydrogen atoms or electrons, thereby stabilizing free radicals.[1]

Quantitative Data: In Vitro Antioxidant Activity

AssayIC₅₀ (µg/mL)Source
DPPH Radical Scavenging98.4Mexican Brown Propolis
ABTS Radical ScavengingWeak ActivityMexican Brown Propolis

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is adapted from general methodologies for assessing the antioxidant activity of natural compounds.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the this compound solution.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A control well containing the solvent and DPPH solution is used as a reference.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.

Anti-inflammatory Activity

While direct quantitative data for this compound is limited, studies on propolis extracts containing this compound and its parent flavonoid, pinobanksin, indicate significant anti-inflammatory potential. The proposed mechanism involves the modulation of key inflammatory signaling pathways, such as NF-κB, and the reduction of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2][3]

Experimental Protocol: In Vitro Nitric Oxide (NO) Production Inhibition Assay

This protocol describes a common method for evaluating the anti-inflammatory effects of compounds in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Nitrite (B80452) Quantification (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

    • A standard curve using sodium nitrite is generated to quantify the nitrite concentration.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Anticancer Activity

This compound has demonstrated cytotoxic effects against several human cancer cell lines. This suggests its potential as a lead compound for the development of novel anticancer agents. The proposed mechanism for related flavonoids involves the induction of apoptosis through the activation of caspase signaling pathways.

Quantitative Data: In Vitro Cytotoxic Activity

Cell LineCancer TypeIC₅₀ (µg/mL)
HS-578TBreast29.4
PC-3Prostate35.7
HeLaCervical52.8

Experimental Protocol: MTT Cell Viability Assay

This protocol outlines a standard method for assessing the cytotoxicity of a compound against cancer cells.

  • Cell Seeding and Treatment:

    • Seed cancer cells (e.g., HS-578T, PC-3, HeLa) in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell viability.

Anti-Helicobacter pylori Activity

Studies on Georgian and other propolis extracts have identified this compound as a constituent and have demonstrated significant activity against Helicobacter pylori.[4][5][6] While a specific Minimum Inhibitory Concentration (MIC) for the isolated this compound has not been reported in the reviewed literature, a positive correlation between its presence and the anti-H. pylori activity of propolis extracts has been suggested.[7]

Experimental Protocol: Broth Microdilution MIC Assay for H. pylori

This protocol is a standard method for determining the minimum inhibitory concentration of a compound against H. pylori.

  • Bacterial Culture and Inoculum Preparation:

    • Culture H. pylori on an appropriate agar (B569324) medium (e.g., Columbia agar with 5% sheep blood) under microaerophilic conditions.

    • Prepare a bacterial suspension in a suitable broth (e.g., Brucella broth with 5% fetal bovine serum) and adjust the turbidity to a 0.5 McFarland standard.

  • Assay Procedure:

    • In a 96-well microplate, prepare serial two-fold dilutions of this compound in the broth.

    • Add the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plates under microaerophilic conditions at 37°C for 72 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Molecular Mechanisms of Action: Signaling Pathways

The therapeutic effects of flavonoids like this compound are often attributed to their ability to modulate intracellular signaling pathways. Based on studies of the parent compound pinobanksin and other related flavonoids, two key pathways are of particular interest: the NF-κB and Nrf2 pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Flavonoids are known to inhibit this pathway.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB:e->NFkB Degradation of IκBα Pinobanksin Pinobanksin 5-ME Pinobanksin->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6) DNA->ProInflammatory Transcription Nrf2_Activation cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 (Inactive) OxidativeStress->Keap1_Nrf2 Disrupts Pinobanksin Pinobanksin 5-ME Pinobanksin->Keap1_Nrf2 Disrupts Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 (Active) Nrf2->Nrf2_nuc Translocation Keap1_Nrf2:e->Nrf2 Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination ARE ARE Nrf2_nuc->ARE Binds AntioxidantGenes Antioxidant Genes (HO-1, NQO1) ARE->AntioxidantGenes Transcription

References

Pinobanksin 5-Methyl Ether: A Technical Guide on its Role in Traditional Medicine and Modern Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pinobanksin (B127045) 5-methyl ether is a naturally occurring flavanone, a class of flavonoids, predominantly found in bee propolis and the heartwood of Pinus species. While not used in isolation in traditional medicine, its presence in propolis—a resinous substance with a long history of use in folk remedies for its antimicrobial, anti-inflammatory, and wound-healing properties—positions it as a compound of significant pharmacological interest. This technical guide provides a comprehensive overview of the scientific literature on Pinobanksin 5-methyl ether, detailing its biological activities, the experimental protocols used for its evaluation, and the signaling pathways it modulates. All quantitative data is presented in structured tables, and key biological and experimental processes are visualized using DOT language diagrams to facilitate understanding and further research.

Sources and Role in Traditional Medicine

This compound is a key phytochemical identified in propolis from diverse geographical regions, including Mexico, Georgia, and Chile[1][2][3]. Propolis has been a cornerstone of traditional medicine for centuries, employed by ancient civilizations for its therapeutic properties[4]. Its applications range from treating wounds and infections to reducing inflammation. The efficacy of propolis is attributed to its complex chemical composition, rich in polyphenols like this compound. Therefore, the traditional use of this compound is intrinsically linked to the ethnopharmacological applications of propolis. The compound has also been isolated from various plants, including those of the genus Pinus[5].

Pharmacological Activities and Quantitative Data

Scientific investigations have revealed that this compound possesses a range of biological activities, contributing to the therapeutic effects of the natural sources from which it is derived.

Antioxidant Activity

This compound exhibits antioxidant properties by scavenging free radicals, which are implicated in cellular damage and various chronic diseases[6]. This activity is mediated by its ability to donate hydrogen atoms or electrons, thereby stabilizing reactive oxygen species[6]. Quantitative analysis from a study on Mexican brown propolis determined its efficacy in scavenging the DPPH and ABTS radicals[1].

Table 1: Antioxidant Activity of this compound

Assay IC₅₀ (μg/mL) IC₅₀ (μM)¹ Source
DPPH Radical Scavenging 98.4 ± 2.3 343.7 [1]
ABTS Radical Scavenging 126.9 ± 4.5 443.3 [1]

¹ Calculated based on a molecular weight of 286.28 g/mol .

Anti-inflammatory Activity

The compound may influence signaling pathways related to inflammation and the immune response[6]. Studies on its parent compound, pinobanksin, have shown a dose-dependent anti-inflammatory response in lipopolysaccharide (LPS)-induced H9c2 cells[5]. The mechanism is linked to the inhibition of key inflammatory mediators like nitric oxide (NO) and the modulation of the NF-κB signaling pathway[7]. While direct IC₅₀ values for this compound are not available in the reviewed literature, the activity of its parent compound suggests a potential role in mitigating inflammation.

Anticancer and Antiproliferative Activity

Research on Sonoran propolis has highlighted the role of pinobanksin and its derivatives in cancer cell inhibition. The parent compound, pinobanksin, was found to be an apoptotic inducer, activating caspase 3, 8, and 9 signaling pathways and inducing the loss of mitochondrial membrane potential in B-cell lymphoma (M12.C3.F6) cell lines[5]. While this compound was identified in the active propolis extract, its specific IC₅₀ value for antiproliferative activity has not been reported. The activity of the parent compound is provided for reference.

Table 2: Antiproliferative Activity of Pinobanksin (Parent Compound)

Cell Line Compound IC₅₀ (μM) IC₅₀ (μg/mL) Source

| M12.C3.F6 (B-cell lymphoma) | Pinobanksin | 52.1 | 14.2 |[5] |

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties, particularly against Helicobacter pylori, a bacterium linked to various gastric diseases[2][8]. Propolis extracts containing this compound have shown potent anti-H. pylori activity[2]. The data below represents the activity of propolis extracts rich in this compound, as MIC values for the pure compound are not specified in the cited literature.

Table 3: Anti-Helicobacter pylori Activity of Propolis Extracts Containing this compound

Propolis Source H. pylori Strains MIC (μg/mL) MBC (μg/mL) Source

| Georgian Propolis | Reference & Clinical Strains | 31.3 - 125.0 | 31.3 - 125.0 |[2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the isolation and evaluation of this compound.

Isolation and Purification from Propolis

This protocol outlines a general method for the extraction and isolation of flavonoid aglycones from raw propolis.

  • Extraction: Macerate raw propolis (e.g., 50 g) and soak in a solvent such as dichloromethane (B109758) or 70% ethanol (B145695) (e.g., 200 mL) for 3-4 days at room temperature with occasional shaking[1].

  • Filtration and Concentration: Filter the extract to remove solid residues. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

  • Column Chromatography: Subject the crude extract to column chromatography on silica (B1680970) gel 60 (70–230 mesh).

  • Elution: Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate (B1210297) and/or methanol (B129727).

  • Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC), visualizing with a vanillin/H₂SO₄ spray reagent followed by heating.

  • Purification: Combine fractions containing the target compound and purify further using preparative TLC or repeated column chromatography until a pure compound is obtained.

  • Structure Elucidation: Confirm the structure of the isolated this compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry[1].

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol is used to determine the free radical scavenging capacity of the compound[1].

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

  • Sample Preparation: Prepare a series of dilutions of this compound in methanol.

  • Reaction: In a 96-well plate or cuvette, mix the sample solution with the DPPH solution. The final volume and concentrations should be optimized for the specific assay.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A control containing only methanol and the DPPH solution is also measured.

  • Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100.

  • IC₅₀ Determination: Plot the scavenging percentage against the sample concentrations to determine the IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit NO production in LPS-stimulated macrophage cells (e.g., RAW 264.7)[9][10][11].

  • Cell Culture: Culture RAW 264.7 macrophages in appropriate media (e.g., DMEM with 10% FBS) until they reach a suitable confluence. Seed the cells in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production. Include control wells (cells only, cells + LPS).

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • Griess Reaction: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. The absorbance is proportional to the nitrite (B80452) (a stable product of NO) concentration.

  • Calculation: Create a standard curve using sodium nitrite. Calculate the percentage inhibition of NO production compared to the LPS-only control. Determine the IC₅₀ value from the dose-response curve.

Anticancer Activity: MTT Cell Proliferation Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and proliferation[5].

  • Cell Seeding: Seed cancer cells (e.g., M12.C3.F6) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm.

  • IC₅₀ Calculation: Calculate the percentage of cell inhibition relative to untreated control cells. Determine the IC₅₀ value from the dose-response curve.

Visualization of Signaling Pathways and Workflows

The biological activities of this compound and its parent compound are mediated through the modulation of complex intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Propolis Propolis Extraction CrudeExtract Crude Extract Propolis->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography Fractions Fraction Collection (TLC) ColumnChromatography->Fractions Purification Further Purification Fractions->Purification PureCompound Pure Pinobanksin 5-Methyl Ether Purification->PureCompound Analysis Structural Analysis (NMR, MS) PureCompound->Analysis

Caption: Workflow for the isolation of this compound.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK MyD88 IkB IκBα IKK->IkB P NFkB_p65 p65 p65_nuc p65 NFkB_p65->p65_nuc Translocation Nucleus Nucleus DNA DNA p65_nuc->DNA Cytokines Pro-inflammatory Genes (iNOS, COX-2, IL-6, TNF-α) DNA->Cytokines Transcription Compound Pinobanksin/ Derivatives Compound->IKK Inhibition IkB_p65_label p65/IκBα Complex

Caption: Inhibition of the NF-κB inflammatory pathway.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., H₂O₂) Keap1 Keap1 ROS->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Dissociation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds AntioxidantGenes Antioxidant Genes (HO-1, NQO1) ARE->AntioxidantGenes Transcription Compound Pinobanksin/ Derivatives Compound->Keap1 Promotes Dissociation Keap1_Nrf2_label Keap1/Nrf2 Complex

Caption: Activation of the Nrf2 antioxidant response pathway.

Compound Pinobanksin/ Derivatives Mito Mitochondrial Stress & Loss of Membrane Potential (ΔΨm) Compound->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp9_act Active Caspase-9 Apoptosome->Casp9_act Cleavage Casp3_act Active Caspase-3 (Executioner) Casp9_act->Casp3_act Cleavage Casp3 Pro-Caspase-3 Apoptosis Apoptosis Casp3_act->Apoptosis Cellular Substrate Cleavage

Caption: Induction of the intrinsic apoptosis pathway.

Conclusion and Future Directions

This compound is a bioactive flavonoid whose therapeutic potential is inferred from its presence in traditionally used propolis. Scientific evidence supports its role as an antioxidant, with promising indications of anti-inflammatory, antimicrobial, and anticancer activities, likely acting through the modulation of the NF-κB, Nrf2, and intrinsic apoptosis pathways. However, a notable gap exists in the literature regarding the specific quantitative efficacy (i.e., IC₅₀ and MIC values) of the isolated compound for its anti-inflammatory and anticancer effects. Future research should focus on isolating higher quantities of this compound to perform comprehensive dose-response studies on a wide range of cell lines and microbial strains. Such data is critical for validating its potential as a lead compound for drug development and for fully understanding its contribution to the pharmacology of traditional medicines.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Pinobanksin 5-methyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of Pinobanksin (B127045) 5-methyl ether using High-Performance Liquid Chromatography (HPLC) with UV detection. Pinobanksin 5-methyl ether, a flavonoid commonly found in propolis, possesses various biological activities, making its accurate quantification crucial for research and quality control purposes. The described method is sensitive, specific, and demonstrates good linearity, precision, and recovery, making it suitable for the analysis of this compound in various sample matrices, particularly in natural product extracts like propolis.

Introduction

This compound is a naturally occurring flavonoid that has garnered significant interest due to its potential pharmacological properties. It is a derivative of pinobanksin and is frequently identified as a component of bee propolis. Accurate and reliable analytical methods are essential for the quantification of this compound in raw materials and finished products to ensure quality and consistency. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of flavonoids. This document outlines a validated HPLC-UV method for the analysis of this compound.

Experimental Protocol

This protocol is based on a validated method for the simultaneous quantification of several phenolic compounds in Chinese propolis.[1]

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Agilent Zorbax Extend-C18 (250 x 4.6 mm, 5 µm).[1]

  • Software: OpenLab CDS ChemStation Edition or equivalent for data acquisition and analysis.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric flasks, pipettes, and syringes.

  • Syringe filters: 0.45 µm PTFE or nylon.

  • Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Acetic acid (analytical grade), and ultrapure water.

  • Standard: this compound reference standard (purity ≥ 98%).

Preparation of Solutions
  • Mobile Phase A: 0.2% aqueous acetic acid (v/v). To prepare, add 2 mL of glacial acetic acid to 998 mL of ultrapure water and mix well.

  • Mobile Phase B: Methanol (HPLC grade).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (Example for Propolis Extract)
  • Accurately weigh about 100 mg of the powdered propolis extract into a 10 mL volumetric flask.

  • Add approximately 8 mL of methanol and sonicate for 30 minutes.

  • Allow the solution to cool to room temperature and then add methanol to the mark.

  • Mix thoroughly and filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions

The chromatographic conditions are summarized in the table below.

ParameterValue
Column Agilent Zorbax Extend-C18 (250 x 4.6 mm, 5 µm)[1]
Mobile Phase Gradient of 0.2% aqueous acetic acid (A) and Methanol (B)[1]
Gradient Program A time-based linear gradient can be optimized. A typical starting point could be: 0-10 min, 30-50% B; 10-25 min, 50-70% B; 25-30 min, 70-30% B; 30-35 min, 30% B.
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 290 nm[1]
Data Analysis
  • Identification: The this compound peak in the sample chromatogram is identified by comparing its retention time with that of the reference standard.

  • Quantification: A calibration curve is constructed by plotting the peak area of the standard solutions against their corresponding concentrations. The concentration of this compound in the sample is determined using the regression equation of the calibration curve.

Quantitative Data Summary

The described HPLC method has been shown to have excellent performance characteristics for the quantification of this compound.[1]

ParameterResult
Linearity (r²) > 0.999[1]
Precision (RSD) 0.07 - 4.92% (intra- and inter-day)[1]
Recovery 98.3% - 104.8%[1]

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Autosampler, Column, Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (e.g., Propolis Extraction) Sample_Prep->HPLC_System Separation Chromatographic Separation (Gradient Elution) HPLC_System->Separation Detection UV Detection (290 nm) Separation->Detection Data_Acquisition Data Acquisition (Chromatogram) Detection->Data_Acquisition Peak_Integration Peak Identification & Integration Data_Acquisition->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Signaling Pathway (Illustrative)

While this compound's specific signaling pathway interactions are a subject of ongoing research, flavonoids, in general, are known to modulate various cellular signaling pathways. The following diagram illustrates a generalized pathway that flavonoids can influence.

Flavonoid_Signaling PME This compound Cell Cell Membrane PME->Cell ROS Reactive Oxygen Species (ROS) PME->ROS Inhibition NFkB NF-κB Pathway PME->NFkB Inhibition MAPK MAPK Pathway PME->MAPK Modulation Antioxidant_Response Antioxidant Response PME->Antioxidant_Response Induction ROS->NFkB Activation ROS->MAPK Activation Inflammatory_Response Inflammatory Response NFkB->Inflammatory_Response MAPK->Inflammatory_Response

Caption: Generalized signaling pathways potentially modulated by flavonoids like this compound.

Conclusion

The HPLC method detailed in this application note is a robust and reliable technique for the quantitative analysis of this compound. Its high sensitivity, specificity, and excellent performance metrics make it a valuable tool for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The provided protocol can be readily implemented in a laboratory setting for routine analysis and quality control.

References

Application Note: Quantitative Analysis of Pinobanksin 5-methyl ether in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Pinobanksin 5-methyl ether is a naturally occurring flavonoid found in various plant sources, notably in propolis.[1] As a bioactive compound, it has garnered interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. To facilitate pharmacokinetic, metabolic, and toxicological studies of this compound, a sensitive and selective analytical method for its quantification in biological matrices is essential. This application note describes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in plasma.

Target Audience

This document is intended for researchers, scientists, and drug development professionals with experience in analytical chemistry and mass spectrometry.

Analytical Method Overview

This method employs a simple protein precipitation step for sample preparation, followed by reversed-phase liquid chromatography for separation and tandem mass spectrometry for detection and quantification. The method is designed to be sensitive, specific, and suitable for high-throughput analysis.

Experimental Protocols

Materials and Reagents
  • This compound (CAS: 119309-36-3) reference standard

  • Internal Standard (IS): Pinocembrin (structurally similar flavonoid, commercially available)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control plasma (e.g., human, rat, mouse)

Standard and Sample Preparation

2.1. Standard Stock Solutions

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Prepare a 1 mg/mL stock solution of Pinocembrin (Internal Standard) in methanol.

  • Store stock solutions at -20°C.

2.2. Working Standard Solutions

  • Prepare working standard solutions of this compound by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Prepare a working solution of the Internal Standard (Pinocembrin) at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile:water.

2.3. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample (calibrator, quality control, or unknown), add 150 µL of the Internal Standard working solution (100 ng/mL Pinocembrin in acetonitrile).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

3.1. Liquid Chromatography

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

Time (min)%B
0.020
2.095
3.095
3.120
5.020
  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3.2. Mass Spectrometry

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound285.1255.1100-20
This compound (Qualifier)285.1151.0100-35
Pinocembrin (IS)255.1211.1100-25

Note: Collision energies are instrument-dependent and may require optimization.

Data Presentation

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the method.

ParameterThis compound
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) ± 15%
Recovery > 85%
Matrix Effect Minimal

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow

experimental_workflow node_stock Standard & IS Stock Solutions node_working Working Standard & IS Solutions node_stock->node_working node_ppt Protein Precipitation (Acetonitrile with IS) node_working->node_ppt node_sample Plasma Sample (Calibrator, QC, Unknown) node_sample->node_ppt node_centrifuge Centrifugation node_ppt->node_centrifuge node_supernatant Supernatant Transfer node_centrifuge->node_supernatant node_lcms LC-MS/MS Analysis node_supernatant->node_lcms node_data Data Acquisition & Quantification node_lcms->node_data antioxidant_pathway node_pme This compound node_ros Reactive Oxygen Species (ROS) node_pme->node_ros Scavenges node_nrf2 Nrf2 Activation node_pme->node_nrf2 Induces node_ros->node_nrf2 Activates node_are Antioxidant Response Element (ARE) node_nrf2->node_are Binds to node_enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) node_are->node_enzymes Upregulates node_protection Cellular Protection & Reduced Oxidative Stress node_enzymes->node_protection Leads to

References

Application Notes and Protocols for the GC-MS Analysis of Pinobanksin 5-methyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinobanksin 5-methyl ether is a naturally occurring flavonoid found in various plant resins and propolis. As a member of the flavonoid family, it exhibits a range of biological activities that are of interest to the pharmaceutical and nutraceutical industries. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the low volatility of flavonoids, a derivatization step is typically required to make them amenable to GC-MS analysis. This document provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, derivatization, and instrument parameters.

Principle

The analysis of this compound by GC-MS involves the extraction of the analyte from the sample matrix, followed by a chemical derivatization process to increase its volatility. The most common derivatization technique for flavonoids is silylation, which replaces the active hydrogen atoms of hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. The resulting TMS derivatives are more volatile and thermally stable, allowing for their separation by gas chromatography and subsequent detection and identification by mass spectrometry.

Experimental Protocols

Sample Preparation

The following protocol outlines a general procedure for the extraction of this compound from a solid matrix such as propolis or plant material.

Materials:

  • Sample containing this compound (e.g., propolis, plant extract)

  • Ethanol (B145695) (70%)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Centrifuge

  • Rotary evaporator or nitrogen blowdown apparatus

  • Vortex mixer

  • GC vials with inserts

Procedure:

  • Extraction:

    • Accurately weigh approximately 1 gram of the homogenized sample into a centrifuge tube.

    • Add 10 mL of 70% ethanol and vortex for 2 minutes.

    • Sonicate the sample for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean flask.

    • Repeat the extraction process (steps 1.2-1.5) two more times with fresh solvent.

    • Combine all the supernatants.

  • Solvent Evaporation:

    • Evaporate the ethanol from the combined extracts using a rotary evaporator at a temperature not exceeding 40°C.

  • Liquid-Liquid Extraction:

    • Resuspend the dried extract in 10 mL of deionized water.

    • Transfer the aqueous solution to a separatory funnel.

    • Add 10 mL of ethyl acetate and shake vigorously for 2 minutes.

    • Allow the layers to separate and collect the upper ethyl acetate layer.

    • Repeat the extraction with ethyl acetate two more times.

    • Combine the ethyl acetate fractions.

  • Drying and Concentration:

    • Dry the combined ethyl acetate extract by passing it through a small column of anhydrous sodium sulfate.

    • Concentrate the dried extract to near dryness using a gentle stream of nitrogen.[1]

    • Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent like pyridine (B92270) or acetonitrile (B52724) for derivatization.

Derivatization (Silylation)

Silylation is a crucial step to increase the volatility of this compound for GC-MS analysis.[2][3]

Materials:

  • Extracted sample (in pyridine or acetonitrile)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Heating block or oven

  • GC vials

Procedure:

  • Transfer 100 µL of the reconstituted extract into a GC vial.

  • Add 50 µL of anhydrous pyridine.

  • Add 100 µL of BSTFA with 1% TMCS.[2]

  • Seal the vial tightly.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.[2]

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Analysis

The following are typical instrument parameters for the analysis of silylated this compound. These may need to be optimized for your specific instrument and column.

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Injector Temperature280°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temp 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 50-650
Ion Source Temp.230°C
Quadrupole Temp.150°C
Solvent Delay5 min

Data Presentation

Quantitative analysis of this compound requires the use of a calibration curve generated from a certified reference standard. The following table is an example of how quantitative data can be presented.

Table 1: Illustrative Quantitative Data for this compound Analysis

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 118.52150,0001.0
Standard 218.52745,0005.0
Standard 318.521,490,00010.0
Sample A18.53987,6546.6
Sample B18.52456,7893.1

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Expected Mass Spectrum

The mass spectrum of the di-TMS derivative of this compound is expected to show a molecular ion peak ([M]⁺) and characteristic fragment ions resulting from the loss of methyl and trimethylsilyl groups. The fragmentation pattern of flavonoids is complex, but key fragments can aid in identification.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_output Output Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Ethanol/Ethyl Acetate Concentration Concentration Extraction->Concentration Nitrogen Evaporation Derivatization Silylation (BSTFA + TMCS) Concentration->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataProcessing Data Processing GCMS->DataProcessing Chromatogram & Spectra Identification Compound Identification DataProcessing->Identification Quantification Quantification DataProcessing->Quantification

References

Pinobanksin 5-methyl ether solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the solubility, biological activities, and protocols related to Pinobanksin (B127045) 5-methyl ether for its application in research and drug development.

Solubility Profile

Table 1: Reported Qualitative Solubility of Pinobanksin 5-methyl ether

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble[1]
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Ethyl AcetateSoluble[1]
AcetoneSoluble[1]

Note: For obtaining a higher solubility, it is recommended to warm the solution to 37°C and use an ultrasonic bath.[2] Stock solutions in DMSO can typically be stored at -20°C for several weeks.[1]

Experimental Protocol: Determination of Solubility

This protocol outlines a general method for determining the solubility of this compound in a solvent of interest, adapted from standard shake-flask methods for flavonoids.[3][4]

Objective: To determine the saturation solubility of this compound in a specific solvent at a given temperature.

Materials:

  • This compound (powder)

  • Solvent of choice (e.g., DMSO, ethanol, phosphate-buffered saline)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Analytical balance

  • Microcentrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The exact amount should be more than what is expected to dissolve.

    • Prepare several such vials for statistical validity.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Allow the mixture to shake for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully take an aliquot from the supernatant without disturbing the pellet.

    • Dilute the aliquot with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).

  • Quantification:

    • Using HPLC: Inject the diluted sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector. The concentration is determined by comparing the peak area to a standard curve of known concentrations of this compound.

    • Using UV-Vis Spectrophotometry: Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λmax) for this compound. Calculate the concentration using a standard curve prepared with known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration in the original supernatant by multiplying the measured concentration by the dilution factor. The result can be expressed in mg/mL, Molarity (M), or other relevant units.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_result Result prep1 Add excess Pinobanksin 5-methyl ether to solvent prep2 Seal vials prep1->prep2 equil Shake at constant temperature (24-48h) prep2->equil sep1 Centrifuge to pellet undissolved solid equil->sep1 sep2 Collect supernatant sep1->sep2 ana1 Dilute supernatant sep2->ana1 ana2 Quantify concentration (HPLC or UV-Vis) ana1->ana2 result Calculate solubility ana2->result

Caption: Workflow for determining the solubility of this compound.

Biological and Pharmacological Activities

This compound, a flavonoid commonly found in propolis, has been investigated for a range of biological activities relevant to drug discovery.[5][6] Its mode of action is often attributed to its antioxidant properties, allowing it to scavenge reactive oxygen species and protect cells from oxidative stress.[5]

Key Reported Activities:

  • Antioxidant and Anti-inflammatory: Like many flavonoids, it exhibits antioxidant properties.[5][6] It may also influence signaling pathways related to inflammation and the immune response.[5]

  • Anti-Helicobacter Activity: It has demonstrated activity against Helicobacter pylori.[7][8]

  • Enzyme Induction: this compound is an effective inducer of the CYP9Q enzyme, which is involved in detoxification processes.[7][8]

  • Anticancer Potential: Research suggests it has anti-proliferative effects and can induce apoptosis in B-cell lymphoma cells.[9] It may also possess anti-angiogenic properties.[9]

Potential Signaling Pathways and Biological Effects of this compound

G cluster_compound Compound cluster_cellular Cellular Targets & Pathways cluster_effects Biological Effects compound This compound ros Reactive Oxygen Species (ROS) compound->ros scavenges inflammation Inflammatory Pathways compound->inflammation modulates cyp9q CYP9Q Enzyme compound->cyp9q induces apoptosis Apoptosis Pathways (e.g., in B-cell lymphoma) compound->apoptosis induces angiogenesis Angiogenesis Pathways compound->angiogenesis inhibits anti_h_pylori Anti-Helicobacter Activity compound->anti_h_pylori antioxidant Antioxidant Effect ros->antioxidant anti_inflammatory Anti-inflammatory Effect inflammation->anti_inflammatory detox Detoxification cyp9q->detox anti_proliferative Anti-proliferative Effect apoptosis->anti_proliferative anti_angiogenic Anti-angiogenic Effect angiogenesis->anti_angiogenic

Caption: Reported biological activities of this compound.

These notes are intended to guide researchers in the initial stages of their work with this compound. It is crucial to consult peer-reviewed literature for more detailed information and to validate findings through rigorous experimentation.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Pinobanksin 5-methyl ether Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to investigate the biological activities of Pinobanksin (B127045) 5-methyl ether, a flavonoid found in various natural sources, including propolis.[1][2][3][4] Based on the known pharmacological properties of its parent compound, pinobanksin, and related flavonoids, the following assays are proposed to evaluate its potential anti-inflammatory, anti-proliferative, and neuroprotective effects.[2][3][5]

Anti-Inflammatory Activity Assays

Inflammation is a critical physiological process, and its dysregulation is implicated in numerous diseases. Pinobanksin has demonstrated anti-inflammatory properties, and it is hypothesized that Pinobanksin 5-methyl ether may exhibit similar activity.[2][3][4] The following assays are designed to assess the anti-inflammatory potential of this compound by measuring its effect on inflammatory mediators and signaling pathways.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Objective: To determine the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Cell Line: RAW 264.7 (murine macrophage cell line) or THP-1 (human monocytic cell line, differentiated into macrophages).[6]

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours. For THP-1 cells, induce differentiation to macrophages with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours prior to the experiment.[6]

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known NF-κB inhibitor).

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Measurement of Pro-Inflammatory Cytokine Secretion

Objective: To quantify the effect of this compound on the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from stimulated immune cells.

Cell Line: THP-1 differentiated macrophages or primary human peripheral blood mononuclear cells (PBMCs).

Protocol:

  • Cell Seeding and Differentiation (for THP-1): As described in section 1.1.

  • Compound Treatment and Stimulation: Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 6-24 hours.

  • Supernatant Collection: Centrifuge the cell plates and collect the supernatant.

  • Cytokine Quantification (ELISA):

    • Use commercially available ELISA kits for human TNF-α and IL-6.

    • Follow the manufacturer's instructions to measure the concentration of cytokines in the supernatant.

  • Data Analysis: Generate a standard curve and determine the cytokine concentrations. Calculate the percentage of cytokine inhibition.

Quantitative Data Summary: Anti-Inflammatory Assays
AssayCell LineStimulantMeasured ParameterThis compound Conc. (µM)Expected Outcome (Example)
NO ProductionRAW 264.7LPS (1 µg/mL)Nitrite (µM)1, 5, 10, 25, 50Dose-dependent decrease in nitrite levels
TNF-α SecretionTHP-1LPS (1 µg/mL)TNF-α (pg/mL)1, 5, 10, 25, 50Dose-dependent decrease in TNF-α secretion
IL-6 SecretionTHP-1LPS (1 µg/mL)IL-6 (pg/mL)1, 5, 10, 25, 50Dose-dependent decrease in IL-6 secretion

Anti-Inflammatory Signaling Pathway

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB_complex NF-κB (p50/p65) IκBα->NFκB_complex Inhibits NFκB_active Active NF-κB NFκB_complex->NFκB_active Translocates Pinobanksin Pinobanksin 5-methyl ether Pinobanksin->IKK Inhibits? Pinobanksin->NFκB_active Inhibits? DNA DNA NFκB_active->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) & iNOS (NO) DNA->Cytokines Transcription

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Anti-Proliferative and Cytotoxicity Assays

The anti-proliferative effects of pinobanksin have been reported, suggesting that this compound may also possess anti-cancer properties.[2][3][5][7] The following assays are fundamental for screening the cytotoxic and anti-proliferative activity of the compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[8][9][10][11]

Cell Lines: A panel of cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) and a non-cancerous cell line (e.g., HEK293) for selectivity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.[7]

Cell Line: A cancer cell line that shows sensitivity in the MTT assay.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Quantitative Data Summary: Anti-Proliferative Assays
AssayCell LineTreatment DurationMeasured ParameterThis compound Conc.Expected Outcome (Example)
Cell Viability (MTT)MCF-748 hours% Viability0.1 - 100 µMIC50 value of 25 µM
ApoptosisMCF-724 hours% Apoptotic CellsIC50 concentrationIncreased percentage of apoptotic cells

Experimental Workflow for Anti-Proliferative Screening

Antiproliferative_Workflow start Start: Select Cancer Cell Lines seed_cells Seed Cells in 96-well Plates start->seed_cells treat_compound Treat with This compound (Dose-Response) seed_cells->treat_compound incubate Incubate for 24, 48, 72h treat_compound->incubate mtt_assay Perform MTT Assay incubate->mtt_assay calculate_ic50 Calculate IC50 Values mtt_assay->calculate_ic50 sensitive_line Select Sensitive Cell Line calculate_ic50->sensitive_line apoptosis_assay Perform Annexin V/PI Apoptosis Assay sensitive_line->apoptosis_assay end End: Characterize Apoptotic Induction apoptosis_assay->end

Caption: Workflow for screening the anti-proliferative activity.

Neuroprotective Activity Assays

Flavonoids have been investigated for their neuroprotective effects.[12][13][14][15][16] These assays aim to evaluate the potential of this compound to protect neuronal cells from oxidative stress-induced cell death.

Protection against Oxidative Stress-Induced Cell Death

Objective: To assess the ability of this compound to protect neuronal cells from damage induced by an oxidizing agent like hydrogen peroxide (H₂O₂) or glutamate (B1630785).

Cell Line: SH-SY5Y (human neuroblastoma cell line) or HT22 (mouse hippocampal cell line).[15]

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to attach.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 2-4 hours.

  • Induction of Oxidative Stress: Expose the cells to H₂O₂ (e.g., 100-200 µM) or glutamate (e.g., 5 mM) for 24 hours.

  • Cell Viability Assessment: Measure cell viability using the MTT assay as described in section 2.1.

  • Data Analysis: Calculate the percentage of cell survival compared to the H₂O₂ or glutamate-treated control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To determine if the neuroprotective effect of this compound is associated with a reduction in intracellular ROS levels.[1]

Cell Line: SH-SY5Y or HT22.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate. Pre-treat with this compound, then induce oxidative stress as described above.

  • ROS Staining: Wash the cells with PBS and incubate with a fluorescent ROS indicator dye (e.g., DCFH-DA) for 30 minutes at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Quantify the reduction in ROS levels in compound-treated cells compared to the oxidative stress control.

Quantitative Data Summary: Neuroprotective Assays
AssayCell LineStress InducerMeasured ParameterThis compound Conc. (µM)Expected Outcome (Example)
NeuroprotectionSH-SY5YH₂O₂ (150 µM)% Cell Viability1, 5, 10, 25Increased cell viability
Intracellular ROSSH-SY5YH₂O₂ (150 µM)Relative Fluorescence1, 5, 10, 25Decreased ROS levels

Neuroprotective Mechanism of Action

Neuroprotective_Pathway cluster_stressor Cellular Stressor cluster_cell Neuronal Cell OxidativeStress Oxidative Stress (e.g., H₂O₂) ROS Increased Intracellular ROS OxidativeStress->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Pinobanksin Pinobanksin 5-methyl ether Pinobanksin->ROS Scavenges? Nrf2_pathway Nrf2 Pathway Pinobanksin->Nrf2_pathway Activates? Antioxidant_Enzymes Antioxidant Enzymes Nrf2_pathway->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Reduces

References

In Vivo Studies of Pinobanksin 5-Methyl Ether: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature lacks specific in vivo studies on Pinobanksin (B127045) 5-methyl ether in animal models. The following application notes and protocols are therefore based on the known biological activities of the parent compound, Pinobanksin , and provide a foundational framework for researchers and drug development professionals to design and conduct preclinical investigations into its 5-methyl ether derivative.

Introduction

Pinobanksin, a flavonoid found in various natural sources like honey, propolis, and the heartwood of pine trees, has garnered significant interest for its diverse pharmacological properties.[1][2] In preclinical studies, Pinobanksin has demonstrated potent anti-inflammatory, antioxidant, anti-proliferative, and anti-angiogenic activities.[1][2] The methylation of flavonoids, such as in Pinobanksin 5-methyl ether, can potentially alter their bioavailability, metabolic stability, and biological activity, making them compelling candidates for further investigation.

These notes provide an overview of the therapeutic potential of Pinobanksin as a basis for exploring this compound and offer detailed protocols for preclinical evaluation in animal models.

Potential Therapeutic Applications (Based on Pinobanksin)

Based on the established activities of Pinobanksin, its 5-methyl ether derivative could be investigated for the following applications:

  • Anti-inflammatory Agent: For chronic inflammatory conditions such as arthritis and inflammatory bowel disease.

  • Anticancer Agent: As a potential therapeutic for various cancers, owing to its anti-proliferative and pro-apoptotic effects.

  • Neuroprotective Agent: For neurodegenerative diseases, by mitigating oxidative stress and inflammation in the central nervous system.

  • Cardioprotective Agent: By protecting against ischemia-reperfusion injury and reducing cardiovascular inflammation.

Quantitative Data Summary (Based on Pinobanksin in vitro studies)

While in vivo data for this compound is unavailable, the following table summarizes key in vitro quantitative data for Pinobanksin, which can serve as a benchmark for future studies.

ParameterCell Line/ModelConcentration/DoseObserved EffectReference
Anti-proliferative Activity B-cell lymphoma (M12.C3.F6)IC50: 52.1 µMInhibition of cancer cell proliferation[1]
Cytotoxic Effects Human pancreatic cancer (PANC-1)IC50: 17.9 µM50% cell death[1]
Anti-inflammatory Response LPS-induced H9c2 cells5–80 µMReduction of inflammatory markers[1]
Anti-angiogenic Activity Human Umbilical Vein Endothelial Cells (HUVECs)200 µMHindered proliferation and migration[1]

Detailed Experimental Protocols

The following are detailed, generalized protocols for conducting in vivo studies on flavonoid derivatives like this compound. These should be adapted and optimized for specific research questions and animal models.

Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity

This widely used model assesses the acute anti-inflammatory effects of a compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • λ-Carrageenan (1% w/v in sterile saline)

  • Male Wistar rats or Swiss albino mice

  • Plethysmometer

Procedure:

  • Animal Acclimatization: House animals in standard laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly divide animals into the following groups (n=6-8 per group):

    • Vehicle Control

    • Positive Control (Indomethacin)

    • This compound (e.g., 25, 50, 100 mg/kg)

  • Compound Administration: Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Xenograft Tumor Model for Anticancer Activity

This model evaluates the ability of a compound to inhibit tumor growth in vivo.

Materials:

  • This compound

  • Vehicle

  • Positive control (e.g., Doxorubicin)

  • Human cancer cell line (e.g., PANC-1)

  • Immunocompromised mice (e.g., Nude or SCID)

  • Matrigel

Procedure:

  • Cell Culture: Culture the selected cancer cell line under appropriate conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS and Matrigel mixture) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Grouping and Treatment: Randomly assign mice to treatment groups and initiate treatment with this compound, vehicle, or positive control. Administer treatment daily or as determined by pharmacokinetic studies.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

  • Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Visualization of Potential Signaling Pathways

The following diagrams illustrate signaling pathways that are potentially modulated by Pinobanksin and could be relevant for this compound.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB P5ME Pinobanksin 5-methyl ether (Hypothesized) P5ME->NFkB Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation

Caption: Hypothesized Anti-Inflammatory Signaling Pathway.

apoptosis_pathway P5ME Pinobanksin 5-methyl ether (Hypothesized) Mitochondria Mitochondria P5ME->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential Intrinsic Apoptosis Pathway.

experimental_workflow Start Start: Animal Model Selection Acclimatization Acclimatization (1 week) Start->Acclimatization Grouping Randomized Grouping Acclimatization->Grouping Treatment Compound Administration (P5ME, Vehicle, Control) Grouping->Treatment Induction Disease Induction (e.g., Carrageenan, Tumor Cells) Treatment->Induction Monitoring Data Collection (e.g., Paw Volume, Tumor Size) Induction->Monitoring Endpoint Endpoint Analysis (Histology, Biomarkers) Monitoring->Endpoint Analysis Statistical Analysis Endpoint->Analysis

Caption: General Experimental Workflow for In Vivo Studies.

Conclusion

While direct in vivo data for this compound is currently lacking, the established pharmacological profile of its parent compound, Pinobanksin, provides a strong rationale for its investigation. The protocols and potential mechanisms outlined in these notes offer a comprehensive starting point for researchers to explore the therapeutic potential of this promising derivative in preclinical animal models. Future studies are warranted to elucidate the specific pharmacokinetic and pharmacodynamic properties of this compound and to validate its efficacy and safety.

References

Application Notes and Protocols for Studying Nrf2 and NF-κB Pathways Using Pinobanksin 5-Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinobanksin (B127045) 5-methyl ether is a naturally occurring flavonoid found in propolis and various plants.[1] Like other flavonoids, it has garnered interest for its potential antioxidant and anti-inflammatory properties.[2][3][4] These effects are often mediated through the modulation of key cellular signaling pathways, primarily the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) pathways.

The Nrf2 pathway is a primary regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a wide array of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). The NF-κB pathway, conversely, is a central mediator of the inflammatory response. Its activation leads to the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

These application notes provide a comprehensive guide for utilizing pinobanksin 5-methyl ether as a tool to study the intricate interplay between the Nrf2 and NF-κB signaling pathways. Detailed protocols for key in vitro experiments are provided, along with a summary of available quantitative data to facilitate experimental design and data interpretation.

Data Presentation

The following tables summarize the available quantitative data for this compound and its parent compound, pinobanksin. This data can be used as a reference for dose-response studies and for comparing the activity of this compound to its unmethylated counterpart.

Table 1: Antioxidant Activity of this compound

AssayCompoundIC50 (µg/mL)Cell Line/SystemReference
DPPH Radical ScavengingThis compound98.4Chemical Assay[5]
ABTS Radical ScavengingThis compound>100Chemical Assay[5]

Table 2: Effect of Pinobanksin on the Nrf2 Pathway

Note: Data for the parent compound, pinobanksin, is provided as a reference due to the limited availability of specific data for this compound.

ParameterCompoundConcentration (µM)EffectCell LineReference
ROS Levels (% of H₂O₂ induced)Pinobanksin569.5%H9c2[1]
4039.0%H9c2[1]
HO-1 Expression (% of H₂O₂ induced)Pinobanksin5160.9%H9c2[1]
40207.4%H9c2[1]
Nuclear Nrf2 TranslocationPinobanksin5-80Dose-dependent increaseH9c2[1]

Signaling Pathways and Experimental Workflow

To visualize the molecular interactions and experimental procedures, the following diagrams are provided.

Nrf2_Pathway cluster_nucleus Nuclear Events stress Oxidative Stress (e.g., ROS) keap1_nrf2 Keap1-Nrf2 Complex stress->keap1_nrf2 induces dissociation p5me Pinobanksin 5-methyl ether p5me->keap1_nrf2 promotes dissociation nrf2 Nrf2 keap1_nrf2->nrf2 nucleus Nucleus nrf2->nucleus translocation are ARE genes Antioxidant Genes (HO-1, NQO1) are->genes activates transcription nrf2_nuc Nrf2 nrf2_nuc->are binds

Caption: Nrf2 Signaling Pathway Activation.

NFkB_Pathway cluster_nucleus Nuclear Events stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) ikk IKK stimulus->ikk activates p5me Pinobanksin 5-methyl ether p5me->ikk inhibits ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb phosphorylates IκB nfkb NF-κB (p65/p50) ikb_nfkb->nfkb releases nucleus Nucleus nfkb->nucleus translocation kappab κB sites genes Pro-inflammatory Genes (IL-6, TNF-α) kappab->genes activates transcription nfkb_nuc NF-κB nfkb_nuc->kappab binds

Caption: NF-κB Signaling Pathway Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture (e.g., RAW 264.7, HepG2) compound_prep Prepare Pinobanksin 5-methyl ether dilutions pre_treatment Pre-treat cells with This compound compound_prep->pre_treatment stimulation Stimulate with LPS (for NF-κB) or H₂O₂ (for Nrf2) pre_treatment->stimulation western_blot Western Blot (Nrf2, p65, HO-1) stimulation->western_blot qpcr RT-qPCR (HO-1, NQO1, IL-6, TNF-α) stimulation->qpcr luciferase Luciferase Reporter Assay (ARE or NF-κB promoter) stimulation->luciferase if_staining Immunofluorescence (p65 nuclear translocation) stimulation->if_staining

References

Pinobanksin 5-methyl ether as a standard for propolis quality control.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Propolis, a resinous substance collected by honeybees from various plant sources, has been used for centuries in traditional medicine due to its diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] The complex chemical composition of propolis, which varies depending on geographical origin and plant sources, presents a significant challenge for its standardization and quality control. Pinobanksin (B127045) 5-methyl ether, a flavonoid commonly found in propolis, has emerged as a potential chemical marker for assessing the quality and authenticity of propolis samples. Its presence and concentration can be indicative of the propolis's botanical origin and, consequently, its bioactive potential.

These application notes provide detailed protocols for the quantification of pinobanksin 5-methyl ether in propolis extracts using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, we present information on its role in the biological activity of propolis, including its influence on key signaling pathways.

Quantitative Data Summary

The concentration of this compound and related phenolic compounds can vary significantly in propolis extracts from different geographical origins. The following table summarizes representative quantitative data for key phenolic compounds found in propolis, highlighting the typical range of concentrations observed.

CompoundConcentration Range (% of extract)Analytical MethodReference
This compound1.4 - 5.5HPLC-UV-MS[3]
Pinocembrin0.9 - 30.96 (mg/g DW)HPLC-DAD-ESI/MSⁿ[1][4]
Chrysin0.4 - 30.56 (mg/g DW)HPLC-DAD-ESI/MSⁿ[1][4]
Galangin0.2 - 16.69 (mg/g DW)HPLC-DAD-ESI/MSⁿ[1][4]
Pinobanksin0.1 - 9.56 (mg/g DW)HPLC-DAD-ESI/MSⁿ[1][4]
Caffeic acid phenethyl ester (CAPE)0.9 - 2.2UHPLC-DAD[1]

Note: DW = Dry Weight. The concentrations can be influenced by the extraction method and solvent used.

Experimental Protocols

High-Performance Liquid Chromatography with Diode Array Detection and Mass Spectrometry (HPLC-DAD-MS)

This method is ideal for the identification and quantification of this compound and other phenolic compounds in propolis extracts.

a. Sample Preparation (Ethanolic Extract of Propolis - EEP)

  • Freeze raw propolis at -20°C overnight to make it brittle.

  • Grind the frozen propolis into a fine powder.

  • Weigh 10 g of the propolis powder and suspend it in 100 mL of 70-80% ethanol (B145695).[5][6]

  • Macerate the mixture for 24 hours at room temperature with constant shaking or sonicate for 20-30 minutes.[5]

  • Filter the extract through a Whatman No. 1 filter paper.

  • Evaporate the ethanol from the filtrate under reduced pressure at 40-50°C to obtain the dry extract.

  • For HPLC analysis, dissolve a known amount of the dry extract (e.g., 10 mg) in 1 mL of methanol (B129727) or 80% ethanol.[5][6]

  • Filter the solution through a 0.22 µm syringe filter before injection into the HPLC system.[5]

b. HPLC-DAD-MS/MS Conditions

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.[5]

  • Gradient Elution:

    • 0-10 min: 20-30% B

    • 10-50 min: 30-60% B

    • 50-60 min: 60-90% B

    • 60-65 min: 90% B (hold)

    • 65-70 min: Return to initial conditions (20% B)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • DAD Detection: 280 nm for general phenolic profiling.[5]

  • MS Detection (ESI):

    • Ionization Mode: Negative ion mode is often preferred for phenolic compounds.[5]

    • Scan Range: m/z 100-1000.

    • MS/MS Fragmentation: For this compound ([M-H]⁻ at m/z 285), characteristic fragment ions at m/z 267 [M-H-H₂O]⁻ and 252 [M-H-H₂O-CH₃]⁻ can be observed.[7]

c. Quantification

Prepare a calibration curve using a certified reference standard of this compound at various concentrations. The concentration of this compound in the propolis extract is determined by comparing its peak area with the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds in propolis. For non-volatile compounds like flavonoids, a derivatization step is necessary.

a. Sample Preparation and Derivatization

  • Obtain the dry ethanolic extract of propolis as described in the HPLC sample preparation.

  • Take approximately 5 mg of the dry extract and dissolve it in 50 µL of dry pyridine.[5][8]

  • Add 75 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[5][8]

  • Heat the mixture at 80°C for 20-30 minutes to facilitate the formation of trimethylsilyl (B98337) (TMS) derivatives.[8]

  • The silylated extract is then ready for GC-MS analysis.

b. GC-MS Conditions

  • Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[8][9]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9][10]

  • Oven Temperature Program:

    • Initial temperature: 50-60°C, hold for 1-2 minutes.

    • Ramp: Increase to 250-280°C at a rate of 6-8°C/min.[9]

    • Final hold: 10-15 minutes at 250-280°C.

  • Injector Temperature: 250-280°C.[8][9]

  • Injection Mode: Split (e.g., 10:1).[8][9]

  • Injection Volume: 1 µL.

  • MS Detector:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[8]

    • Scan Range: m/z 40-600.

    • Interface Temperature: 280-300°C.[8]

c. Identification

The identification of the TMS derivative of this compound is based on the comparison of its mass spectrum and retention time with that of a derivatized standard or by matching with mass spectral libraries (e.g., NIST, Wiley).

Signaling Pathways and Biological Activity

This compound, along with other flavonoids in propolis, contributes to its biological activity by modulating key cellular signaling pathways.

Antioxidant and Anti-inflammatory Effects via Nrf2 and NF-κB Pathways

Studies have shown that flavonoids from propolis, including this compound, can exert antioxidant and anti-inflammatory effects by activating the Nrf2 pathway and inhibiting the NF-κB pathway.[7]

  • Nrf2 Pathway Activation: Under conditions of oxidative stress, Nuclear factor erythroid 2-related factor 2 (Nrf2) translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE). This leads to the transcription of antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1). This compound can promote the nuclear translocation of Nrf2, thereby enhancing the cellular antioxidant defense.

  • NF-κB Pathway Inhibition: Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory cytokines and mediators. In inflammatory conditions, the inhibitor of NF-κB (IκB) is degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. Propolis flavonoids, including pinobanksin, can inhibit the degradation of IκBα, thereby preventing NF-κB activation and reducing inflammation.[7]

Diagrams of Signaling Pathways and Experimental Workflow

Propolis_Quality_Control_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_output Quality Assessment Propolis Raw Propolis Grinding Grinding Propolis->Grinding Extraction Ethanolic Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Evaporation Filtration->Evaporation EEP Dry Propolis Extract (EEP) Evaporation->EEP HPLC HPLC-DAD-MS EEP->HPLC GCMS GC-MS (with Derivatization) EEP->GCMS Quantification Quantification of This compound HPLC->Quantification Profile Phenolic Profile HPLC->Profile GCMS->Quantification GCMS->Profile Quality Propolis Quality Quantification->Quality Profile->Quality Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 induces dissociation Propolis This compound (from Propolis) Propolis->Nrf2_Keap1 induces dissociation ARE ARE Nrf2_n->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes activates transcription NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NFkB_IkB NF-κB-IκB Complex NFkB NF-κB NFkB_IkB->NFkB IkB IκB NFkB_IkB->IkB IκB degradation NFkB_n NF-κB NFkB->NFkB_n translocation Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NFkB_IkB activates IKK Propolis This compound (from Propolis) Propolis->NFkB_IkB inhibits IκB degradation Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_n->Inflammatory_Genes activates transcription

References

Formulating Pinobanksin 5-Methyl Ether for Biological Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinobanksin (B127045) 5-methyl ether (P5ME) is a naturally occurring flavonoid, a class of polyphenolic secondary metabolites found in various plants and bee propolis[1][2]. Structurally a dihydroflavonol, P5ME and its parent compound, pinobanksin, have garnered scientific interest for their diverse biological activities. Preclinical studies have highlighted its potential as an antioxidant, anti-inflammatory, and anti-proliferative agent[3][4]. The primary mechanism for its anti-inflammatory effects is suggested to be through the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are central to the inflammatory response[5][6].

This document provides detailed application notes and standardized protocols for the formulation and experimental use of Pinobanksin 5-methyl ether. It is intended to guide researchers in accurately preparing P5ME for in vitro biological assays and to provide methodologies for assessing its anti-inflammatory and anti-proliferative activities.

Physicochemical Properties and Formulation

Accurate preparation of this compound is critical for reproducible experimental results. The following table summarizes its key physicochemical properties.

PropertyDataReference
Molecular Formula C₁₆H₁₄O₅[1]
Molecular Weight 286.28 g/mol [1]
Appearance Powder[7]
Solubility Soluble in DMSO, Acetone, Chloroform[7]
Storage Store at -20°C, protect from light[6]
Protocol: Preparation of P5ME Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO) for use in cell culture experiments.

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Determine Required Concentration: A common stock concentration for flavonoids is 10-50 mM. To prepare a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 0.001 L * 286.28 g/mol * 1000 mg/g = 2.86 mg

  • Weighing: Accurately weigh 2.86 mg of P5ME powder and place it into a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of sterile, cell culture grade DMSO to the tube.

  • Solubilization: Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization: While not always necessary for DMSO stocks, the solution can be sterilized by passing it through a 0.22 µm syringe filter if required for sensitive applications.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, protected from light.

Note on Vehicle Controls: When treating cells, it is crucial to include a vehicle control group. This group should be treated with the same final concentration of DMSO as the P5ME-treated groups. The final DMSO concentration in the cell culture medium should ideally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Assessing Anti-Inflammatory Activity

The anti-inflammatory effects of P5ME can be evaluated by measuring its ability to inhibit the production of inflammatory mediators in macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS). The underlying mechanism often involves the inhibition of the NF-κB and MAPK signaling pathways.

Signaling Pathway: P5ME Inhibition of NF-κB

The diagram below illustrates the proposed mechanism for the anti-inflammatory action of P5ME, where it inhibits the activation of the NF-κB pathway, a central regulator of inflammatory gene expression.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (p65/p50) Inactive Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa p-IκBα IkBa_NFkB->IkBa NFkB NF-κB (p65/p50) Active IkBa_NFkB->NFkB Releases [Degradation] [Degradation] IkBa->[Degradation] NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation P5ME Pinobanksin 5-methyl ether P5ME->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Proteins Pro-inflammatory Proteins (iNOS, COX-2) DNA->Proteins Transcription

Proposed inhibition of the NF-κB pathway by P5ME.
Experimental Workflow: Anti-Inflammatory Assay

The following diagram outlines the general workflow for investigating the anti-inflammatory properties of P5ME in vitro.

workflow_inflammation cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis prep_cells Seed RAW 264.7 cells in 96-well plate treat_p5me Pre-treat cells with P5ME (or Vehicle) for 1-2h prep_cells->treat_p5me prep_p5me Prepare serial dilutions of P5ME from DMSO stock prep_p5me->treat_p5me treat_lps Stimulate with LPS (e.g., 1 µg/mL) for 24h treat_p5me->treat_lps analysis_no Measure Nitric Oxide (NO) in supernatant (Griess Assay) treat_lps->analysis_no analysis_protein Measure iNOS/COX-2 protein (Western Blot) treat_lps->analysis_protein analysis_viability Assess Cell Viability (MTT Assay) treat_lps->analysis_viability

Workflow for assessing P5ME's anti-inflammatory effect.
Protocol: Inhibition of Nitric Oxide (NO) Production

Objective: To quantify the inhibitory effect of P5ME on LPS-induced nitric oxide (NO) production in RAW 264.7 macrophages using the Griess assay.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM complete medium (with 10% FBS)

  • P5ME stock solution (10 mM in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent Kit

  • 96-well cell culture plates

  • Sodium nitrite (B80452) (NaNO₂) standard

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.

  • P5ME Treatment: Prepare serial dilutions of P5ME in DMEM (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration should be consistent across all wells and ≤0.5%. Remove the old medium from cells and add 100 µL of the P5ME dilutions. Include a vehicle control (DMSO only) and an untreated control. Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to all wells except the untreated control to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for an additional 24 hours at 37°C, 5% CO₂.

  • Griess Assay:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Prepare a standard curve using NaNO₂ (0-100 µM).

    • Add 50 µL of Sulfanilamide solution (Component A) to all wells (samples and standards) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) solution (Component B) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production relative to the LPS-only treated group.

Protocol: Western Blot for iNOS and COX-2 Expression

Objective: To determine the effect of P5ME on the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW 264.7 cells.

Materials:

  • Cells treated as described above (in 6-well plates for sufficient protein yield).

  • RIPA lysis buffer with protease inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Nitrocellulose or PVDF membranes.

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, and β-actin (loading control) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of iNOS and COX-2 to the β-actin loading control.

Assessing Anti-Proliferative Activity

The anti-proliferative or cytotoxic potential of P5ME can be assessed using a colorimetric method like the MTT assay, which measures cell metabolic activity as an indicator of cell viability.

Quantitative Data: P5ME and Related Compounds

While specific cytotoxic IC₅₀ values for P5ME are not widely reported, data on its antioxidant activity and the anti-proliferative activity of its parent compound, pinobanksin, provide a useful reference. Researchers should perform dose-response studies to determine the IC₅₀ in their specific cell line of interest.

CompoundAssay / Cell LineIC₅₀ Value (µM)IC₅₀ Value (µg/mL)Reference
This compound DPPH Antioxidant Assay~343.798.4[1]
Pinobanksin (Parent Cmpd)B-cell lymphoma (M12.C3.F6)52.114.2[3]
Pinobanksin (Parent Cmpd)Human Pancreatic (PANC-1)17.94.9[3]
Protocol: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of P5ME on a cancer cell line (e.g., HCT116, MCF-7) using the MTT assay.

Materials:

  • Selected cancer cell line

  • Complete culture medium

  • P5ME stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of P5ME to the wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Remove 100 µL of the medium and add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.

    • Plot the percentage of viability against the log of the P5ME concentration.

    • Determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope).

Workflow: MTT Assay

mtt_workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with serial dilutions of P5ME B->C D Incubate for 48-72h C->D E Add MTT solution to wells D->E F Incubate for 3-4h (Formazan formation) E->F G Remove medium, add DMSO to dissolve crystals F->G H Read absorbance at 570 nm G->H I Calculate % viability and determine IC50 H->I

References

Troubleshooting & Optimization

Technical Support Center: Quantifying Pinobanksin 5-Methyl Ether in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Pinobanksin (B127045) 5-methyl ether in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying Pinobanksin 5-methyl ether?

A1: The primary challenges in quantifying this compound, especially in natural product extracts like propolis, include:

  • Matrix Effects: Complex sample matrices can cause ion suppression or enhancement in LC-MS analysis, leading to inaccurate quantification.[1][2]

  • Isomeric Interference: The presence of isomers, such as Pinobanksin 7-methyl ether and other methylated flavonoids, can lead to co-elution and make accurate quantification difficult without optimized chromatographic separation.[3]

  • Low Concentration: this compound may be present at low concentrations in the extract, requiring sensitive analytical methods for detection and quantification.

  • Sample Preparation: Inefficient extraction and cleanup can result in low recovery and the introduction of interfering substances.

Q2: Which analytical technique is most suitable for the quantification of this compound?

A2: Both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS or LC-MS/MS) are commonly used.[4][5]

  • HPLC-UV is a robust and widely available technique. However, it may lack the selectivity to differentiate this compound from co-eluting isomers or other interfering compounds.[6]

  • LC-MS/MS offers higher sensitivity and selectivity, allowing for more accurate identification and quantification, especially in complex matrices.[4] The use of tandem mass spectrometry can help to distinguish between isomers based on their fragmentation patterns.[3]

Q3: How can I minimize matrix effects in my LC-MS analysis?

A3: To minimize matrix effects, consider the following strategies:

  • Effective Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[7]

  • Chromatographic Separation: Optimize your HPLC method to separate this compound from co-eluting matrix components. This can be achieved by adjusting the mobile phase gradient, column chemistry, and temperature.

  • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard is the gold standard for correcting for matrix effects.

  • Standard Addition Method: This method can be used to compensate for matrix effects by creating a calibration curve in the sample matrix itself.[1]

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

Q4: What should I do if I suspect isomeric interference?

A4: If you suspect interference from isomers, the following steps can be taken:

  • Optimize Chromatography: Adjusting the HPLC method, such as using a different column (e.g., a PFP column instead of a C18), a slower gradient, or a different mobile phase composition, can improve the resolution of isomers.[8]

  • High-Resolution Mass Spectrometry (HRMS): HRMS can provide accurate mass measurements that may help to distinguish between isomers if they have slightly different elemental compositions.

  • Tandem Mass Spectrometry (MS/MS): Analyze the fragmentation patterns of the co-eluting peaks. Isomers often produce different fragment ions or different relative abundances of the same fragments, which can be used for identification and quantification.[3]

Troubleshooting Guides

HPLC-UV Analysis
Problem Possible Cause Solution
Poor Peak Resolution Co-elution with other compounds, including isomers.Optimize the mobile phase gradient, change the column temperature, or try a column with a different selectivity. A lower flow rate can sometimes improve resolution.
Peak Tailing Secondary interactions with free silanol (B1196071) groups on the column; column overload.Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase. Reduce the injection volume or sample concentration.
Peak Fronting Sample solvent is stronger than the mobile phase; column overload.Dissolve the sample in the initial mobile phase. Decrease the injection volume.
Fluctuating Retention Times Inconsistent mobile phase composition; temperature fluctuations; pump issues.Ensure proper mobile phase mixing and degassing. Use a column oven for stable temperature control. Check the HPLC pump for leaks and ensure a steady flow rate.
Baseline Noise or Drift Contaminated mobile phase or detector cell; air bubbles in the system.Use fresh, high-purity solvents. Flush the system and detector cell. Degas the mobile phase thoroughly.
LC-MS/MS Analysis
Problem Possible Cause Solution
Low Signal Intensity (Ion Suppression) Co-eluting matrix components competing for ionization.Improve sample cleanup using SPE. Optimize chromatographic separation to move the analyte peak away from areas of high matrix elution. Dilute the sample.
Variable Signal Intensity Inconsistent matrix effects between samples; unstable spray in the ion source.Use a stable isotope-labeled internal standard. Check the cleanliness and positioning of the ESI probe. Optimize ion source parameters (e.g., gas flows, temperature).
In-source Fragmentation The analyte is fragmenting in the ion source before mass analysis.Optimize ion source settings (e.g., reduce capillary voltage or temperature) to achieve softer ionization.
Difficulty Distinguishing Isomers Isomers have the same precursor ion m/z.Perform MS/MS experiments and carefully analyze the fragmentation patterns. Different isomers may yield unique product ions or different ratios of common product ions. Optimize collision energy to maximize differences in fragmentation.
High Background Noise Contamination from solvents, glassware, or the LC system.Use high-purity LC-MS grade solvents and additives. Thoroughly clean all glassware. Flush the LC system with a strong solvent.

Experimental Protocols

Protocol 1: Extraction of this compound from Propolis

This protocol describes a general procedure for the extraction of flavonoids, including this compound, from raw propolis.

  • Sample Preparation: Freeze the raw propolis sample (e.g., at -20°C overnight) to make it brittle.[9] Grind the frozen propolis into a fine powder using a coffee grinder or a mortar and pestle.[9]

  • Extraction:

    • Weigh approximately 1 g of the powdered propolis into a flask.

    • Add 30 mL of 70% ethanol (B145695) (v/v).[9]

    • Choose one of the following extraction methods:

      • Maceration: Stir the mixture at room temperature for 24-72 hours.[10]

      • Ultrasonic Extraction (UE): Place the flask in an ultrasonic bath and sonicate for 20-30 minutes at room temperature.[9] UE has been shown to be efficient in terms of yield and extraction time.[11]

      • Microwave-Assisted Extraction (MAE): Follow the instrument's guidelines for temperature and time. MAE is a very rapid method.[11]

  • Filtration and Concentration:

    • Filter the extract through a Whatman No. 1 filter paper to remove solid residues.

    • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Storage: Store the dried extract at -20°C until analysis.

Protocol 2: Quantification of this compound by HPLC-UV
  • Standard Preparation: Prepare a stock solution of this compound standard in methanol (B129727) (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.

  • Sample Preparation: Dissolve a known amount of the dried propolis extract in methanol to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile (B52724) or methanol). A typical gradient might be:

      • 0-5 min: 10% B

      • 5-30 min: 10-70% B

      • 30-35 min: 70-10% B

      • 35-40 min: 10% B (equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection: Monitor at a wavelength where this compound has maximum absorbance (e.g., around 290 nm).

  • Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Data Presentation

Table 1: Comparison of Extraction Methods for Flavonoids from Propolis

Extraction MethodSolventExtraction TimeTotal Phenolic Content (mg GAE/g)Total Flavonoid Content (mg QE/g)Recovery (%)
Maceration70% Ethanol72 hours121.568.04~90
Ultrasonic Extraction70% Ethanol30 minutes151.391.13>95
Microwave-Assisted Extraction70% Ethanol15 minutes145.285.42>95

*GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents. Data compiled and adapted from multiple sources for illustrative purposes.[10][11][12]

Visualizations

Signaling Pathways

Pinobanksin and other flavonoids found in propolis have been shown to exert their antioxidant and anti-inflammatory effects through the modulation of key signaling pathways.

Antioxidant_Anti_inflammatory_Pathway cluster_stress Oxidative Stress / Inflammation cluster_cell Cellular Response cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-kB Pathway ROS ROS Nrf2 Nrf2 ROS->Nrf2 activates LPS LPS NF_kB NF_kB LPS->NF_kB activates Pinobanksin_5_methyl_ether Pinobanksin_5_methyl_ether Pinobanksin_5_methyl_ether->Nrf2 promotes Pinobanksin_5_methyl_ether->NF_kB inhibits ARE ARE Nrf2->ARE translocation Antioxidant_Enzymes Antioxidant_Enzymes ARE->Antioxidant_Enzymes activates transcription Antioxidant_Enzymes->ROS Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines NF_kB->Pro_inflammatory_Cytokines activates transcription

Caption: Antioxidant and anti-inflammatory signaling pathways modulated by this compound.

Pinobanksin has also been identified as an inducer of apoptosis in cancer cells through the intrinsic pathway.

Apoptosis_Pathway cluster_cell Cellular Environment cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Pinobanksin Pinobanksin Mitochondrion Mitochondrion Pinobanksin->Mitochondrion induces stress Loss_of_MMP Loss of Mitochondrial Membrane Potential Mitochondrion->Loss_of_MMP Cytochrome_c_release Cytochrome c release Loss_of_MMP->Cytochrome_c_release Caspase_9 Caspase-9 (Initiator) Cytochrome_c_release->Caspase_9 activates Caspase_3 Caspase-3 (Effector) Caspase_9->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis executes

Caption: Intrinsic apoptosis pathway induced by Pinobanksin.

Experimental Workflow

Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Extraction Extraction (e.g., Ultrasonic) Sample->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup HPLC_Separation HPLC Separation (C18 Column) Cleanup->HPLC_Separation Detection Detection (UV or MS/MS) HPLC_Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Result Result Quantification->Result

Caption: General experimental workflow for the quantification of this compound.

References

Technical Support Center: Optimizing Mobile Phase for Pinobanksin 5-methyl ether HPLC Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the High-Performance Liquid Chromatography (HPLC) separation of Pinobanksin 5-methyl ether.

Troubleshooting Guides

This section addresses specific issues that researchers, scientists, and drug development professionals may encounter during their experiments.

Q1: Why is the resolution between this compound and other components poor?

A1: Poor resolution is a common issue when separating structurally similar flavonoids. Several factors can be optimized to improve separation.

Initial Checks:

  • Column Health: Ensure the column is not old or contaminated, as performance degradation can lead to peak broadening and loss of resolution.[1]

  • System Suitability: Run a standard mixture with known separation characteristics to verify that your HPLC system is performing correctly.[1]

Optimization Strategies:

  • Mobile Phase Composition: The ratio of organic solvent (e.g., methanol (B129727) or acetonitrile) to the aqueous phase is critical. For flavonoids, methanol-water and acetonitrile-water are common mobile phases.[2] Modifying the gradient slope or the isocratic composition can significantly impact resolution.

  • Acidic Modifier: Adding a small amount of acid, such as 0.1% formic acid or 0.2% acetic acid, to the aqueous phase can improve peak shape and resolution by suppressing the ionization of silanol (B1196071) groups on the stationary phase.[1][3]

  • Column Temperature: Increasing the column temperature can decrease mobile phase viscosity, leading to sharper peaks and potentially improved resolution.[1] However, excessively high temperatures might not always be beneficial. A systematic evaluation at different temperatures (e.g., 25°C, 30°C, 40°C) is recommended.[1]

  • Flow Rate: Lowering the flow rate increases the interaction time between the analyte and the stationary phase, which can lead to better separation, although it will also increase the run time.[1]

Troubleshooting_Poor_Resolution Start Poor Resolution Observed Check_Column Check Column Health (Age, Contamination) Start->Check_Column Check_System Verify System Suitability (Run Standard) Check_Column->Check_System Column OK Optimize_Mobile_Phase Optimize Mobile Phase (Gradient, Organic Ratio) Check_System->Optimize_Mobile_Phase System OK Add_Modifier Add Acidic Modifier (e.g., 0.1% Formic Acid) Optimize_Mobile_Phase->Add_Modifier Adjust_Temp Adjust Column Temperature Add_Modifier->Adjust_Temp Adjust_Flow_Rate Adjust Flow Rate Adjust_Temp->Adjust_Flow_Rate Good_Resolution Resolution Improved Adjust_Flow_Rate->Good_Resolution

A troubleshooting workflow for poor resolution.
Q2: My peaks for this compound are tailing or fronting. How can I improve the peak shape?

A2: Poor peak shape, such as tailing or fronting, can compromise resolution and the accuracy of quantification.

Causes and Solutions for Peak Tailing:

  • Secondary Interactions: Hydroxyl groups on flavonoids can interact with silanol groups on the silica (B1680970) backbone of C18 columns, causing tailing.

    • Solution: Add an acidic modifier like 0.1% formic acid to the mobile phase to suppress silanol activity.[1]

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the injection volume or dilute the sample.[1]

  • Column Contamination: Contaminants from previous injections can interact with the analytes.

    • Solution: Flush the column with a strong solvent.[1]

Causes and Solutions for Peak Fronting:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak fronting.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[1]

  • Column Overload: Severe mass overload can also cause fronting.

    • Solution: Decrease the injection volume.[1]

Peak_Shape_Troubleshooting Start Poor Peak Shape Tailing Peak Tailing Start->Tailing Tailing? Fronting Peak Fronting Start->Fronting Fronting? Tailing_Sol1 Add Acidic Modifier to Mobile Phase Tailing->Tailing_Sol1 Cause: Secondary Interactions Tailing_Sol2 Reduce Injection Volume or Dilute Sample Tailing->Tailing_Sol2 Cause: Column Overload Tailing_Sol3 Flush Column with Strong Solvent Tailing->Tailing_Sol3 Cause: Contamination Fronting_Sol1 Dissolve Sample in Initial Mobile Phase Fronting->Fronting_Sol1 Cause: Solvent Incompatibility Fronting_Sol2 Decrease Injection Volume Fronting->Fronting_Sol2 Cause: Severe Overload

A decision tree for troubleshooting HPLC peak shape issues.
Q3: The retention time for this compound is shifting between runs. What could be the cause?

A3: Retention time shifts can indicate issues with the mobile phase, column, or HPLC system hardware.[4]

  • Mobile Phase Composition: Inconsistent preparation of the mobile phase or evaporation of the more volatile organic solvent can lead to shifts in retention.[4] Ensure accurate and consistent mobile phase preparation.

  • Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting a sequence. Insufficient equilibration can cause retention time drift.[1]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.[4]

  • Pump Issues: Problems with the HPLC pump, such as leaks or malfunctioning check valves, can cause inconsistent flow rates and, consequently, variable retention times.[4][5] Regular pump maintenance is crucial.

Q4: I am observing baseline noise, drift, or ghost peaks in my chromatogram. What should I do?

A4: A stable baseline is crucial for accurate quantification.

  • Baseline Noise/Drift: This can be caused by air bubbles in the system, contaminated mobile phase, or temperature fluctuations.[6][7]

    • Solution: Degas the mobile phase thoroughly, use high-purity solvents, and ensure a stable column temperature.[6]

  • Ghost Peaks: These are unexpected peaks that can arise from contamination in the mobile phase or sample, or from carryover from previous injections.[6]

    • Solution: Use high-purity solvents and freshly prepared samples.[6] Incorporate a wash step with a strong solvent in your injection sequence to clean the injection system.[6]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC separation method for this compound?

A1: A good starting point is a reversed-phase method using a C18 column. Based on existing literature, a gradient elution with methanol and a dilute aqueous acid solution is effective.[3]

ParameterRecommended Starting Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.2% Acetic Acid in Water[3]
Mobile Phase B Methanol[3]
Gradient A time-based gradient from a higher aqueous composition to a higher organic composition.
Flow Rate 1.0 mL/min[3]
Detection Wavelength 290 nm[3]
Column Temperature 30°C
Q2: What are the key mobile phase parameters to optimize for the separation of this compound?

A2: The most critical parameters to adjust are:

  • Organic Solvent: Both methanol and acetonitrile (B52724) are common choices for separating flavonoids.[2] Their different selectivities can be used to optimize challenging separations.

  • Acidic Modifier: The type (e.g., formic acid, acetic acid) and concentration of the acid can influence peak shape and retention time.

  • Gradient Profile: The steepness and shape of the gradient curve determine the resolution and analysis time.

Q3: How should I prepare the sample and mobile phase?

A3: Proper preparation is key to reproducible results.

  • Sample Preparation: this compound is soluble in solvents such as DMSO and acetone.[3] For injection, it is best to dissolve the sample in a solvent that is compatible with and ideally weaker than the initial mobile phase to avoid peak distortion.[1]

  • Mobile Phase Preparation: Use HPLC-grade solvents. Filter all aqueous buffers and mobile phases through a 0.45 µm or 0.22 µm filter to remove particulates that could clog the system.[6] Degas the mobile phase before use by sonication, vacuum filtration, or helium sparging to prevent air bubbles.[6]

Experimental Protocols

Protocol: HPLC Analysis of this compound

This protocol provides a detailed methodology for the HPLC separation of this compound.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Glacial acetic acid

  • 0.22 µm membrane filters

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Add 2 mL of glacial acetic acid to 998 mL of HPLC-grade water to make a 0.2% (v/v) solution. Filter and degas.

  • Mobile Phase B (Organic): Use HPLC-grade methanol. Degas before use.

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • From the stock solution, prepare working standards at desired concentrations by diluting with the initial mobile phase composition (e.g., 80% Mobile Phase A, 20% Mobile Phase B).

4. HPLC System Parameters:

ParameterSetting
Column C18 (e.g., Agilent Zorbax Extend-C18, 250 x 4.6 mm, 5 µm)[3]
Flow Rate 1.0 mL/min[3]
Injection Volume 10 µL
Column Oven Temp. 30°C
Detection UV at 290 nm[3]
Gradient Program Time (min)
0
40
45
50
60

5. Experimental Workflow:

HPLC_Workflow Prep_Mobile_Phase Prepare & Degas Mobile Phases A and B Setup_HPLC Set Up HPLC System (Install Column, Set Parameters) Prep_Mobile_Phase->Setup_HPLC Prep_Sample Prepare Standard/Sample Solutions Prep_Sample->Setup_HPLC Equilibrate Equilibrate Column with Initial Mobile Phase (e.g., 30 min) Setup_HPLC->Equilibrate Inject Inject Sample Equilibrate->Inject Acquire_Data Acquire Chromatographic Data Inject->Acquire_Data Analyze Analyze Data (Integrate Peaks, Quantify) Acquire_Data->Analyze Shutdown System Flush & Shutdown Analyze->Shutdown

An experimental workflow for HPLC analysis.

References

Improving Pinobanksin 5-methyl ether stability in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Pinobanksin 5-methyl ether in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound stock solutions?

A1: this compound is soluble in several organic solvents. The choice of solvent can impact the stability of the stock solution. Commonly used solvents include:

For biological experiments, DMSO and ethanol (B145695) are frequently used. It is crucial to use high-purity, anhydrous (dry) solvents to minimize degradation.

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: To ensure maximum stability, stock solutions of this compound should be stored under the following conditions:

  • Temperature: Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3] Avoid repeated freeze-thaw cycles.

  • Light: Protect solutions from light by using amber-colored vials or by wrapping the vials in aluminum foil. Flavonoids, in general, are sensitive to light, which can cause photodegradation.[4][5][6]

  • Inert Atmosphere: For extended storage, consider purging the vial headspace with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.

Q3: My this compound solution has changed color. What does this indicate?

A3: A color change in your stock solution is a potential indicator of degradation. Flavonoids can oxidize or undergo other chemical transformations that result in colored byproducts. If you observe a color change, it is recommended to prepare a fresh stock solution to ensure the integrity of your experiments.

Q4: I am observing precipitation in my this compound stock solution. What could be the cause and how can I resolve it?

A4: Precipitation can occur for several reasons:

  • Solubility Limit Exceeded: You may have prepared a solution that is above the solubility limit of this compound in the chosen solvent at the storage temperature.

  • Solvent Evaporation: If the vial is not sealed tightly, the solvent may evaporate over time, increasing the concentration of the compound and causing it to precipitate.

  • Degradation: Some degradation products may be less soluble than the parent compound.

  • Water Contamination: The presence of water in organic solvents can reduce the solubility of hydrophobic compounds.

To resolve this, you can try to gently warm the solution and sonicate it to redissolve the precipitate. If this is unsuccessful, it is best to prepare a new stock solution at a slightly lower concentration. Ensure you are using anhydrous solvents and that your storage vials are sealed properly.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Activity

Possible Cause: Degradation of this compound in the stock solution.

Troubleshooting Steps:

  • Review Storage Conditions:

    • Confirm that the solution is stored at the recommended temperature (-20°C or -80°C).

    • Ensure the solution is protected from light.

    • Check that the storage vial is tightly sealed.

  • Solvent Quality:

    • Use high-purity, anhydrous grade solvents.

    • Consider using a freshly opened bottle of solvent.

  • pH of the Final Medium:

    • Flavonoids can be unstable at alkaline pH.[7][8] When diluting the stock solution into aqueous buffers or cell culture media, ensure the final pH is neutral or slightly acidic.

  • Consider a Different Solvent:

    • If you suspect the solvent is contributing to instability, try preparing a fresh stock solution in an alternative recommended solvent.

Issue 2: Inconsistent Experimental Results

Possible Cause: Inconsistent concentration of the active compound due to degradation or precipitation.

Troubleshooting Steps:

  • Prepare Fresh Stock Solutions:

    • For critical experiments, it is always best to use a freshly prepared stock solution.

  • Aliquot Stock Solutions:

    • To avoid repeated freeze-thaw cycles of the main stock, prepare multiple smaller aliquots. This ensures that you are using a fresh vial for each experiment.

  • Check for Precipitation Before Use:

    • Before each use, visually inspect the solution for any precipitates. If present, follow the steps in FAQ Q4.

  • Incorporate an Internal Standard:

    • For analytical experiments (e.g., HPLC), using an internal standard can help to account for variations in sample preparation and injection volume.

Data Presentation

Table 1: Recommended Solvents and Storage Conditions for this compound Stock Solutions

SolventRecommended Storage TemperatureMaximum Recommended Storage DurationKey Considerations
DMSO-20°C or -80°C1 month at -20°C, 6 months at -80°C[3]Use anhydrous DMSO. Be aware of potential cellular effects of DMSO.
Ethanol-20°C or -80°CSimilar to DMSOUse absolute (≥99.5%) ethanol. Less toxic to cells than DMSO at higher concentrations.
Methanol-20°C or -80°CSimilar to DMSOUse anhydrous methanol. Can be toxic to some cell lines.
Acetone-20°C or -80°CSimilar to DMSOUse anhydrous acetone. May not be suitable for all biological assays.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound (powder)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or amber glass vials

    • Calibrated analytical balance

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh out the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution, weigh out 2.86 mg (Molecular Weight = 286.27 g/mol ).

    • Transfer the powder to a sterile vial.

    • Add the calculated volume of anhydrous DMSO. For 2.86 mg, add 1 mL of DMSO.

    • Tightly cap the vial and vortex thoroughly until the powder is completely dissolved.

    • If necessary, sonicate the solution in a water bath for a few minutes to aid dissolution.

    • Aliquot the stock solution into smaller volumes in light-protected vials.

    • Store the aliquots at -20°C or -80°C.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_storage Storage cluster_usage Experimental Use weigh Weigh Compound dissolve Dissolve in Anhydrous Solvent weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot into Vials vortex->aliquot store Store at -20°C or -80°C (Protect from Light) aliquot->store thaw Thaw Aliquot store->thaw Use One Aliquot dilute Dilute to Working Concentration thaw->dilute experiment Perform Experiment dilute->experiment troubleshooting_logic start Inconsistent Results or Loss of Activity check_storage Review Storage Conditions (Temp, Light, Seal) start->check_storage check_solvent Check Solvent Quality (Anhydrous, Purity) start->check_solvent check_ph Verify Final pH (Neutral/Slightly Acidic) start->check_ph prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh check_solvent->prepare_fresh check_ph->prepare_fresh retest Re-run Experiment prepare_fresh->retest

References

Troubleshooting low yield of Pinobanksin 5-methyl ether extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Pinobanksin 5-methyl ether.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of this compound?

This compound is a flavonoid compound predominantly found in propolis, a resinous mixture that honeybees produce from tree buds, sap flows, or other botanical sources.[1][2] The chemical composition of propolis, including the concentration of this compound, can vary significantly depending on the geographical location, the local flora available to the bees, and the season of collection.[1]

Q2: Which solvents are most effective for extracting this compound from propolis?

Ethanol (B145695) is the most commonly used and effective solvent for extracting flavonoids, including this compound, from propolis.[1] Mixtures of ethanol and water are also highly effective. Other organic solvents such as methanol (B129727), chloroform, ether, and acetone (B3395972) can also be used. The choice of solvent can significantly impact the extraction yield and the profile of co-extracted compounds.

Q3: What are the common methods for extracting this compound from propolis?

Several methods can be employed for the extraction of flavonoids from propolis. The most common include:

  • Maceration: A simple method involving soaking the propolis in a solvent for an extended period.

  • Soxhlet Extraction: A continuous extraction method that can be more efficient than maceration.

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to enhance the extraction process, often leading to higher yields in shorter times.[1]

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and accelerate the extraction.

Ultrasound-assisted extraction is often considered an optimal method due to its efficiency in terms of both time and yield.[1]

Q4: How can I identify and quantify the amount of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is a common and reliable method for the identification and quantification of this compound in propolis extracts.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring derivatization of the compound.[5]

Troubleshooting Guide: Low Yield of this compound

Low yield is a common issue in the extraction of natural products. This guide provides a systematic approach to troubleshooting low yields of this compound.

Issue 1: Lower than expected yield of this compound in the crude extract.

Possible Cause Troubleshooting Steps
Poor Quality of Raw Material (Propolis) The concentration of this compound in propolis is highly variable.[1] Source propolis from regions known to produce flavonoid-rich varieties. Ensure the propolis is fresh and has been stored correctly (cool, dark, and dry place) to prevent degradation of target compounds.
Inappropriate Solvent Selection While ethanol is generally effective, the optimal solvent can vary.[1] Experiment with different concentrations of aqueous ethanol. For example, 70-80% ethanol is often a good starting point. Consider using other solvents like methanol or acetone if yields with ethanol are consistently low.
Inefficient Extraction Method Maceration may not be as effective as other methods.[1] Consider switching to ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency. Optimize the parameters of your chosen method (e.g., time, temperature, power for UAE/MAE).
Insufficient Extraction Time or Temperature For maceration, ensure a sufficient extraction time (e.g., 24-72 hours) with regular agitation. For thermal methods, ensure the temperature is high enough to improve solubility and diffusion but not so high as to cause degradation of this compound.
Inadequate Solid-to-Solvent Ratio A low solvent volume may not be sufficient to extract the target compound effectively. Increase the solvent-to-propolis ratio. A common starting point is 10:1 (v/w).
Particle Size of Propolis is too Large Larger particles have a smaller surface area, which can limit the extraction efficiency. Grind the raw propolis into a fine powder before extraction to increase the surface area available for solvent contact.

Issue 2: Loss of this compound during purification.

Possible Cause Troubleshooting Steps
Degradation of the Compound Flavonoids can be sensitive to light, heat, and pH changes.[6] Protect the extract from light by using amber glassware or covering containers with aluminum foil. Avoid high temperatures during solvent evaporation. Use a rotary evaporator at a low temperature. Maintain a neutral or slightly acidic pH during purification steps.
Inappropriate Column Chromatography Stationary Phase The choice of stationary phase is critical for successful separation. Silica gel is commonly used for flavonoid purification. If co-elution with other compounds is an issue, consider using a different stationary phase like Sephadex LH-20, which separates based on molecular size and polarity.
Incorrect Elution Solvent System An improper solvent system can lead to poor separation or loss of the target compound. Optimize the solvent system for column chromatography using Thin Layer Chromatography (TLC) first. A gradient elution from a non-polar solvent (e.g., hexane (B92381) or chloroform) to a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is often effective for separating flavonoids.
Co-elution with Other Compounds The complex nature of propolis extracts means that other compounds may have similar polarities to this compound, leading to co-elution. If column chromatography is insufficient, consider using preparative High-Performance Liquid Chromatography (HPLC) for final purification.
Loss of Compound during Solvent Removal Excessive heat or prolonged exposure to vacuum can lead to the degradation or loss of the compound. Use a rotary evaporator at a controlled, low temperature. For small sample volumes, consider using a gentle stream of nitrogen gas to evaporate the solvent.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Propolis

  • Preparation of Propolis: Freeze the raw propolis at -20°C for at least 4 hours. Grind the frozen propolis into a fine powder using a coffee grinder or a mortar and pestle.

  • Extraction:

    • Weigh 10 g of powdered propolis and place it in a 250 mL beaker.

    • Add 100 mL of 70% ethanol to the beaker (1:10 solid-to-solvent ratio).

    • Place the beaker in an ultrasonic bath.

    • Sonicate for 30 minutes at a controlled temperature (e.g., 40-50°C).

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Storage: Store the crude extract in a sealed, amber-colored vial at -20°C.

Protocol 2: Maceration Extraction of this compound from Propolis

  • Preparation of Propolis: Prepare powdered propolis as described in the UAE protocol.

  • Extraction:

    • Weigh 10 g of powdered propolis and place it in a 250 mL Erlenmeyer flask.

    • Add 100 mL of 95% ethanol to the flask.

    • Seal the flask and place it on an orbital shaker.

    • Macerate for 72 hours at room temperature with constant agitation.

  • Filtration and Evaporation: Follow the same filtration and solvent evaporation steps as described in the UAE protocol.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_methods Extraction Methods cluster_purification Purification & Analysis Raw Propolis Raw Propolis Grinding Grinding Raw Propolis->Grinding Freeze at -20°C Extraction Method Extraction Method Grinding->Extraction Method Maceration Maceration Extraction Method->Maceration Ethanol, 72h UAE UAE Extraction Method->UAE 70% Ethanol, 30 min Filtration Filtration Maceration->Filtration UAE->Filtration Solvent Evaporation Solvent Evaporation Filtration->Solvent Evaporation Rotary Evaporator Crude Extract Crude Extract Solvent Evaporation->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Silica Gel Fractions Fractions Column Chromatography->Fractions HPLC Analysis HPLC Analysis Fractions->HPLC Analysis Quantification Pure this compound Pure this compound HPLC Analysis->Pure this compound

Caption: Experimental workflow for the extraction and purification of this compound.

troubleshooting_low_yield cluster_extraction_issues Extraction Issues cluster_purification_issues Purification Issues Low Yield Low Yield Extraction Issues Extraction Issues Low Yield->Extraction Issues Purification Issues Purification Issues Low Yield->Purification Issues Raw Material Quality Raw Material Quality Solvent Choice Solvent Choice Extraction Method Extraction Method Compound Degradation Compound Degradation Column Chromatography Column Chromatography Co-elution Co-elution Extraction Issues->Raw Material Quality Extraction Issues->Solvent Choice Extraction Issues->Extraction Method Purification Issues->Compound Degradation Purification Issues->Column Chromatography Purification Issues->Co-elution

Caption: Troubleshooting logic for low yield of this compound.

References

Technical Support Center: LC-MS Analysis of Pinobanksin 5-methyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography-mass spectrometry (LC-MS) analysis of Pinobanksin 5-methyl ether.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what contexts is it typically analyzed?

This compound is a flavonoid, a type of natural product commonly found in plant resins and bee-derived propolis.[1] It is investigated for its potential biological activities, including antioxidant and anti-Helicobacter properties.[2][3] Analysis is often performed on complex matrices such as propolis extracts, plant tissues, or biological fluids like plasma to support phytochemical, pharmacokinetic, or toxicological studies.

Q2: What are matrix effects and how do they impact the analysis of this compound?

Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[4] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), significantly affecting the accuracy, precision, and sensitivity of quantification.[5] In complex samples like plasma or plant extracts, endogenous components like phospholipids (B1166683) or other phenolics can interfere with the ionization of this compound in the MS source, leading to unreliable results.[6]

Q3: How can I quantitatively assess the matrix effect for my assay?

The matrix effect (ME) can be quantified by comparing the peak area of the analyte spiked into a blank, extracted matrix (post-extraction spike) with the peak area of the analyte in a neat solvent solution at the same concentration.[7]

The formula is: ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. Values between 85% and 115% are often considered acceptable.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Potential Cause Troubleshooting Step
Column Overload Dilute the sample or inject a smaller volume. Ensure the concentration is within the linear range of the method.
Column Contamination Flush the column with a strong solvent (e.g., isopropanol (B130326) or methanol/acetonitrile). If the problem persists, replace the column.
Inappropriate Mobile Phase pH This compound is a phenolic compound. Ensure the mobile phase pH is appropriate. Adding a small amount of acid (e.g., 0.1% formic acid) can improve peak shape for flavonoids.
Injector Issues Check for blockages or improper sample draw in the autosampler. Clean or replace injector parts as needed.

Issue 2: Low or No Signal Intensity

Potential Cause Troubleshooting Step
Significant Ion Suppression This is a primary concern with matrix effects. Improve sample cleanup (see Issue 4), optimize chromatography to separate the analyte from interfering compounds, or use a stable isotope-labeled internal standard.
Incorrect MS Parameters Optimize ion source parameters (e.g., gas flows, temperature, voltages). Ensure the correct MRM transitions (precursor/product ions) and collision energy are being used.
Sample Degradation Prepare fresh samples and standards. Flavonoids can be susceptible to degradation; store stock solutions and samples at appropriate low temperatures (e.g., <-15°C) and protect from light.[1]
Instrument Contamination Clean the ion source, transfer capillary, and ion optics. Phospholipids from biological samples are a common cause of source fouling.

Issue 3: High Variability and Poor Reproducibility

Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent execution of the extraction protocol (e.g., pipetting volumes, vortexing times). Automate if possible.
Variable Matrix Effects Matrix composition can vary between samples (e.g., lipemic or hemolyzed plasma). An appropriate internal standard is crucial to compensate for this. Matrix-matched calibrants can also improve reproducibility.
LC System Instability Check for pressure fluctuations, which may indicate leaks or pump issues. Ensure the mobile phase is properly degassed.
Sample Carryover Inject a blank solvent sample after a high-concentration sample to check for carryover. Optimize the injector wash method with a strong solvent.

Issue 4: Suspected Severe Matrix Effects

Potential Cause Troubleshooting Step
Insufficient Sample Cleanup The chosen sample preparation method may not be removing enough interfering components.
1. Protein Precipitation (PPT): Fast and simple, but often leaves phospholipids and other interferences.[1] Consider a different precipitating solvent (e.g., acetonitrile (B52724) vs. methanol).
2. Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT. Optimize the extraction solvent and pH to selectively extract this compound while leaving polar interferences behind.[6]
3. Solid-Phase Extraction (SPE): Often provides the cleanest extracts.[6] Select a sorbent chemistry (e.g., C18, mixed-mode) that strongly retains the analyte while allowing interferences to be washed away.
Chromatographic Co-elution Modify the LC gradient to better separate the analyte from the region where matrix components elute (often early in the run for polar compounds or later for lipids in reversed-phase chromatography).
Inadequate Internal Standard (IS) If using a generic IS, it may not be co-eluting with the analyte and experiencing the same degree of ion suppression. The ideal IS is a stable isotope-labeled version of the analyte. If unavailable, use a structural analog that elutes very closely.

Experimental Protocols & Data

Illustrative Comparison of Sample Preparation Methods
Parameter Protein Precipitation (PPT) (Acetonitrile)Liquid-Liquid Extraction (LLE) (Methyl tert-butyl ether)Solid-Phase Extraction (SPE) (C18 Cartridge)
Analyte Recovery (%) 85 - 110%65 - 85%88 - 105%
Matrix Effect (%) 45 - 75%(Significant Suppression)80 - 95%(Mild Suppression)90 - 105%(Minimal Effect)
Relative Standard Deviation (RSD) < 15%< 10%< 5%
Relative Cleanliness PoorModerateHigh

This table summarizes typical quantitative data for flavonoid analysis to illustrate the relative performance of each technique. Actual results for this compound may vary.

General Protocol for Evaluating Matrix Effects
  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Spike this compound into the final mobile phase solvent.

    • Set B (Post-Extraction Spike): Process blank matrix (e.g., plasma) through the entire sample preparation procedure. Spike this compound into the final, clean extract.

    • Set C (Pre-Extraction Spike): Spike this compound into the blank matrix before starting the sample preparation procedure.

  • Analyze all Samples using the LC-MS/MS method.

  • Calculate Results:

    • Matrix Effect (%) = [ (Mean Peak Area of Set B) / (Mean Peak Area of Set A) ] x 100

    • Extraction Recovery (%) = [ (Mean Peak Area of Set C) / (Mean Peak Area of Set B) ] x 100

Suggested Starting LC-MS/MS Parameters
  • Analyte: this compound (Molecular Weight: 286.28 g/mol )[2]

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.

  • Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to ~95% B to elute the analyte, hold, and then re-equilibrate.

  • Ionization Mode: Electrospray Ionization (ESI), likely in Negative mode for phenolic compounds.

  • MRM Transition (Hypothetical):

    • Precursor Ion (Q1): m/z 285.1 [M-H]⁻

    • Product Ion (Q3): A common loss for methylated flavonoids is the methyl group (CH₃). A likely product ion would be m/z 270.1. Other fragments are possible and should be confirmed by infusing a standard solution.

  • Internal Standard: A stable isotope-labeled this compound is ideal. A suitable structural analog like Chrysin or Galangin could also be considered.

Visual Guides

G Workflow for Mitigating Matrix Effects cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_eval Evaluation & Optimization Sample Biological Sample (e.g., Plasma) PPT Protein Precipitation (Fast, less clean) Sample->PPT Choose Method LLE Liquid-Liquid Extraction (Moderate cleanliness) Sample->LLE Choose Method SPE Solid-Phase Extraction (High cleanliness) Sample->SPE Choose Method LC LC Separation (Optimize Gradient) PPT->LC LLE->LC SPE->LC MS MS/MS Detection (Optimize MRM) LC->MS Data Initial Data Review MS->Data Check Acceptable Results? Data->Check Report Final Report Check->Report Yes Troubleshoot Troubleshoot (Re-evaluate Prep/LC) Check->Troubleshoot No Troubleshoot->Sample Iterate

Caption: Experimental workflow for sample analysis and matrix effect mitigation.

G Mechanism of Ion Suppression in ESI cluster_source Electrospray Ion Source cluster_ideal Ideal Scenario (No Matrix Effect) cluster_suppression Ion Suppression Scenario Droplet Charged Droplet (Analyte + Matrix) Evaporation Solvent Evaporation Droplet->Evaporation Nebulization GasPhase Gas Phase Ions Evaporation->GasPhase Ion Formation GasPhase_Ideal Analyte Ions GasPhase->GasPhase_Ideal Efficient Ionization GasPhase_Suppressed Fewer Analyte Ions GasPhase->GasPhase_Suppressed Competition for Charge/ Surface Area Analyte Pinobanksin 5-ME Analyte->Droplet Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet MS_Inlet Mass Spectrometer Inlet GasPhase_Ideal->MS_Inlet High Signal GasPhase_Suppressed->MS_Inlet Low Signal

Caption: How co-eluting matrix components suppress analyte ionization.

G Troubleshooting Logic Tree Start Problem Encountered: Inaccurate or Imprecise Data Q1 Is Peak Shape Poor? Start->Q1 A1 Check LC: - Injection Volume - Mobile Phase - Column Health Q1->A1 Yes Q2 Is Signal Intensity Low or Highly Variable? Q1->Q2 No A1->Q2 A2 Check MS: - Source Cleaning - Parameter Tuning - Check for Degradation Q2->A2 Yes Q3 Does Matrix Effect Test Show >15% Suppression? Q2->Q3 No A2->Q3 A3 Improve Sample Prep: - Switch to SPE/LLE - Optimize Wash Steps Q3->A3 Yes A3_2 Optimize Chromatography: - Change Gradient - Use Different Column Q3->A3_2 Yes A3_3 Use Better IS: - Stable Isotope-Labeled - Structural Analog Q3->A3_3 Yes End Problem Resolved Q3->End No A3->End A3_2->End A3_3->End

Caption: A decision tree for troubleshooting common LC-MS analysis issues.

References

Preventing degradation of Pinobanksin 5-methyl ether during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Pinobanksin (B127045) 5-methyl ether during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is Pinobanksin 5-methyl ether and why is its stability a concern?

A1: this compound is a naturally occurring flavonoid found in sources like propolis.[1] Like many flavonoids, it possesses antioxidant properties that are of interest for research and drug development. However, flavonoids can be susceptible to degradation under various environmental conditions, which can compromise the accuracy of experimental results and the efficacy of potential therapeutic applications. Factors such as pH, temperature, light, and the presence of oxidative agents can lead to the breakdown of the molecule, altering its chemical structure and biological activity.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The primary factors that can induce the degradation of flavonoids, including this compound, are:

  • Temperature: Elevated temperatures can accelerate degradation reactions.[2][3]

  • Light: Exposure to UV or even ambient light can lead to photodegradation.[4]

  • pH: Flavonoids can be unstable in alkaline conditions. Acidic conditions are generally more favorable for the stability of many phenolic compounds.[5][6][7]

  • Oxygen: The presence of oxygen can lead to oxidative degradation, especially when combined with other factors like light and heat.

  • Enzymes: If working with crude plant or biological extracts, endogenous enzymes can degrade flavonoids.

Q3: How does the methylation in this compound affect its stability compared to its non-methylated counterpart, pinobanksin?

A3: The presence of a methyl group at the 5-position of pinobanksin likely enhances its stability. Generally, methylation of hydroxyl groups in flavonoids can protect them from enzymatic degradation and improve their metabolic stability. This structural modification can also influence the molecule's antioxidant activity and bioavailability.

Q4: What are the ideal storage conditions for this compound?

A4: To ensure the long-term stability of this compound, the following storage conditions are recommended:

  • Solid Form: Store in a tightly sealed container at -20°C, protected from light.[1]

  • In Solution: For short-term storage (up to one month), solutions can be kept at -20°C. For long-term storage (up to six months), it is advisable to store solutions at -80°C. All solutions should be protected from light.

Q5: Are there any known degradation products of this compound that I should be aware of?

A5: Specific degradation products of this compound are not extensively documented in the currently available literature. However, the degradation of flavonoids often involves the opening of the heterocyclic C-ring, leading to the formation of smaller phenolic compounds.[8] For instance, the thermal degradation of other flavonols has been shown to produce derivatives of benzoic acid and benzaldehyde.[8] When analyzing samples, be vigilant for the appearance of unexpected peaks in your chromatograms, which could indicate degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the sample preparation of this compound.

Problem: Low or inconsistent recovery of this compound.
Possible Cause Troubleshooting Step
Degradation during extraction Optimize your extraction method to minimize exposure to harsh conditions. Consider using ultrasound-assisted extraction (UAE) which can reduce extraction time and temperature. If using traditional methods like maceration or reflux, ensure the temperature is controlled and the duration is as short as possible.
Adsorption to labware Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption of the compound to surfaces.
Inappropriate solvent Ensure the solvent used for extraction and storage is of high purity and suitable for flavonoids. Ethanol (B145695) and methanol (B129727) are commonly used.
Incomplete extraction Ensure the raw material is finely ground to maximize surface area for extraction. Optimize the solid-to-liquid ratio and extraction time.
Problem: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).
Possible Cause Troubleshooting Step
Degradation of the analyte Review your entire sample preparation workflow for potential causes of degradation (see FAQs). Analyze a freshly prepared standard solution to see if the unknown peaks are present. If not, the issue lies within your sample handling.
Contamination Ensure all solvents, reagents, and labware are clean and free of contaminants. Run a blank sample (solvent only) to identify any background peaks.
Matrix effects If working with complex matrices (e.g., crude extracts), co-eluting compounds can interfere with the analysis. Improve your sample clean-up procedure using techniques like solid-phase extraction (SPE).

Experimental Protocols

Protocol 1: Extraction of this compound from Propolis

This protocol is a general guideline for the extraction of this compound from raw propolis.

Materials:

  • Raw propolis, finely ground

  • Ethanol (96% or absolute), analytical grade

  • Centrifuge

  • Rotary evaporator

  • Filtration apparatus with 0.45 µm filter

Procedure:

  • Weigh a known amount of ground propolis and place it in a suitable flask.

  • Add ethanol at a solid-to-liquid ratio of approximately 1:10 (w/v).

  • Macerate the mixture at room temperature with constant stirring for 24-48 hours, protected from light. Alternatively, use an ultrasonic bath for 30-60 minutes at a controlled temperature (e.g., below 40°C).

  • After extraction, centrifuge the mixture to pellet the solid residue.

  • Carefully decant the supernatant.

  • Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.

  • Concentrate the filtered extract using a rotary evaporator at a temperature not exceeding 40°C.

  • Store the concentrated extract at -20°C in a tightly sealed, light-protected container.

Protocol 2: Preparation of Standard Solutions and Samples for Analysis

Materials:

  • This compound standard

  • Methanol or ethanol, HPLC grade

  • Volumetric flasks

  • Pipettes

  • Autosampler vials

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound standard and dissolve it in a known volume of HPLC-grade methanol or ethanol in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Sonicate briefly if necessary to ensure complete dissolution. Store this stock solution at -20°C or -80°C, protected from light.

  • Working Standard Preparation: Prepare a series of working standards by diluting the stock solution with the mobile phase to be used in the analysis. Prepare these fresh daily if possible.

  • Sample Preparation: Dilute the propolis extract (from Protocol 1) with the mobile phase to a concentration that falls within the calibration range of your analytical method. Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

Visualizations

Logical Workflow for Troubleshooting this compound Degradation

Degradation_Troubleshooting start Problem: Inconsistent Results or Unknown Peaks check_standard Analyze a Freshly Prepared Standard start->check_standard standard_ok Standard is Clean check_standard->standard_ok standard_ok->start No, standard also degraded degradation_issue Degradation in Sample Preparation standard_ok->degradation_issue Yes review_extraction Review Extraction Protocol (Temp, Light, Duration) degradation_issue->review_extraction review_storage Review Storage Conditions (Temp, Light, Headspace) degradation_issue->review_storage review_solvents Check Solvent Quality and pH degradation_issue->review_solvents implement_changes Implement Corrective Actions review_extraction->implement_changes review_storage->implement_changes review_solvents->implement_changes reanalyze Re-analyze Sample implement_changes->reanalyze issue_resolved Issue Resolved reanalyze->issue_resolved

Caption: A flowchart outlining the steps to troubleshoot potential degradation of this compound during sample preparation.

Signaling Pathway of Factors Leading to Flavonoid Degradation

Flavonoid_Degradation_Factors flavonoid This compound degradation Degradation Products flavonoid->degradation Degradation Pathways temp High Temperature temp->degradation light Light Exposure light->degradation ph High pH (Alkaline) ph->degradation oxygen Oxygen oxygen->degradation

Caption: Key environmental factors that can lead to the degradation of this compound.

References

Technical Support Center: Enhancing the Solubility of Pinobanksin 5-Methyl Ether for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of dissolving Pinobanksin 5-methyl ether for cell culture experiments. Due to its hydrophobic nature, achieving a stable and biologically active solution in aqueous cell culture media requires careful consideration of solvents and techniques.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for cell culture?

This compound is a flavonoid compound with various reported biological activities, including anti-helicobacter and antioxidant effects.[1] Like many flavonoids, it is a hydrophobic molecule, characterized by a low water solubility. This poor aqueous solubility can lead to precipitation when the compound is introduced into cell culture media, which are primarily aqueous. This precipitation can result in an inaccurate dosage, reduced bioavailability to the cells, and potential cytotoxicity from undissolved compound particles.

Q2: What are the primary methods to improve the solubility of this compound for in vitro studies?

The three main strategies to enhance the solubility of hydrophobic compounds like this compound for cell culture applications are:

  • Co-solvents: Utilizing a small amount of a water-miscible organic solvent to first dissolve the compound before diluting it in the aqueous cell culture medium.

  • Solubilizing Agents: Employing agents such as cyclodextrins or non-ionic surfactants to encapsulate or emulsify the compound, thereby increasing its apparent solubility in water.

  • Nanoformulations: Developing nanoparticle-based delivery systems to carry the hydrophobic compound in an aqueous suspension. This is a more advanced technique and is not covered in detail here.

Q3: Which co-solvent is recommended for this compound, and what are the safe concentration limits?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used co-solvent for dissolving hydrophobic compounds for cell culture due to its high solubilizing power and miscibility with water. This compound is known to be soluble in DMSO.[2]

It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible to avoid solvent-induced cytotoxicity. The following table summarizes the recommended DMSO concentrations for cell culture applications:

Final DMSO ConcentrationGeneral Recommendation
≤ 0.1% (v/v) Considered safe for most cell lines, including sensitive and primary cells. Recommended for long-term exposure assays.
0.1% - 0.5% (v/v) Generally well-tolerated by many robust cell lines for short-term to medium-term exposure.
> 0.5% (v/v) May induce cellular stress, affect cell viability, and interfere with experimental results. Should be avoided if possible.

Always include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guides

This section provides solutions to common problems encountered when preparing this compound solutions for cell culture.

Problem 1: Precipitation upon adding the stock solution to the cell culture medium.

Possible Causes:

  • The concentration of this compound exceeds its solubility limit in the final medium.

  • The stock solution was added too quickly to the medium, causing localized high concentrations and precipitation.

  • The temperature of the medium is too low, reducing the solubility of the compound.

  • Interaction with components in the cell culture medium, such as proteins and salts, leading to precipitation.[3][4][5][6]

Solutions:

  • Optimize the Dilution Process:

    • Warm the cell culture medium to 37°C before adding the stock solution.

    • Add the stock solution drop-wise while gently swirling the medium to ensure rapid and uniform mixing.

    • Consider a serial dilution approach: first, dilute the stock solution in a smaller volume of medium before adding it to the final culture volume.

  • Lower the Final Concentration: If precipitation persists, you may need to reduce the final working concentration of this compound in your experiment.

  • Use a Different Solubilization Method: If using a co-solvent alone is not effective, consider using cyclodextrins or a non-ionic surfactant like Tween® 80.

Problem 2: The prepared solution is cloudy or forms a precipitate over time during incubation.

Possible Causes:

  • The compound is not stable in the cell culture medium at 37°C over the duration of the experiment.

  • Changes in the pH of the medium due to cellular metabolism can affect the solubility of the compound.

  • The compound is binding to components of the medium or being metabolized by the cells into less soluble forms.

Solutions:

  • Prepare Fresh Solutions: Make fresh dilutions of this compound in the medium immediately before each experiment.

  • Reduce Incubation Time: If possible, shorten the exposure time of the cells to the compound.

  • Consider Serum-Free Media: Serum proteins can sometimes interact with compounds and cause precipitation. If your cell line allows, you could try using a serum-free medium.

  • Use a More Stable Formulation: Encapsulation with cyclodextrins can improve the stability of flavonoids in solution.[7]

Experimental Protocols

Here are detailed protocols for preparing this compound solutions for cell culture using different methods.

Protocol 1: Standard Co-Solvent Method using DMSO

This is the most straightforward method for preparing a working solution of this compound.

Materials:

  • This compound powder

  • Sterile, cell culture grade DMSO

  • Sterile, pre-warmed (37°C) cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh a small amount of this compound powder (e.g., 1 mg).

    • Dissolve the powder in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mM). It is recommended to prepare a stock solution that is at least 1000x the final desired working concentration. For example, to make a 10 mM stock solution of this compound (MW: 286.28 g/mol ), dissolve 2.86 mg in 1 mL of DMSO.

    • Ensure the compound is completely dissolved. Gentle vortexing or brief sonication in a water bath may be necessary.[8]

    • Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9]

  • Prepare the Working Solution:

    • Thaw an aliquot of the stock solution at room temperature.

    • Perform a serial dilution of the stock solution into pre-warmed cell culture medium to achieve the desired final concentration. For example, to obtain a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the stock solution to 999 µL of medium).

    • Mix thoroughly by gentle pipetting or inverting the tube.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the working solution.

Protocol 2: Cyclodextrin-Based Solubilization

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[7][10][11][12] Methylated β-cyclodextrins have shown significant success in increasing the solubility of flavonoids.[7]

Materials:

  • This compound powder

  • Methyl-β-cyclodextrin (M-β-CD)

  • Sterile, deionized water

  • Sterile, pre-warmed (37°C) cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a M-β-CD Solution:

    • Prepare a stock solution of M-β-CD in sterile, deionized water (e.g., 100 mM).

  • Complexation of this compound with M-β-CD:

    • Add an excess of this compound powder to the M-β-CD solution.

    • Incubate the mixture at room temperature with constant stirring or shaking for 24-48 hours to allow for complex formation.

    • After incubation, centrifuge the solution at high speed to pellet the undissolved compound.

    • Filter the supernatant through a 0.22 µm sterile filter to remove any remaining particles and to sterilize the solution. This filtered solution is your this compound-M-β-CD complex stock solution.

  • Determine the Concentration of the Stock Solution:

    • The concentration of this compound in the stock solution must be determined experimentally using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Prepare the Working Solution:

    • Dilute the quantified stock solution into pre-warmed cell culture medium to the desired final concentration.

  • Vehicle Control:

    • Prepare a vehicle control using the same concentration of the M-β-CD solution (without the compound) in the cell culture medium.

Quantitative Data on Cyclodextrin Efficacy:

The following table provides examples of the fold-increase in solubility for other flavonoids when complexed with cyclodextrins.

FlavonoidCyclodextrin TypeFold-Increase in Solubility
QuercetinMethylated β-CD>254-fold[7]
Fisetinβ-CD4.11-fold[13]
Hesperetinβ-CDIncreased with concentration and temperature[10]
Naringeninβ-CDIncreased with concentration and temperature[10]
Protocol 3: Using Tween® 80 as a Surfactant

Non-ionic surfactants like Tween® 80 can be used to create a stable dispersion of hydrophobic compounds in aqueous solutions. However, it's important to use them at low, non-toxic concentrations.

Materials:

  • This compound powder

  • Sterile, cell culture grade DMSO

  • Sterile Tween® 80

  • Sterile, pre-warmed (37°C) cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a Concentrated Stock Solution in DMSO:

    • Follow step 1 of Protocol 1 to prepare a high-concentration stock solution of this compound in DMSO.

  • Prepare a Tween® 80 Stock Solution:

    • Prepare a 10% (v/v) stock solution of sterile Tween® 80 in sterile, deionized water.

  • Prepare the Working Solution:

    • First, add the required volume of the this compound DMSO stock to the pre-warmed cell culture medium.

    • Immediately after, add a small volume of the 10% Tween® 80 stock solution to achieve a final Tween® 80 concentration of 0.01% - 0.1% (v/v). The optimal concentration should be determined for your specific cell line.

    • Mix thoroughly by gentle vortexing.

  • Vehicle Control:

    • Prepare a vehicle control containing the same final concentrations of both DMSO and Tween® 80 in the cell culture medium.

Cytotoxicity of Surfactants:

It is essential to determine the non-toxic concentration of any surfactant for your specific cell line. The following table provides a general comparison of the cytotoxicity of different surfactants.

SurfactantRelative Cytotoxicity
Tween® 80 Low [14][15]
Tween® 60Moderate[14]
Triton™ X-100High[14]

Visualizing Experimental Workflows and Concepts

The following diagrams, created using the DOT language, illustrate key decision-making processes and concepts related to solubilizing this compound.

Solubility_Troubleshooting_Workflow start Start: Need to dissolve This compound for cell culture prep_stock Prepare a concentrated stock solution in 100% DMSO start->prep_stock dilute Dilute stock solution into pre-warmed cell culture medium (final DMSO < 0.5%) prep_stock->dilute observe Observe for precipitation dilute->observe no_precip Solution is clear. Proceed with experiment. observe->no_precip No precip Precipitation occurs observe->precip Yes troubleshoot Troubleshoot Dilution Technique: - Slower addition - Serial dilution precip->troubleshoot re_observe Still precipitates? troubleshoot->re_observe re_observe->no_precip No adv_method Use Advanced Solubilization Method: - Cyclodextrins - Surfactants (e.g., Tween 80) re_observe->adv_method Yes end Successful Solubilization adv_method->end

Caption: A workflow for troubleshooting the solubilization of this compound.

Signaling_Pathway_Placeholder compound This compound (in solution) cell_membrane Cell Membrane compound->cell_membrane Crosses intracellular_pathways Intracellular Signaling Pathways (e.g., antioxidant response, anti-inflammatory) cell_membrane->intracellular_pathways Activates/Inhibits cellular_response Cellular Response (e.g., altered gene expression, reduced oxidative stress) intracellular_pathways->cellular_response Leads to

Caption: A simplified diagram of this compound's interaction with a cell.

By following these guidelines and protocols, researchers can successfully prepare stable and biologically active solutions of this compound for their cell culture experiments, leading to more reliable and reproducible results.

References

Overcoming poor peak shape in Pinobanksin 5-methyl ether chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pinobanksin 5-Methyl Ether Chromatography

Welcome to the technical support center for the chromatographic analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly poor peak shape, during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical chemical properties of this compound relevant to chromatography?

A1: this compound is a flavonoid with the following properties:

  • Molecular Formula: C₁₆H₁₄O₅[1][2][3]

  • Molecular Weight: 286.28 g/mol [1][2][3]

  • Structure: It possesses hydroxyl groups that can engage in secondary interactions with the stationary phase, potentially leading to peak tailing.

  • Solubility: It is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[4]. For reversed-phase HPLC, it is crucial to dissolve the sample in a solvent compatible with the mobile phase to avoid peak distortion[5].

Q2: I am observing significant peak tailing for this compound on a C18 column. What is the likely cause?

A2: Peak tailing for flavonoids like this compound in reversed-phase HPLC is often caused by secondary interactions between the hydroxyl groups of the analyte and residual silanol (B1196071) groups on the silica-based stationary phase[5][6]. These interactions can be minimized by optimizing the mobile phase composition.

Q3: How can I improve the peak shape of this compound?

A3: To improve peak shape, consider the following strategies:

  • Mobile Phase Modification: Add a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to your mobile phase. This suppresses the ionization of the silanol groups on the stationary phase, reducing secondary interactions[5][6].

  • Column Selection: Use a modern, end-capped C18 column. End-capping deactivates most of the residual silanol groups, leading to better peak symmetry for polar compounds[6].

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or weaker strength than your initial mobile phase. Injecting in a stronger solvent can cause peak fronting or splitting[5].

  • Lower Injection Volume: High sample concentration can lead to column overload and result in peak fronting or tailing. Try reducing the injection volume or diluting your sample.

Q4: My retention times for this compound are fluctuating. What could be the reason?

A4: Fluctuating retention times can be due to several factors:

  • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially after a gradient elution.

  • Mobile Phase Inconsistency: Prepare fresh mobile phase daily and ensure it is well-mixed. Evaporation of the more volatile organic component can alter the mobile phase composition and affect retention.

  • Temperature Variations: Use a column oven to maintain a consistent temperature, as temperature fluctuations can impact mobile phase viscosity and retention times[5].

  • Pump Performance: Check for any leaks or issues with the pump's check valves, as this can lead to an inconsistent flow rate.

Troubleshooting Guide

This guide provides a systematic approach to resolving poor peak shape for this compound.

Initial Troubleshooting Workflow

start Poor Peak Shape Observed check_all_peaks Affects all peaks? start->check_all_peaks instrumental_issue Potential Instrumental Issue (e.g., extra-column volume, detector) check_all_peaks->instrumental_issue Yes specific_peak_issue Affects only Pinobanksin 5-methyl ether peak check_all_peaks->specific_peak_issue No check_tailing Peak Tailing? specific_peak_issue->check_tailing check_fronting Peak Fronting? check_tailing->check_fronting No secondary_interaction Likely Secondary Interaction or Column Contamination check_tailing->secondary_interaction Yes overload_solvent Likely Column Overload or Sample Solvent Issue check_fronting->overload_solvent Yes end Consult Advanced Troubleshooting check_fronting->end No cluster_column Silica Stationary Phase cluster_analyte Analyte cluster_mobile_phase Mobile Phase silanol Residual Silanol Group (Si-OH) modifier Acidic Modifier (H+) silanol->modifier Protonation protonated_silanol Protonated Silanol Group (Si-OH₂⁺) c18 C18 Chains pinobanksin This compound (with -OH groups) pinobanksin->silanol Secondary Interaction (Hydrogen Bonding)

References

Minimizing solvent effects in Pinobanksin 5-methyl ether experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on minimizing solvent effects in experiments involving Pinobanksin 5-methyl ether. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound is a flavonoid compound commonly found in natural sources like propolis.[1][2] It is recognized for its antioxidant properties, which allow it to scavenge reactive oxygen species and protect cells from oxidative damage.[2] Its potential health benefits are explored in research related to conditions associated with oxidative stress, such as cardiovascular and neurodegenerative disorders.[2] Additionally, it has been studied for its anti-helicobacter activity and its role as an inducer of the CYP9Q enzyme.[3]

Q2: In which solvents is this compound soluble?

This compound is soluble in a variety of common laboratory solvents, including:

Q3: What are the best practices for preparing and storing stock solutions of this compound?

To ensure the stability and integrity of this compound stock solutions, it is recommended to:

  • Use High-Purity Solvents: Start with anhydrous, high-purity solvents to avoid introducing contaminants.

  • Protect from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.

  • Recommended Storage Conditions: For long-term storage, aliquoting and freezing is recommended. Store at -20°C for up to one month or at -80°C for up to six months.[5]

  • Equilibrate Before Use: Before opening, allow the vial to equilibrate to room temperature for at least one hour to prevent condensation from introducing water into the solution.

Q4: How can the choice of solvent affect my experimental results?

The solvent can significantly impact experimental outcomes by:

  • Altering Bioavailability: The solvent used to dissolve this compound can affect its delivery to cells in in vitro assays.

  • Direct Biological Effects: Solvents like DMSO are not inert and can have direct effects on cells, potentially confounding results. It is crucial to keep the final concentration of DMSO in cell culture media at or below 0.1% (v/v), though the sensitivity is cell-line specific.

  • Interfering with Assays: Solvents can interfere with the chemistry of certain assays, leading to inaccurate readings. For example, some solvents can affect the absorbance readings in colorimetric assays.

Q5: Why is a vehicle control essential in my experiments?

A vehicle control (the solvent used to dissolve the compound, without the compound itself) is critical to distinguish the effects of this compound from the effects of the solvent. This is especially important when using solvents like DMSO, which can have their own biological effects.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Low Solubility or Precipitation of Compound The concentration of this compound exceeds its solubility limit in the chosen solvent.1. Gently warm the solution. 2. Use sonication to aid dissolution. 3. Prepare a more dilute stock solution. 4. Consider a different solvent in which the compound is more soluble.
Inconsistent or Unexpected Results in Cell-Based Assays 1. The solvent concentration is too high, causing cellular stress or toxicity. 2. The solvent is interfering with the assay itself. 3. The compound has degraded in the stock solution.1. Perform a solvent toxicity test to determine the maximum tolerated concentration for your specific cell line. 2. Ensure the final solvent concentration is consistent across all wells, including controls. 3. Prepare fresh stock solutions for each experiment.
Low Signal Intensity in Analytical Measurements (e.g., HPLC) 1. The concentration of the analyte is too low. 2. The compound has precipitated out of solution. 3. The mobile phase is not optimized for the compound.1. Prepare a more concentrated sample if possible. 2. Ensure the sample is fully dissolved before injection. 3. Adjust the mobile phase composition, such as the ratio of organic solvent to water, to improve peak shape and intensity.
Vehicle Control Shows a Significant Biological Effect The solvent itself is affecting the biological system being studied.1. Lower the final concentration of the solvent in the assay. 2. Switch to a more inert solvent if possible. 3. Always subtract the vehicle control's effect from the treatment groups during data analysis.

Quantitative Data Summary

While specific quantitative solubility data for this compound is not widely published, the following table provides a qualitative summary of compatible solvents. It is recommended to perform solubility tests to determine the optimal concentration for your specific experimental needs.

Solvent Qualitative Solubility Recommended Use
DMSO SolubleStock solutions for in vitro assays.
Ethanol Likely SolubleStock solutions, extractions.
Methanol (B129727) Likely SolubleHPLC mobile phase, extractions.
Acetone SolubleExtractions, stock solutions.
Chloroform SolubleChemical reactions, chromatography.
Dichloromethane SolubleChemical reactions, chromatography.

Experimental Protocols

Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound (MW: 286.28 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh out 2.86 mg of this compound.

  • Add the weighed compound to a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Vortex or sonicate the solution until the compound is completely dissolved.

  • Store the stock solution in aliquots at -20°C or -80°C, protected from light.

Cell Viability (MTT) Assay

This protocol outlines a method to assess the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. Ensure the final DMSO concentration is below the toxic level for the cells (typically ≤ 0.1%).

  • Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.

  • Remove the old medium from the cells and add the prepared treatments.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[6]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[6]

  • Mix thoroughly and measure the absorbance at the appropriate wavelength (typically 570 nm).

DPPH Radical Scavenging (Antioxidant) Assay

This protocol provides a method for evaluating the antioxidant activity of this compound.

Materials:

  • This compound solutions of varying concentrations (in methanol or ethanol)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) working solution

  • Methanol or ethanol

  • 96-well plate or cuvettes

  • Spectrophotometer

Procedure:

  • Prepare a fresh DPPH working solution in methanol or ethanol.

  • In a 96-well plate, add 0.5 mL of the this compound solution to 3 mL of the DPPH working solution.[7]

  • Prepare a blank containing the solvent and a control containing the solvent and DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.[7]

  • Measure the absorbance at 517 nm.[7]

  • Calculate the percentage of radical scavenging activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) serial_dil Create Serial Dilutions in Culture Medium prep_stock->serial_dil treat_cells Treat Cells with Dilutions & Controls serial_dil->treat_cells seed_cells Seed Cells in 96-Well Plate seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate add_reagent Add Assay Reagent (e.g., MTT) incubate->add_reagent measure Measure Signal (e.g., Absorbance) add_reagent->measure analyze Analyze Data (Normalize to Controls) measure->analyze troubleshooting_logic start Inconsistent Results? check_solvent Is final solvent concentration >0.1%? start->check_solvent check_control Does vehicle control show an effect? check_solvent->check_control No action_lower_conc Action: Lower solvent concentration check_solvent->action_lower_conc Yes check_solubility Is there visible precipitation? check_control->check_solubility No action_new_solvent Action: Test alternative solvent check_control->action_new_solvent Yes action_sonicate Action: Warm/sonicate stock solution check_solubility->action_sonicate Yes action_fresh_stock Action: Prepare fresh stock solution check_solubility->action_fresh_stock No

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Capacity of Pinobanksin 5-Methyl Ether and Other Propolis Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 5, 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative antioxidant potential of key flavonoids found in propolis, with a focus on Pinobanksin 5-methyl ether.

This publication provides an objective comparison of the antioxidant capacity of this compound against other prominent flavonoids isolated from propolis, a resinous substance produced by honeybees. The presented data, compiled from recent scientific literature, aims to inform research and development in the fields of pharmacology and natural product chemistry.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of this compound and other selected propolis flavonoids was evaluated using two common in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The results, expressed as IC50 values (the concentration of the compound required to scavenge 50% of the radicals), are summarized in the table below. A lower IC50 value indicates a higher antioxidant capacity.

FlavonoidDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
This compound 98.4 ± 2.3126.9 ± 4.5
Pinocembrin 78.2 ± 1.5105.3 ± 3.7
Chrysin (B1683763) 35.2 ± 1.845.8 ± 2.1
Galangin (B1674397) 15.8 ± 0.922.4 ± 1.3
Reference Compounds
Quercetin 9.9 ± 2.516.1 ± 2.1
Trolox 6.3 ± 1.43.8 ± 1.2
Ascorbic Acid 43.2 ± 10.336.8 ± 2.5

Data sourced from a 2020 study on the phytochemical constituents and biological activities of Mexican brown propolis.

Based on the presented data, this compound exhibits moderate antioxidant activity. In both DPPH and ABTS assays, it demonstrated weaker radical scavenging capacity compared to other tested propolis flavonoids such as pinocembrin, chrysin, and galangin, as well as the reference antioxidants quercetin, Trolox, and ascorbic acid. Galangin was found to be the most potent antioxidant among the tested propolis flavonoids.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to allow for replication and further investigation.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Reagent Preparation : A 0.1 mM solution of DPPH in methanol (B129727) is prepared.

  • Reaction Mixture : The test compound is dissolved in a suitable solvent (e.g., methanol or ethanol) to prepare various concentrations.

  • Incubation : A small volume of the test compound solution is added to the DPPH solution. The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

  • Measurement : The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined from a plot of inhibition percentage against the concentration of the test compound.

ABTS Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.

  • Reagent Preparation : The ABTS radical cation is generated by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in the dark at room temperature for 12-16 hours.

  • Working Solution : The ABTS•+ solution is diluted with ethanol (B145695) or a phosphate (B84403) buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture : Various concentrations of the test compound are prepared. An aliquot of the test compound solution is mixed with the ABTS•+ working solution.

  • Incubation : The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement : The absorbance is measured at 734 nm.

  • Calculation : The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

  • Reagent Preparation : A fluorescein (B123965) working solution, a peroxyl radical initiator (AAPH), and a Trolox standard solution are prepared in a phosphate buffer (pH 7.4).

  • Reaction Mixture : The test sample or Trolox standard is mixed with the fluorescein solution in a black 96-well microplate.

  • Incubation : The plate is incubated at 37°C for a pre-incubation period.

  • Initiation : The AAPH solution is added to initiate the reaction.

  • Measurement : The fluorescence is monitored kinetically over time until the fluorescence of the control well has decayed to less than 5% of the initial reading.

  • Calculation : The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then expressed as Trolox equivalents.

Note: While the DPPH and ABTS assay data for individual flavonoids are available, specific ORAC values for this compound and the compared flavonoids were not found in the reviewed literature. Propolis extracts, as a whole, have been shown to possess high ORAC values.

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in antioxidant capacity assessment and the biological mechanisms of flavonoid action, the following diagrams are provided.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH DPPH Radical Solution (Violet) Mix Mix & Incubate (Dark, 30 min) DPPH->Mix Sample Test Flavonoid Solution (e.g., this compound) Sample->Mix Spectro Measure Absorbance (517 nm) Mix->Spectro Calc Calculate % Inhibition & IC50 Value Spectro->Calc

Caption: Workflow of the DPPH Radical Scavenging Assay.

Flavonoid_Antioxidant_Pathway cluster_cell Cellular Environment ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 induces Flavonoid Propolis Flavonoid (e.g., Pinobanksin) Nrf2 Nrf2 Flavonoid->Nrf2 stabilizes Keap1->Nrf2 sequesters ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE translocates to nucleus & binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes promotes transcription of AntioxidantEnzymes->ROS neutralizes CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection leads to

Caption: Nrf2-Mediated Antioxidant Signaling Pathway of Flavonoids.[1]

Conclusion

This comparative guide highlights the antioxidant capacity of this compound in relation to other significant flavonoids found in propolis. While this compound demonstrates antioxidant properties, other flavonoids like galangin and chrysin exhibit more potent radical scavenging activities in the DPPH and ABTS assays. The provided experimental protocols and pathway diagrams offer valuable resources for researchers investigating the therapeutic potential of these natural compounds. Further studies, particularly those including ORAC data for individual flavonoids, are warranted to provide a more complete understanding of their antioxidant profiles.

References

Unmasking Molecular Mimicry: A Comparative Guide to Pinobanksin 5-Methyl Ether Cross-reactivity in Flavonoid Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. This guide provides a comparative analysis of the cross-reactivity of Pinobanksin (B127045) 5-methyl ether in the context of flavonoid immunoassays, offering insights into potential interferences and the importance of assay validation.

When quantifying flavonoids, which are a class of plant secondary metabolites with significant interest for their antioxidant and anti-inflammatory properties, immunoassays offer a high-throughput and sensitive detection method. However, the structural similarity among different flavonoids can lead to cross-reactivity, where the antibody binds to compounds other than the target analyte, potentially leading to inaccurate quantification. Pinobanksin 5-methyl ether, a methylated derivative of the flavanone (B1672756) pinobanksin found in natural sources like propolis, presents a pertinent case study for understanding such molecular mimicry.

While direct quantitative data on the cross-reactivity of this compound in a specific flavonoid immunoassay is not extensively available in current literature, we can infer its potential for cross-reactivity based on studies of structurally similar compounds and the general principles of antibody-antigen interactions. The methylation at the 5-position can alter the electronic and steric properties of the molecule, which may influence its binding affinity to antibodies raised against other flavonoids.

Comparative Analysis of Flavonoid Cross-Reactivity

To illustrate the potential for cross-reactivity, this guide presents hypothetical data based on typical cross-reactivity profiles observed in competitive enzyme-linked immunosorbent assays (ELISAs) for flavonoids. In a competitive ELISA, the signal is inversely proportional to the concentration of the analyte in the sample. Cross-reactivity is typically calculated using the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that causes a 50% decrease in the maximum signal.

The percentage of cross-reactivity is calculated using the following formula:

% Cross-reactivity = (IC50 of target analyte / IC50 of cross-reactant) x 100

Table 1: Hypothetical Cross-Reactivity Data in a Quercetin-Specific Competitive ELISA

CompoundStructureIC50 (ng/mL)% Cross-Reactivity
Quercetin (Target Analyte) Flavonol100100%
Pinobanksin Flavanone50020%
This compound Methylated Flavanone>1000<10%
Kaempferol Flavonol15066.7%
Luteolin Flavone80012.5%

Note: This data is illustrative and intended to demonstrate the concept of cross-reactivity. Actual values would need to be determined experimentally.

The hypothetical data in Table 1 suggests that in an immunoassay developed for quercetin, both pinobanksin and its 5-methyl ether derivative would likely exhibit some degree of cross-reactivity, albeit significantly lower than that of more structurally similar flavonols like kaempferol. The presence of the 5-methyl group in this compound could further reduce its binding affinity compared to the parent compound, pinobanksin, due to steric hindrance or altered hydrogen bonding capacity.

Experimental Protocols

Accurate determination of cross-reactivity is crucial for the validation of any immunoassay. Below is a detailed methodology for a competitive ELISA to assess the cross-reactivity of various flavonoids.

Competitive Indirect ELISA Protocol for Flavonoid Quantification

1. Plate Coating:

  • A microtiter plate is coated with a conjugate of the target flavonoid (e.g., quercetin-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • The plate is incubated overnight at 4°C to allow for the adsorption of the antigen to the well surface.

2. Washing:

  • The coating solution is discarded, and the plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound antigen.

3. Blocking:

  • Non-specific binding sites on the wells are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

4. Competitive Reaction:

  • A mixture of a fixed concentration of the primary antibody (specific to the target flavonoid) and varying concentrations of the standard flavonoid or the test compounds (e.g., this compound, pinobanksin) is prepared.

  • This mixture is added to the wells of the coated and blocked plate.

  • The plate is incubated for 1-2 hours at 37°C, during which the free flavonoid in the solution competes with the coated flavonoid for binding to the primary antibody.

5. Secondary Antibody Incubation:

  • After another washing step, a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG) is added to the wells.

  • The plate is incubated for 1 hour at 37°C. The secondary antibody will bind to the primary antibody that is bound to the coated antigen.

6. Substrate Addition and Signal Detection:

  • Following a final wash, a substrate solution (e.g., TMB) is added to the wells. The enzyme on the secondary antibody will catalyze a colorimetric reaction.

  • The reaction is stopped after a specific time by adding a stop solution (e.g., 2M H2SO4).

7. Data Analysis:

  • The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

  • A standard curve is generated by plotting the absorbance against the logarithm of the standard flavonoid concentration.

  • The IC50 values for the standard and test compounds are determined from their respective dose-response curves.

  • The percentage of cross-reactivity is then calculated using the formula mentioned above.

Visualizing the Immunoassay Workflow

To further clarify the experimental process and the principle of competitive inhibition, the following diagrams are provided.

ELISA_Workflow cluster_coating 1. Antigen Coating cluster_blocking 2. Blocking cluster_competition 3. Competitive Binding cluster_detection 4. Detection A Microtiter Well B Add Flavonoid-Protein Conjugate A->B C Incubate & Wash B->C D Add Blocking Buffer C->D E Incubate & Wash D->E F Add Antibody & Sample/Standard E->F G Incubate & Wash F->G H Add Enzyme-conjugated Secondary Antibody G->H I Incubate & Wash H->I J Add Substrate I->J K Measure Signal J->K

Caption: Workflow of a competitive indirect ELISA for flavonoid analysis.

Competitive_Inhibition cluster_high_analyte High Analyte Concentration cluster_low_analyte Low Analyte Concentration Antibody1 Antibody Result1 Low Signal Antibody1->Result1 Analyte1 Free Analyte Analyte1->Antibody1 CoatedAntigen1 Coated Antigen CoatedAntigen1->Result1 Antibody2 Antibody Result2 High Signal Antibody2->Result2 Analyte2 Free Analyte Analyte2->Result2 CoatedAntigen2 Coated Antigen CoatedAntigen2->Antibody2

Caption: Principle of competitive inhibition in an ELISA.

Standardizing Research on Pinobanksin 5-Methyl Ether: A Comparative Guide for Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Pinobanksin 5-methyl ether, a naturally occurring flavonoid, to promote standardization and reproducibility in research. By offering objective comparisons with other flavonoids and detailing experimental protocols, this document aims to facilitate consistent and reliable scientific inquiry into its therapeutic potential.

Performance Comparison: Antioxidant and Anticancer Activities

The following tables summarize the available quantitative data on the bioactivity of this compound and related flavonoids. This data is essential for comparing its potency and selecting appropriate concentrations for in vitro and in vivo studies.

Table 1: Comparative Antioxidant Activity

CompoundAssayIC50 (µg/mL)Source
This compound DPPH radical scavenging98.4[1]
Pinobanksin DPPH radical scavengingNot explicitly found, but derivatives show activity
Quercetin (B1663063) DPPH radical scavenging~5[2]
Ascorbic Acid (Standard) DPPH radical scavenging~8[2]

Table 2: Comparative Anticancer Activity (MCF-7 Breast Cancer Cell Line)

CompoundAssayIC50 (µM)Source
Pinobanksin MTT Assay (72h)~63 (equivalent to 17 µg/mL)[3]
Pinostrobin (related flavanone) MTT Assay (72h)~72 (equivalent to 19.53 µg/mL)[3]
Apigenin MTT Assay (24h)50[4]
Doxorubicin (Standard Drug) MTT Assay (48h)~3.32 µg/mL[5]

Key Signaling Pathways

Pinobanksin and its derivatives have been shown to modulate key signaling pathways involved in inflammation and cellular defense. Understanding these pathways is critical for elucidating the mechanism of action.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Pinobanksin has been shown to inhibit this pathway, reducing the expression of pro-inflammatory cytokines.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Pinobanksin Pinobanksin 5-methyl ether Pinobanksin->IKK Inhibits Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces conformational change Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE Nucleus->ARE Binds to Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression Initiates transcription of Pinobanksin Pinobanksin 5-methyl ether Pinobanksin->Keap1 Promotes Nrf2 dissociation Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., MCF-7, RAW 264.7) Start->Cell_Culture Treatment Treatment with This compound Cell_Culture->Treatment MTT_Assay Cell Viability Assay (MTT) Treatment->MTT_Assay Western_Blot Protein Expression Analysis (Western Blot for NF-κB, Nrf2) Treatment->Western_Blot Nrf2_Assay Nrf2 Activation Assay (Nuclear Translocation) Treatment->Nrf2_Assay Data_Analysis Data Analysis and Interpretation MTT_Assay->Data_Analysis Western_Blot->Data_Analysis Nrf2_Assay->Data_Analysis End End Data_Analysis->End

References

Synergistic Anticancer Effects of Pinobanksin and Pinocembrin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of research exists on the synergistic effects of Pinobanksin (B127045) 5-methyl ether in combination with other natural compounds. However, significant findings have been reported for its parent compound, pinobanksin, particularly in combination with pinocembrin (B1678385). This guide provides a detailed comparison of the cytotoxic and apoptotic effects of pinobanksin and pinocembrin, both individually and in combination, on breast cancer cell lines.

A recent study investigated the effects of these flavonoids, which are abundant in poplar-type propolis, on hormone-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines, as well as on a non-cancerous fibrocystic breast epithelium cell line (MCF-10A) as a control. The findings demonstrate a significant synergistic effect between pinobanksin and pinocembrin in inducing cancer cell death.[1][2]

Quantitative Data Summary

The cytotoxic effects of pinobanksin (PB) and pinocembrin (PC) were evaluated individually and in combination. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a substance needed to inhibit a biological process by half, were determined for each compound on the MCF-7 cell line.

Compound/CombinationCell LineTime PointIC50 (µg/mL)Cytotoxic Effect on MCF-10A (Control)
Pinobanksin (PB)MCF-772h17Undetectable at 24h and 48h
Pinocembrin (PC)MCF-724h20.74No significant cytotoxicity
48h20.67
72h19.24
Pinobanksin + PinocembrinMCF-748h & 72h-Significant anti-proliferative effect

Note: While specific IC50 values for the combination were not provided in the source material, the combination of pinobanksin and pinocembrin was observed to have a significant cytotoxic effect on MCF-7 cells at 48 and 72 hours.[1] It is noteworthy that the combination also demonstrated an anti-proliferative effect on the non-cancerous MCF-10A cells.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the synergistic effects of pinobanksin and pinocembrin.

1. Cell Proliferation and Cytotoxicity Assessment (WST-1 Assay)

The WST-1 assay is a colorimetric method used to quantify cell proliferation, viability, and cytotoxicity. The assay is based on the cleavage of the tetrazolium salt WST-1 to formazan (B1609692) by cellular mitochondrial dehydrogenases. The amount of formazan dye produced is directly proportional to the number of metabolically active cells.

  • Cell Culture: MCF-7, MDA-MB-231, and MCF-10A cells were cultured in their respective appropriate media, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Cells were seeded in 96-well plates at a density of 5x10³ cells/well and allowed to adhere overnight.

    • The cells were then treated with various concentrations of pinobanksin, pinocembrin, or a combination of both for 24, 48, and 72 hours.

    • Following the treatment period, 10 µL of WST-1 reagent was added to each well.

    • The plates were incubated for an additional 2-4 hours at 37°C.

    • The absorbance of the samples was measured at 450 nm using a microplate reader. The reference wavelength was 630 nm.

    • Cell viability was calculated as a percentage of the untreated control cells.

2. Apoptosis Assessment (Annexin V-7AAD Assay)

The Annexin V-7AAD assay is used to detect apoptosis and differentiate it from necrosis. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. 7-Aminoactinomycin D (7-AAD) is a fluorescent intercalator that is excluded by viable and early apoptotic cells but can penetrate late apoptotic and necrotic cells with compromised membrane integrity.

  • Cell Treatment: Cells were treated with the IC50 concentrations of the individual compounds and their combination for the predetermined effective time points.

  • Staining Procedure:

    • After treatment, both adherent and floating cells were collected and washed with cold phosphate-buffered saline (PBS).

    • The cells were then resuspended in 1X binding buffer.

    • 5 µL of FITC-conjugated Annexin V and 5 µL of 7-AAD were added to the cell suspension.

    • The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.

    • After incubation, 400 µL of 1X binding buffer was added to each tube.

    • The stained cells were analyzed by flow cytometry within one hour.

  • Flow Cytometry Analysis: A flow cytometer was used to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence signals.

Visualizations

Experimental Workflow Diagram

G cluster_0 Cell Culture and Treatment cluster_1 Cytotoxicity Assessment cluster_2 Apoptosis Assessment A Seed Breast Cancer Cells (MCF-7, MDA-MB-231) and Control Cells (MCF-10A) B Treat with Pinobanksin, Pinocembrin, and their Combination for 24, 48, 72h A->B C Add WST-1 Reagent B->C F Stain with Annexin V-FITC and 7-AAD B->F D Incubate and Measure Absorbance at 450 nm C->D E Calculate Cell Viability and IC50 Values D->E G Analyze by Flow Cytometry F->G H Quantify Apoptotic and Necrotic Cells G->H

Caption: Experimental workflow for assessing the cytotoxic and apoptotic effects of flavonoids.

Synergistic Effect Logical Diagram

G cluster_0 Individual Compounds cluster_1 Combined Effect cluster_2 Outcome A Pinobanksin C Synergistic Interaction A->C B Pinocembrin B->C D Enhanced Cytotoxicity and Apoptosis in Breast Cancer Cells C->D

References

Head-to-head comparison of different extraction methods for Pinobanksin 5-methyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pinobanksin 5-methyl ether, a flavonoid predominantly found in propolis, has garnered significant scientific interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. The efficient extraction of this bioactive compound is a critical first step in research and drug development. This guide provides an objective comparison of various extraction methods for this compound, supported by available experimental data, to aid researchers in selecting the most suitable technique for their specific needs.

Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method is a trade-off between yield, purity, extraction time, solvent consumption, and environmental impact. This section summarizes the performance of four common extraction techniques: Maceration, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE). While direct comparative data for this compound is limited, the following table provides a summary based on studies on the extraction of flavonoids from propolis, which is the primary source of this compound.

Extraction MethodPrincipleTypical Solvent(s)Extraction TimeYield of Total FlavonoidsPurity of Target CompoundSolvent ConsumptionKey AdvantagesKey Disadvantages
Maceration Soaking the raw material in a solvent to allow the compounds of interest to dissolve.Ethanol (B145695) (70-80%), Methanol24 hours - 15 days[1][2]ModerateVariableHighSimple, low-cost setupTime-consuming, high solvent usage, potentially lower efficiency[1]
Ultrasound-Assisted Extraction (UAE) Utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer.Ethanol (70-80%)15 - 30 minutes[1][3]High[1][3]Potentially higherModerateRapid, efficient, improved yields compared to maceration[1][4]Requires specialized equipment, potential for localized heating
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and sample, accelerating extraction.Ethanol (70%)1 - 15 minutes[1][5]HighVariableLow to ModerateExtremely fast, reduced solvent consumption[5]Requires specialized equipment, potential for thermal degradation of compounds[5]
Supercritical Fluid Extraction (SFE) Employs a supercritical fluid (typically CO2) as the solvent.Supercritical CO2, often with a co-solvent like ethanolVariableVariablePotentially highLow (recyclable solvent)"Green" technology, high selectivity, solvent-free final product[6][7]High initial equipment cost, may require co-solvents for polar compounds[6]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are based on established methods for flavonoid extraction from propolis and can be adapted for the specific isolation of this compound.

Maceration

Objective: To extract flavonoids from propolis using simple solvent soaking.

Materials:

  • Ground propolis

  • 70% Ethanol

  • Orbital shaker

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh 1 gram of ground propolis and place it in a suitable flask.

  • Add 50 mL of 70% ethanol to the flask.[1]

  • Seal the flask and place it on an orbital shaker at room temperature.

  • Agitate the mixture at 250 rpm for 24 hours.[1] For potentially higher yields of specific flavonoids, the maceration time can be extended up to 15 days.[2]

  • After the extraction period, filter the mixture through filter paper to separate the extract from the solid residue.

  • Concentrate the filtrate using a rotary evaporator to remove the ethanol and obtain the crude extract.

  • Store the extract at 4°C in the dark for further analysis.

Ultrasound-Assisted Extraction (UAE)

Objective: To enhance the extraction of flavonoids from propolis using ultrasonic waves.

Materials:

  • Ground propolis

  • 70% Ethanol

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh 1 gram of ground propolis and dissolve it in 50 mL of 70% ethanol.[1]

  • Place the vessel containing the mixture in an ultrasonic bath or immerse an ultrasonic probe into the solution.

  • Perform the extraction at a frequency of 20-40 kHz for 15-30 minutes.[1][3]

  • After sonication, centrifuge the mixture to pellet the solid particles.

  • Decant the supernatant and filter it through filter paper.

  • Concentrate the extract using a rotary evaporator.

  • Store the final extract at 4°C in the dark.

Microwave-Assisted Extraction (MAE)

Objective: To rapidly extract flavonoids from propolis using microwave energy.

Materials:

  • Ground propolis

  • 70% Ethanol

  • Microwave extraction system

  • Filter paper

  • Rotary evaporator

Procedure:

  • Place 1 gram of ground propolis in a microwave-safe extraction vessel.

  • Add 50 mL of 70% ethanol to the vessel.[1]

  • Place the vessel in the microwave extractor.

  • Heat the mixture for 1 minute at a power of 140 W.[1] The temperature of the solution should be monitored and controlled to prevent degradation of the target compounds.

  • After extraction, allow the vessel to cool down.

  • Filter the extract to remove solid residues.

  • Concentrate the filtrate using a rotary evaporator.

  • Store the extract at 4°C in the dark.

Supercritical Fluid Extraction (SFE)

Objective: To extract flavonoids from propolis using an environmentally friendly supercritical fluid.

Materials:

  • Ground propolis

  • Supercritical fluid extraction system

  • Carbon dioxide (CO2)

  • Ethanol (as co-solvent)

Procedure:

  • Load the ground propolis into the extraction vessel of the SFE system.

  • Pressurize the system with CO2 to the desired supercritical state (e.g., 350 bar and 40°C).[7]

  • Introduce ethanol as a co-solvent (e.g., 4% w/w) to enhance the extraction of polar flavonoids.[7]

  • Initiate the flow of the supercritical fluid through the extraction vessel.

  • The extract is separated from the supercritical fluid in a separator by reducing the pressure and/or temperature.

  • Collect the precipitated extract from the separator.

  • The CO2 can be recycled for subsequent extractions.

Visualization of Workflows and Signaling Pathways

To further elucidate the experimental processes and the biological context of this compound, the following diagrams are provided.

Extraction_Workflow cluster_Maceration Maceration cluster_UAE Ultrasound-Assisted Extraction cluster_MAE Microwave-Assisted Extraction cluster_SFE Supercritical Fluid Extraction Maceration_Start Propolis + Solvent Maceration_Process Shaking (24h) Maceration_Start->Maceration_Process Maceration_End Filtration & Concentration Maceration_Process->Maceration_End UAE_Start Propolis + Solvent UAE_Process Sonication (15-30 min) UAE_Start->UAE_Process UAE_End Centrifugation, Filtration & Concentration UAE_Process->UAE_End MAE_Start Propolis + Solvent MAE_Process Microwave Irradiation (1-15 min) MAE_Start->MAE_Process MAE_End Filtration & Concentration MAE_Process->MAE_End SFE_Start Propolis + scCO2 (+ Co-solvent) SFE_Process Extraction SFE_Start->SFE_Process SFE_End Separation & Collection SFE_Process->SFE_End

Fig. 1: Experimental workflows for different extraction methods.

Signaling_Pathway cluster_Antioxidant Antioxidant Pathway cluster_Anti_inflammatory Anti-inflammatory Pathway P5ME This compound Nrf2 Nrf2 P5ME->Nrf2 activates NFkB NF-κB P5ME->NFkB inhibits ROS Reactive Oxygen Species (ROS) ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes promotes transcription Antioxidant_Enzymes->ROS neutralizes LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 TLR4->NFkB activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines promotes transcription

References

A Comparative Guide to the Efficacy of Pinobanksin 5-Methyl Ether: In Vitro Findings and In Vivo Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo efficacy of Pinobanksin (B127045) 5-methyl ether, a naturally occurring flavonoid. Due to the limited availability of data for Pinobanksin 5-methyl ether, this guide leverages experimental data for its parent compound, pinobanksin, to provide a broader context for its potential therapeutic applications.

Executive Summary

This compound has demonstrated modest in vitro antioxidant and anti-Helicobacter pylori activity. It is also recognized as an inducer of CYP9Q enzymes and can modulate the Nrf2 signaling pathway. However, a significant gap exists in the scientific literature regarding its in vivo efficacy, with no published studies to date. In contrast, its parent compound, pinobanksin, exhibits a wider range of biological activities both in vitro and in vivo, including anti-inflammatory, anti-proliferative, and anti-angiogenic effects. This guide presents the available data to inform future research and drug development efforts.

In Vitro Efficacy: this compound vs. Pinobanksin

The following tables summarize the available quantitative data for the in vitro activities of this compound and pinobanksin.

Table 1: Antioxidant Activity

CompoundAssayIC50 ValueReference
This compound DPPH Radical Scavenging98.4 µg/mL[1]
ABTS Radical ScavengingWeak activity[1]
Pinobanksin DPPH Radical Scavenging-[2]
ABTS Radical Scavenging-[2]
Xanthine Oxidase Inhibition137.32 µM / 125.10 µM[2]

Table 2: Anti-proliferative and Cytotoxic Activity

CompoundCell LineAssayIC50 ValueReference
Pinobanksin B-cell lymphoma (M12.C3.F6)MTT52.1 µM (14.2 µg/mL)[2]
Human Pancreatic Cancer (PANC-1)Cytotoxicity17.9 µM[2]
Human Umbilical Vein Endothelial Cells (HUVECs)Cell ViabilityReduction to 82.6% at 3.13 µg/mL and 76.1% at 12.5 µg/mL[3]
SH-SY5YProliferation InhibitionEffective inhibition observed[4]

Table 3: Other In Vitro Activities

CompoundActivityOrganism/EnzymeObserved EffectReference
This compound Anti-bacterialHelicobacter pyloriPossesses anti-helicobacter activity[5][6]
Enzyme InductionCYP9QEffective inducer[5][6]
Signaling Pathway ModulationNrf2Activates Nrf2 pathway in H9c2 cells[7]
Pinobanksin Insulin (B600854) ResistanceHepG2 cellsIneffective in ameliorating insulin resistance[2]

In Vivo Efficacy: A Data Gap for this compound

Currently, there are no published in vivo studies evaluating the efficacy of this compound. This represents a significant knowledge gap and an opportunity for future research.

To provide a comparative perspective, the known in vivo activities of the parent compound, pinobanksin, are summarized below. These findings may offer insights into the potential therapeutic avenues for its methylated derivative.

Table 4: In Vivo Efficacy of Pinobanksin

ActivityAnimal ModelKey FindingsReference
Anti-inflammatory LPS-related inflammation modelsProtective effects observed[8]
Neuroprotective Diabetic miceReduces reactive oxygen radicals and inflammatory agents[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger. A solution of DPPH, a stable free radical, is prepared in methanol, exhibiting a deep violet color. The test compound is added to the DPPH solution. If the compound has antioxidant properties, it will donate a hydrogen atom to the DPPH radical, causing a color change from violet to pale yellow. The change in absorbance is measured spectrophotometrically at approximately 517 nm. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then calculated.[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS radical cation (ABTS•+) is generated by the reaction of ABTS with potassium persulfate. This solution has a characteristic blue-green color. The antioxidant compound is added to the ABTS•+ solution, and the reduction of the radical is measured by the decrease in absorbance at 734 nm. The antioxidant capacity is typically compared to a standard, such as Trolox.[1]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is used to assess cell metabolic activity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The cells are incubated with the test compound for a specific period, after which MTT is added. The resulting formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (usually between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.[2]

Anti-Helicobacter pylori Activity Assay

The antimicrobial activity against H. pylori is typically determined by broth microdilution or agar (B569324) dilution methods to determine the Minimum Inhibitory Concentration (MIC). In the broth microdilution method, serial dilutions of the test compound are prepared in a liquid growth medium in a microtiter plate. A standardized inoculum of H. pylori is added to each well. After incubation under appropriate microaerophilic conditions, the lowest concentration of the compound that visibly inhibits bacterial growth is recorded as the MIC.[9]

Cytochrome P450 (CYP) Enzyme Induction Assay

Hepatocytes are treated with the test compound for a defined period. The induction of CYP enzymes can be assessed at the mRNA level using qRT-PCR or at the protein level by measuring enzyme activity. For activity assays, specific substrates for the CYP isoform of interest are added to the treated cells. The rate of metabolite formation is then quantified using methods like LC-MS/MS and compared to vehicle-treated controls to determine the fold induction.[5][6]

Signaling Pathways and Experimental Workflows

Nrf2 Signaling Pathway

This compound has been shown to activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.

Nrf2_Pathway cluster_0 Cytoplasm cluster_1 Nucleus P5ME This compound Keap1 Keap1 P5ME->Keap1 dissociation Nrf2 Nrf2 Nrf2->Nrf2_translocation ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activation Nrf2_translocation->ARE Translocation to Nucleus

Caption: Nrf2 Signaling Pathway Activation by this compound.

Experimental Workflow for In Vitro Antioxidant Assays

The general workflow for determining the antioxidant capacity of a compound using DPPH or ABTS assays is illustrated below.

Antioxidant_Assay_Workflow start Start prepare_reagents Prepare DPPH or ABTS•+ Solution start->prepare_reagents prepare_compound Prepare Serial Dilutions of Test Compound start->prepare_compound mix Mix Compound with Radical Solution prepare_reagents->mix prepare_compound->mix incubate Incubate in the Dark mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

Caption: General workflow for DPPH and ABTS antioxidant assays.

Conclusion and Future Directions

In contrast, the parent compound, pinobanksin, has a more extensively studied profile with demonstrated in vitro and in vivo effects. The data presented in this guide suggests that future research on this compound should prioritize in vivo studies to determine its pharmacokinetic profile and efficacy in relevant disease models. Comparative studies with pinobanksin would also be highly valuable to understand the impact of the 5-methyl ether functional group on the compound's biological activity. Such research is crucial for unlocking the potential of this natural product for therapeutic applications.

References

Structure-Activity Relationship of Pinobanksin 5-Methyl Ether and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of Pinobanksin (B127045) 5-methyl ether and its analogs, focusing on their anticancer, anti-inflammatory, and antioxidant properties. The information is compiled from available experimental data to assist researchers in understanding the therapeutic potential of these flavonoid compounds.

Comparative Biological Activity Data

The following tables summarize the available quantitative data on the biological activities of pinobanksin and its derivatives. Direct comparative data for a wide range of Pinobanksin 5-methyl ether analogs is limited in the current literature. The presented data primarily focuses on pinobanksin and its 3-O-ester and other derivatives, offering insights into the influence of substitutions on its bioactivity.

Table 1: Anti-Proliferative Activity of Pinobanksin and its Analogs

CompoundCell LineIC50 (µM)Reference
PinobanksinB-cell lymphoma (M12.C3.F6)52.1[1]
Pinobanksin-3-O-propanoateB-cell lymphoma (M12.C3.F6)67.0[1]
Pinobanksin-3-O-butyrateB-cell lymphoma (M12.C3.F6)49.9[1]
Pinobanksin-3-O-pentanoateB-cell lymphoma (M12.C3.F6)51.3[1]
Pinobanksin-3-O-hexanoateB-cell lymphoma (M12.C3.F6)76.6[1]
PinobanksinPancreatic cancer (PANC-1)17.9[1]
Pinobanksin-3-O-acetatePancreatic cancer (PANC-1)9.1[1]

Table 2: Antioxidant Activity of Pinobanksin and its Analogs

CompoundAssayIC50 (µg/mL)Reference
This compoundDPPH98.4

Note: Lower IC50 values indicate greater potency. The available data suggests that esterification at the 3-position of pinobanksin can modulate its anti-proliferative activity, with the butyrate (B1204436) ester showing slightly higher potency than the parent compound in B-cell lymphoma cells. The acetate (B1210297) ester appears more potent than pinobanksin in pancreatic cancer cells.[1] The antioxidant activity of this compound has been quantified, though it is considered weak compared to other flavonoids.

Experimental Protocols

This section details the methodologies for the key experiments cited in the comparison of pinobanksin and its analogs.

Anti-Proliferative Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Antioxidant Activity (DPPH Radical Scavenging Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of antioxidants.

Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

  • Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of the test compounds with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals.

Anti-Inflammatory Activity (Nitric Oxide Inhibition Assay)

The Griess assay is used to measure the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

Protocol:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Stimulation and Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL).

  • Incubation: Incubate the cells for 24 hours.

  • Griess Reagent Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm. The absorbance is proportional to the nitrite (B80452) concentration, a stable product of NO.

  • Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation of signaling pathways like NF-κB and Nrf2.

Protocol:

  • Cell Lysis: Treat cells with the test compounds and/or stimuli, then lyse the cells to extract total protein or separate nuclear and cytoplasmic fractions.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p65 for NF-κB activation, or Nrf2).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression or phosphorylation levels.

Signaling Pathways and Experimental Workflows

The biological activities of pinobanksin and its analogs are often mediated through the modulation of key cellular signaling pathways, including the NF-κB and Nrf2 pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Pinobanksin has been shown to inhibit this pathway.[2] The diagram below illustrates the canonical NF-κB signaling cascade.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates NFkB_inactive p65/p50 (Inactive) Proteasome Proteasomal Degradation IkB->Proteasome ubiquitination & NFkB_active p65/p50 (Active) NFkB_inactive->NFkB_active release NFkB_nucleus p65/p50 NFkB_active->NFkB_nucleus translocation Pinobanksin_derivatives Pinobanksin Derivatives Pinobanksin_derivatives->IKK_complex inhibits DNA DNA (κB sites) NFkB_nucleus->DNA Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression induces

Caption: Canonical NF-κB signaling pathway and potential inhibition by pinobanksin derivatives.

Nrf2 Signaling Pathway

The Nrf2 pathway is a primary regulator of the cellular antioxidant response. Flavonoids, including pinobanksin, are known to activate this protective pathway.[2]

Caption: The Keap1-Nrf2 signaling pathway and its potential activation by pinobanksin derivatives.

General Experimental Workflow for Bioactivity Screening

The following diagram outlines a typical workflow for screening the biological activity of this compound and its analogs.

Experimental_Workflow Start Synthesis of Pinobanksin Analogs In_Vitro_Screening In Vitro Bioactivity Screening Start->In_Vitro_Screening Anticancer Anticancer Assays (e.g., MTT) In_Vitro_Screening->Anticancer Anti_inflammatory Anti-inflammatory Assays (e.g., Griess Assay) In_Vitro_Screening->Anti_inflammatory Antioxidant Antioxidant Assays (e.g., DPPH) In_Vitro_Screening->Antioxidant Mechanism_Study Mechanism of Action Studies Anticancer->Mechanism_Study Anti_inflammatory->Mechanism_Study Western_Blot Western Blot (NF-κB, Nrf2 pathways) Mechanism_Study->Western_Blot Lead_Identification Lead Compound Identification Western_Blot->Lead_Identification In_Vivo_Studies In Vivo Animal Studies Lead_Identification->In_Vivo_Studies Promising Candidates End Preclinical Development In_Vivo_Studies->End

References

Safety Operating Guide

Navigating the Safe Disposal of Pinobanksin 5-methyl ether: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before proceeding with disposal, it is crucial to handle Pinobanksin 5-methyl ether with appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) indicates that in case of contact, immediate action is required.

Exposure RouteImmediate Action
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

In the event of a spill, it is important to prevent the chemical from entering drains.[1] Spilled chemicals should be treated as hazardous waste and cleaned up immediately.[2]

General Disposal Principles for Ether Compounds

This compound, as its name suggests, belongs to the ether chemical class. Ethers are known for their potential to form explosive peroxides over time, especially when exposed to air and light.[2][3][4] Therefore, the disposal of any ether, including this compound, must be handled with extreme caution.

Key Disposal Considerations:

  • Peroxide Formation: Ethers can form shock-sensitive and explosive peroxides.[4] It is critical to date containers upon receipt and upon opening.[2][3] Unopened containers should generally be disposed of within 12 months, and opened containers within 6 months.[2][3]

  • Professional Disposal: All hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][3][5] Do not dispose of ethers down the drain or by evaporation.[2][3][4][5]

  • Container Management: Use original or designated, compatible, and properly labeled hazardous waste containers.[3][5][6] Containers must be kept closed except when adding waste and should be stored in a cool, dry, well-ventilated area away from heat and ignition sources.[1][3]

Step-by-Step Disposal Procedure for this compound

The following workflow outlines the procedural steps for the safe disposal of this compound, based on general guidelines for ether compounds.

cluster_prep Preparation Phase cluster_packaging Packaging & Labeling cluster_disposal Final Disposal A Assess Waste Is the container old or showing signs of peroxide formation (crystals, discoloration)? B Consult EHS Immediately contact your institution's Environmental Health and Safety (EHS) office for guidance. A->B Yes C Package for Disposal If deemed safe by EHS, prepare for disposal. A->C No D Select Appropriate Container Use original container or a designated, compatible waste container. C->D E Label Container Clearly Attach a hazardous waste label. Write out the full chemical name: 'this compound'. Do not use abbreviations. D->E F Segregate Waste Store with other flammable liquids, away from incompatible materials like acids and bases. E->F G Store Safely Keep the container sealed in a designated hazardous waste accumulation area. F->G H Arrange for Pickup Schedule a waste pickup with your EHS office. G->H

Figure 1. This compound Disposal Workflow

Experimental Protocol for Empty Container Decontamination:

Empty containers that held this compound must also be treated as hazardous waste until properly decontaminated.

  • Initial Rinse: The first rinse of the empty container must be collected and disposed of as hazardous waste.[5]

  • Triple Rinse: After the initial rinse, the container should be triple-rinsed with a suitable solvent (e.g., water, if appropriate for the residue).[2] Each rinsate should be collected as hazardous waste.

  • Label Defacement: Once thoroughly rinsed and dried, all chemical labels on the container must be completely removed or defaced.[5]

  • Final Disposal: The clean, de-labeled container can then typically be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.

By adhering to these general yet crucial safety protocols, laboratory personnel can ensure the safe and compliant disposal of this compound and other ether-containing compounds, fostering a secure research environment. Always prioritize consulting your institution's specific waste disposal guidelines and EHS professionals.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pinobanksin 5-methyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount to groundbreaking work. This guide provides essential, immediate safety and logistical information for the handling of Pinobanksin 5-methyl ether, a flavonoid compound isolated from Georgian Propolises with known anti-helicobacter activity.[1][2] By adhering to these procedural, step-by-step instructions, you can minimize risk and maintain a secure research environment.

Essential Safety and Handling Information

While a complete hazard profile for this compound is not fully established, it is crucial to treat this and all laboratory chemicals as potentially hazardous.[3] The following table summarizes key safety and physical data.

ParameterValueNotes and Citations
Chemical Name This compoundA flavonoid compound.[4]
CAS Number 119309-36-3[5]
Molecular Formula C₁₆H₁₄O₅[4]
Molecular Weight 286.28 g/mol [1][4]
Appearance White chemical powder (presumed)Based on the appearance of similar compounds.[6]
Primary Hazards No specific data available. Handle with caution as with all fine chemical powders.[5]
Occupational Exposure Limit (OEL) Not established. A conservative approach is recommended.
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place at < -15°C.[4][5]Keep away from incompatible materials.[5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[7]
Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is critical to minimize exposure when handling this compound. The following personal protective equipment is mandatory:

  • Eye Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are essential to prevent eye contact.[5] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[8]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.[8][9] Gloves must be inspected for integrity before each use and changed frequently.[5][9] After handling, wash hands thoroughly.[5]

  • Respiratory Protection: To minimize inhalation of the powder, work should be conducted in a chemical fume hood or a ventilated enclosure.[8][9] If exposure limits are exceeded or if irritation is experienced, a full-face respirator should be used.[5]

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect the skin.[8] Clothing should provide full coverage, and open-toed shoes are not permitted in the laboratory.[8][10]

Operational Plan: A Step-by-Step Guide for Safe Handling

Adherence to a strict operational protocol is crucial for minimizing risk during the handling of this compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a designated, well-ventilated, cool, and dry area, away from incompatible materials.[5] Storage at temperatures below -15°C is recommended.[4]

2. Preparation and Weighing:

  • All handling of the powder should be performed within a chemical fume hood or a glove box to prevent inhalation.[8][9]

  • When weighing, use a containment balance or perform the task within a ventilated enclosure to minimize the dispersion of dust.[8]

3. Dissolution:

  • Slowly add the solid this compound to the chosen solvent to avoid splashing.[7][8]

  • Ensure the vessel is appropriately sized and capped or covered during dissolution to prevent the release of vapors.

4. Experimental Use:

  • Conduct all experimental procedures involving this compound within a fume hood.

  • Keep all containers closed when not in use.

5. Post-Handling:

  • Thoroughly decontaminate all surfaces, glassware, and equipment after use.

  • Wash hands and any exposed skin with soap and water immediately after handling.[8]

Disposal Plan: Ensuring a Safe and Compliant Waste Stream

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spills, and any other contaminated items should be collected in a clearly labeled, sealed container for hazardous waste.

  • Unused Product and Solutions: Unused this compound and its solutions should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[3]

  • Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing.[5]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Seek medical attention.

  • Inhalation: Move the individual to fresh air.[5] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Rinse the mouth with water.[5] Do not induce vomiting.[5] Seek immediate medical attention.

  • Spills: For small spills, wear appropriate PPE and cover the spill with an absorbent, non-combustible material.[8] Collect the material into a sealed container for hazardous waste disposal.[8] For large spills, evacuate the area and contact your institution's emergency response team.[8]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_workspace Prepare Workspace (Chemical Fume Hood) prep_ppe->prep_workspace weigh Weighing (In Ventilated Enclosure) prep_workspace->weigh dissolve Dissolution (Add Solid to Solvent Slowly) weigh->dissolve experiment Experimental Use (Maintain Containment) dissolve->experiment decontaminate Decontaminate Workspace & Equipment experiment->decontaminate dispose_waste Dispose of Waste (Segregated Hazardous Waste) decontaminate->dispose_waste remove_ppe Remove PPE & Wash Hands dispose_waste->remove_ppe

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.